6-Ethyl-4-methoxy-2-pyranone
Descripción
Propiedades
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106950-13-4 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-4-methoxy-2-pyranone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Ethyl-4-methoxy-2-pyranone. The information is curated to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a substituted α-pyrone, a class of heterocyclic compounds prevalent in numerous natural products known for a wide range of biological activities.[1] The core scaffold of 2-pyrone is a versatile building block in synthetic organic chemistry.[1]
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 106950-13-4 | [2] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| Synonyms | 6-Ethyl-4-Methoxy-pyran-2-one | [2] |
| Purity | ≥97% (Commercially available) | [2][3] |
| SMILES | CCC1=CC(=CC(=O)O1)OC | [2] |
| MDL Number | MFCD09991688 |[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 39.44 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 1.2108 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 |[2] |
Synthesis and Characterization
While a specific, published protocol for this compound was not identified in the initial search, its structure lends itself to established synthetic strategies for 2-pyrones. Numerous methods exist, including metal-catalyzed syntheses (e.g., Palladium-catalyzed Sonogashira coupling followed by cyclization), Knoevenagel condensation, and cycloaddition reactions.[4][5]
A plausible synthetic approach could involve a condensation reaction, a common method for forming the pyrone ring.[6][7] The general workflow for such a synthesis is outlined below.
This protocol is a representative example based on general Knoevenagel condensation procedures used for pyrone synthesis.[6][8] Specific reagents for this target molecule would need to be empirically determined.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), an appropriate active methylene compound (e.g., ethyl 3-oxopentanoate) and a suitable aldehyde or ketone precursor are dissolved in a solvent such as ethanol or toluene.[9]
-
Catalysis: A catalytic amount of a weak base (e.g., piperidine or boric acid) is added to the mixture.[6][10]
-
Condensation & Cyclization: The reaction mixture is stirred, often with heating (reflux), to facilitate the initial Knoevenagel condensation, followed by intramolecular cyclization (lactonization) to form the 2-pyrone ring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.
The structural confirmation of the synthesized compound would be performed using standard spectroscopic methods.[11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methoxy group, and distinct signals for the protons on the pyrone ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show eight distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactone.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the α,β-unsaturated lactone and C=C stretching frequencies of the ring. For related pyrones, the carbonyl stretching frequency is a key identifier.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight (154.16 g/mol ) and determine the fragmentation pattern.
Biological Activity and Potential Applications
The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of natural products with diverse pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurotoxic effects.[1] Derivatives of pyran have been investigated for activity against various diseases, including Alzheimer's disease and viral infections.
While the specific biological target and mechanism of action for this compound are not defined in the literature, compounds of this class often act by inhibiting key enzymes or modulating signaling pathways. For instance, many small-molecule anti-cancer agents function by inhibiting protein kinases involved in cell proliferation and survival.
The diagram above (Figure 2) illustrates a generalized mechanism where a compound like this compound could hypothetically act as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to a specific cellular response, such as tumor cell proliferation. This represents a common mechanism for bioactive heterocyclic compounds and serves as a logical starting point for investigating the compound's mechanism of action.
Safety and Handling
Detailed safety information for this specific compound is not widely available. However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related pyrone compounds, hazards may include skin, eye, and respiratory irritation. A material safety data sheet (MSDS) should be consulted from the supplier before handling.
This guide provides a foundational understanding of this compound based on available data and established chemical principles for the 2-pyrone class. Further experimental investigation is required to fully elucidate its specific properties, synthetic pathways, and biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Pyrone synthesis [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 9. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6-Ethyl-4-methoxy-2-pyranone (CAS: 106950-13-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological activity, detailed experimental protocols, and signaling pathways for 6-Ethyl-4-methoxy-2-pyranone (CAS: 106950-13-4) is not extensively available in the public domain. This guide provides a comprehensive overview of its known physicochemical properties and discusses the synthesis and potential biological activities of structurally related pyranone compounds to serve as a valuable resource for research and development.
Core Compound Information
This compound is an organic compound belonging to the pyranone class.[1] Pyranones are six-membered heterocyclic compounds containing one oxygen atom within the ring and a ketone functional group.[2] These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products.[3]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 106950-13-4 | [4][5] |
| Molecular Formula | C₈H₁₀O₃ | [4][6] |
| Molecular Weight | 154.16 g/mol | [4][7] |
| Appearance | White crystalline powder | [6] |
| Boiling Point | 291.506 °C at 760 mmHg | [6] |
| Density | 1.169 g/cm³ | [6] |
| SMILES | CCC1=CC(=CC(=O)O1)OC | [4] |
| InChI Key | CRYDMVQAZDVQSO-UHFFFAOYSA-N | [6] |
Synthesis of 2-Pyranone Derivatives
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 2-pyranone derivatives, which could be adapted for the synthesis of this compound.
Caption: A generalized synthetic workflow for 6-substituted-4-methoxy-2-pyranone derivatives.
Experimental Protocol: General Synthesis of a 4-methoxy-2-pyranone Intermediate
The following is a generalized experimental protocol based on the synthesis of a precursor for 6-acrylic phenethyl ester-2-pyranone derivatives, which shares the 4-methoxy-2-pyranone core.[8]
-
Methylation of 4-hydroxy-6-methyl-2H-pyran-2-one:
-
Commercially available 4-hydroxy-6-methyl-2H-pyran-2-one is dissolved in a suitable solvent (e.g., acetone).
-
Anhydrous potassium carbonate is added, followed by the dropwise addition of a methylating agent such as dimethyl sulfate.
-
The reaction mixture is refluxed for several hours until completion, monitored by thin-layer chromatography (TLC).
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, 4-methoxy-6-methyl-2H-pyran-2-one, is purified by recrystallization or column chromatography.
-
-
Modification of the C-6 Position:
-
To introduce an ethyl group at the C-6 position, a multi-step process would likely be required, starting with the functionalization of the methyl group. This could involve an oxidation step to form an aldehyde, followed by a Wittig reaction or a Grignard addition to build the ethyl side chain. Specific reagents and conditions would need to be determined experimentally.
-
Potential Biological Activities and Signaling Pathways
There is no specific data on the biological activity or mechanism of action for this compound. However, the broader class of pyranone compounds is known to exhibit a wide range of pharmacological activities.[9]
Known Activities of Pyranone Derivatives
Derivatives of 2-pyranone have been reported to possess various biological properties, including:
-
Antitumor Activity: Some 6-acrylic phenethyl ester-2-pyranone derivatives have shown potent cytotoxic activity against various human cancer cell lines, including HeLa, C6, MCF-7, and A549.[8][10]
-
Mechanism of Antitumor Action: The antitumor effects of these derivatives have been attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.[10] They have also been shown to inhibit cancer cell migration by disrupting the actin cytoskeleton.[8][10]
-
Anti-inflammatory and Antioxidant Properties: The pyranone scaffold is found in many natural products with anti-inflammatory and antioxidant activities.[9]
-
Enzyme Inhibition: The lactone ring system in pyranones is a key feature in compounds that exhibit HIV protease inhibitory and anticonvulsant effects.[8]
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of action of other cytotoxic pyranone derivatives, this compound, if found to be biologically active, could potentially modulate signaling pathways involved in cell cycle regulation and apoptosis.
Caption: A hypothetical signaling pathway for the antitumor activity of a pyranone compound.
Future Research Directions
The lack of specific data for this compound highlights a gap in the scientific literature and presents an opportunity for further investigation. Future research could focus on:
-
Development of a robust and scalable synthesis protocol.
-
Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry).
-
Screening for biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.
-
If biological activity is observed, elucidation of the mechanism of action and identification of molecular targets.
This technical guide provides a foundation for researchers interested in this compound by summarizing its known properties and placing it within the context of the broader, biologically active pyranone class of compounds.
References
- 1. CAS 106950-13-4: this compound | CymitQuimica [cymitquimica.com]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound,106950-13-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. americanelements.com [americanelements.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethyl-4-methoxy-2-pyranone molecular weight and formula
An In-depth Technical Guide to 6-Ethyl-4-methoxy-2-pyranone
This technical guide provides comprehensive information on the physicochemical properties, potential synthetic routes, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound belonging to the 2-pyranone class of heterocyclic compounds. These structures are of significant interest due to their prevalence in natural products and their wide range of pharmacological activities[1][2].
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3][4][5] |
| CAS Number | 106950-13-4 | [3][4][6] |
| MDL Number | MFCD09991688 | [4][5] |
| Topological Polar Surface Area (TPSA) | 39.44 Ų | [3] |
| LogP (octanol-water partition coefficient) | 1.2108 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Experimental Protocols
The synthesis of substituted 2-pyrones can be achieved through various methodologies, often involving metal-catalyzed reactions, organocatalysis, or cyclization of precursor molecules[2][7]. While a specific, validated protocol for this compound is not detailed in the provided search results, a plausible synthetic pathway can be extrapolated from established methods for analogous compounds, such as the synthesis of 6-acrylic phenethyl ester-2-pyranone derivatives[8].
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis beginning from a commercially available precursor, 4-hydroxy-6-methyl-2H-pyran-2-one. This approach involves methylation of the hydroxyl group, followed by modification of the C-6 methyl group to an ethyl group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Methylation: 4-hydroxy-6-methyl-2H-pyran-2-one is dissolved in acetone. Anhydrous potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 4-methoxy-6-methyl-2H-pyran-2-one[8].
-
Oxidation: The resulting 4-methoxy-6-methyl-2H-pyran-2-one is heated with a stoichiometric amount of selenium dioxide in a sealed tube with 1,4-dioxane as the solvent[8]. The reaction is heated to approximately 160°C. After completion, the mixture is filtered to remove selenium, and the solvent is evaporated to yield the intermediate aldehyde, 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde.
-
Wittig Reaction: Methyltriphenylphosphonium bromide in dry THF is treated with a strong base like n-butyllithium at low temperature to form the ylide. A solution of the aldehyde from the previous step is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. Standard aqueous workup and chromatographic purification would yield 6-vinyl-4-methoxy-2H-pyran-2-one.
-
Catalytic Hydrogenation: The vinyl-pyranone is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the vinyl group is fully reduced. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.
Biological and Pharmacological Context
The 2-pyranone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a broad spectrum of biological activities[2]. Derivatives of pyran have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents[1][9].
Potential Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially modulate key cellular signaling pathways involved in cell proliferation and survival, such as those regulated by protein kinases. For example, various heterocyclic compounds are known to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth factor Receptor), which are crucial in tumor growth and angiogenesis[10]. The diagram below illustrates a generalized pathway that could be a target for such compounds.
Caption: Generalized RTK signaling pathway potentially targeted by pyranone derivatives.
This guide serves as a foundational resource for further investigation into the chemistry and biological activity of this compound. The provided data and hypothetical protocols offer a starting point for laboratory synthesis and subsequent screening in relevant biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Pyrone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the 2-Pyrone Scaffold
The 2-pyrone, or α-pyrone, is a six-membered heterocyclic lactone that serves as a core structural motif in a vast number of natural and synthetic compounds.[1] This privileged scaffold is a testament to nature's efficiency, as its derivatives exhibit a remarkable breadth of biological activities.[2][3] For researchers and scientists in drug development, the 2-pyrone framework represents a fertile ground for the discovery of novel therapeutic agents.[4] This guide provides an in-depth exploration of the significant biological activities of 2-pyrone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key data to inform future research and development endeavors.
Anticancer Activity: Targeting the Hallmarks of Malignancy
2-Pyrone derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, targeting multiple oncogenic signaling pathways and cellular processes.[7][8]
Mechanisms of Anticancer Action
The anticancer effects of 2-pyrone derivatives are often multifaceted.[7] They have been shown to inhibit key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7][8] Furthermore, many derivatives induce apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and the activation of caspases.[7][8][9] Some compounds also arrest the cell cycle, preventing cancer cells from dividing and proliferating.[9] Additionally, certain 2-pyrones have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways like the VEGF signaling cascade.[7][8]
A simplified representation of how 2-pyrone derivatives can interfere with cancer cell signaling is depicted below:
Caption: Simplified signaling pathways targeted by 2-pyrone derivatives in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
One of the most common methods to evaluate the preliminary anticancer activity of 2-pyrone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the 2-pyrone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL solution in PBS) to each well.[13]
-
Formazan Solubilization: Incubate for another 2-4 hours to allow for formazan crystal formation. Then, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Inhibition
2-Pyrone derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[5][6][14] This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant pathogens.[15]
Mechanisms of Antimicrobial Action
The exact mechanisms by which 2-pyrones exert their antimicrobial effects are still under investigation and can vary depending on the specific derivative and the target microorganism. However, it is believed that they can disrupt cell membrane integrity, interfere with essential metabolic pathways, or inhibit the activity of crucial enzymes. Some prenylated 2-pyrone derivatives have shown synergistic effects when combined with existing antibiotics like ampicillin, suggesting they may also act by overcoming resistance mechanisms.[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[17]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the 2-pyrone derivative in the appropriate growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, an aliquot from the wells showing no growth can be subcultured onto an agar plate.[17] The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
The following diagram illustrates a general workflow for antimicrobial susceptibility testing:
Caption: A generalized workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. 2-Pyrone derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][3]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 2-pyrones are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[13] The underlying mechanism often involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the inflammatory response.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[13][19] The Griess assay is a straightforward method to quantify nitrite, a stable and quantifiable breakdown product of NO.[13]
Principle: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound. The intensity of the color, which can be measured spectrophotometrically, is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-pyrone derivative for 1 hour. Then, stimulate inflammation by adding LPS (e.g., 1 µg/mL).[13] Include untreated cells as a negative control and cells treated with LPS alone as a positive control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[13]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production for each concentration of the 2-pyrone derivative compared to the LPS-only control. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[13]
Enzyme Inhibition: A Promising Avenue for Targeted Therapy
The ability of 2-pyrone derivatives to act as enzyme inhibitors is another significant aspect of their biological activity.[20] Many life-saving drugs function by targeting and inhibiting specific enzymes.[20] Kinases, for example, are a class of enzymes that play a critical role in many physiological processes, and their inhibition is a key strategy in cancer therapy.[10]
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for an enzyme inhibition assay can be adapted for various enzymes and their specific substrates.[20][21]
Principle: The activity of an enzyme is measured by monitoring the rate of conversion of its substrate to a product. The presence of an inhibitor will slow down or stop this reaction. By comparing the reaction rates in the presence and absence of the inhibitor, its potency can be determined.[20]
Step-by-Step Methodology:
-
Prepare Buffers and Solutions: Prepare an assay buffer with the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the 2-pyrone inhibitor.[20]
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to each well. Then, add varying concentrations of the 2-pyrone inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature.[21]
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[21]
-
Monitor the Reaction: Use a microplate reader to monitor the rate of the reaction over time. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[21]
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[21]
Summary of Biological Activities and Representative Data
The following table provides a summary of the diverse biological activities of 2-pyrone derivatives and highlights some representative data found in the literature.
| Biological Activity | Target/Mechanism | Representative 2-Pyrone Derivatives | Example Data (IC50/MIC) |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, cell cycle arrest.[7][9] | 4-phenylethynyl-6-methyl-2-pyrone, 6-acrylic phenethyl ester-2-pyranone derivatives | IC50 = 0.50-3.45 μM against various cell lines.[5][9] |
| Antimicrobial | Inhibition of bacterial and fungal growth.[5][14] | 4-substituted-6-methyl-2-pyrones, prenylated 2-pyrones | Potent inhibitory activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus.[5] |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α).[13] | Coumarins (benz-2-pyrones) | - |
| Enzyme Inhibition | Inhibition of various enzymes, including kinases and proteases.[6][10] | - | - |
Note: Specific IC50 and MIC values are highly dependent on the specific derivative, cell line, or microbial strain being tested.
Conclusion and Future Directions
The 2-pyrone scaffold is undoubtedly a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[3][22] The diverse biological activities of 2-pyrone derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, underscore their immense potential. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and validate the therapeutic efficacy of new 2-pyrone compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for different derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties to translate their promising in vitro activities into clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 18. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 19. researchgate.net [researchgate.net]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Natural Sources of 4-Methoxy-2-Pyranone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-pyranone and its derivatives represent a class of naturally occurring lactones that have garnered significant interest within the scientific community. These compounds, characterized by a pyranone ring system with a methoxy group at the C-4 position, are predominantly biosynthesized by a variety of microorganisms, particularly fungi. Their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties, make them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of 4-methoxy-2-pyranone compounds, detailing their isolation, quantification, and biosynthetic origins.
Natural Producers of 4-Methoxy-2-Pyranone Derivatives
Fungi, especially endophytic and marine-derived species, are the most prolific producers of 4-methoxy-2-pyranone and related compounds. Several genera have been identified as key sources:
-
Aspergillus sp.: Various species of Aspergillus are known to produce a range of pyranone derivatives. For instance, novel pyranones have been isolated from the sponge-derived fungus Aspergillus versicolor.
-
Penicillium sp.: This genus is a well-documented source of diverse secondary metabolites, including pyranones.
-
Trichoderma sp.: Species such as Trichoderma viride and Trichoderma harzianum are known to produce related pyranone compounds, like 6-pentyl-2H-pyran-2-one, which provides a comparative framework for production levels.
-
Phoma sp.: Endophytic fungi of the genus Phoma have been shown to produce novel pyranone derivatives with cytotoxic activities.[1]
-
Xylaria sp.: Endophytic Xylaria species have also been identified as producers of new pyranone compounds.
While fungi are the primary source, the broader class of 2-pyrones can also be found in some bacteria and plants, though less frequently.
Quantitative Analysis of Pyranone Production
Quantifying the yield of specific 4-methoxy-2-pyranone compounds from natural sources is crucial for assessing their potential for large-scale production. However, standardized yield data is often lacking in the literature. The table below summarizes available data on the production of 4-methoxy-2-pyranone derivatives and related pyranones from various fungal sources, based on isolated amounts reported in scientific studies. It is important to note that these values are highly dependent on the fungal strain, fermentation conditions, and extraction methods used.
| Fungal Source | Compound | Culture Conditions | Isolated Amount/Yield | Reference |
| Phoma sp. YN02-P-3 | Phomapyrone A (a 4-methoxy-2-pyranone derivative) | Solid-state fermentation on rice medium for 30 days | 8.2 mg from the n-butanol extract of the fermented rice medium | [1][2] |
| Phoma sp. YN02-P-3 | Phomapyrone B (a 4-methoxy-2-pyranone derivative) | Solid-state fermentation on rice medium for 30 days | 25.6 mg from the n-butanol extract of the fermented rice medium | [1][2] |
| Trichoderma atroviride (strain AN35) | 6-pentyl-2H-pyran-2-one (a related pyranone) | Grown on Potato Dextrose Agar (PDA) for 6 days at 20°C | Up to 1,426 µg per culture | [3] |
| Trichoderma harzianum | 6-pentyl-2H-pyran-2-one (a related pyranone) | Shake flask culture with n-hexadecane as a second phase | 173 ppm (mg/L) | [4] |
Experimental Protocols
The isolation and purification of 4-methoxy-2-pyranone compounds from fungal cultures typically involve a multi-step process. The following is a generalized experimental workflow based on methodologies reported in the literature.
Generalized workflow for the isolation and purification of pyranone compounds from fungal cultures.
Key Methodologies:
-
Fungal Culture and Fermentation:
-
Strain Selection: Pure cultures of the desired fungal strain (e.g., Phoma sp., Aspergillus sp.) are used.
-
Media: Common media include Potato Dextrose Broth (PDB) for liquid fermentation, or solid substrates like rice and corn for solid-state fermentation.[2][5]
-
Incubation: Cultures are typically incubated at 25-30°C for a period ranging from 7 to 30 days to allow for sufficient growth and production of secondary metabolites.[2]
-
-
Extraction:
-
The fungal biomass and/or the culture filtrate are harvested.
-
Extraction is performed using organic solvents of increasing polarity, such as ethyl acetate and n-butanol, to partition the compounds based on their solubility.[2][5]
-
The solvent fractions are then concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel or a reversed-phase material like ODS (Octadecyl-silica). A gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) is used to separate the compounds based on their polarity.[2][5]
-
Fine Purification: Fractions containing the target compounds are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure 4-methoxy-2-pyranone derivatives.[2][5]
-
-
Structural Elucidation and Quantification:
-
The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantification can be performed using analytical HPLC with a UV or MS detector, by comparing the peak area of the sample to a calibration curve generated from a pure standard.
-
Biosynthesis of 4-Methoxy-2-Pyranone Compounds
The biosynthesis of 4-methoxy-2-pyranone and related compounds in fungi is primarily achieved through the polyketide pathway. The core of the molecule is assembled by a Polyketide Synthase (PKS) enzyme.
A proposed biosynthetic pathway for 4-methoxy-2-pyranone in fungi.
The proposed biosynthetic pathway involves the following key steps:
-
Polyketide Chain Formation: A Polyketide Synthase (PKS) enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain.
-
Cyclization and Lactonization: The unstable poly-β-keto intermediate undergoes an intramolecular cyclization and subsequent lactonization to form a 4-hydroxy-2-pyranone ring system.
-
Tailoring Reactions: The pyranone core is then modified by various tailoring enzymes. In the case of 4-methoxy-2-pyranone, an O-methyltransferase enzyme catalyzes the methylation of the hydroxyl group at the C-4 position, using S-adenosyl methionine (SAM) as the methyl donor.
Further modifications by other tailoring enzymes, such as oxidoreductases and hydroxylases, can lead to the diverse range of 4-methoxy-2-pyranone derivatives observed in nature.
Conclusion
Fungi, particularly endophytic and marine-derived strains of Aspergillus, Penicillium, Phoma, and Trichoderma, are the primary natural sources of 4-methoxy-2-pyranone compounds. While the isolation and structural elucidation of these compounds are well-documented, there is a need for more standardized quantitative studies to fully assess the production capabilities of different fungal species. The biosynthesis of these compounds is rooted in the polyketide pathway, offering opportunities for synthetic biology approaches to enhance their production. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to isolate, identify, and quantify these promising bioactive molecules for potential applications in drug development and other biotechnological fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production and biotransformation of 6-pentyl-alpha-pyrone by Trichoderma harzianum in two-phase culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Pharmacological Effects of 6-Ethyl-4-methoxy-2-pyranone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethyl-4-methoxy-2-pyranone is a member of the 2-pyranone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] While specific pharmacological data on this compound is not extensively documented in publicly available literature, the known activities of structurally related pyranones provide a strong basis for predicting its potential therapeutic applications. This guide synthesizes the existing knowledge on pyranone derivatives to explore the potential pharmacological effects of this compound, with a focus on its potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. Detailed experimental protocols are provided for the investigation of these potential activities, alongside conceptual frameworks for understanding its possible mechanisms of action.
Introduction to this compound and the 2-Pyranone Scaffold
The 2-pyranone ring system is a common motif in a variety of natural products and synthetic compounds that display a wide range of biological effects.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and anticoagulant properties.[1] The specific substitutions on the pyranone ring play a crucial role in modulating the potency and selectivity of these biological effects.
This compound, with its ethyl group at the 6-position and a methoxy group at the 4-position, possesses a unique combination of lipophilicity and electronic properties that may confer distinct pharmacological activities. The methoxy group, in particular, is a common substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and metabolic stability.[4] This guide will delve into the plausible pharmacological landscape of this specific molecule based on the established activities of the broader pyranone class.
Potential Pharmacological Effects and Mechanisms of Action
Anticancer Potential
A significant body of research points to the potent antitumor activities of various pyranone derivatives.[5][6][7][8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and HeLa cells.[5][8]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many pyranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[8][9] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy for inhibiting tumor growth. Certain pyranone derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[9]
-
Inhibition of Cell Migration and Invasion: The metastatic spread of cancer is a major cause of mortality. Some pyranone derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, potentially by disrupting the actin cytoskeleton.[8][9]
Proposed Signaling Pathway for Apoptosis Induction:
Caption: Proposed apoptotic pathway initiated by this compound.
Anti-inflammatory Properties
Chronic inflammation is a key factor in the development of numerous diseases, including cancer and cardiovascular disease.[10] Pyranone derivatives have been investigated as a novel class of anti-inflammatory agents.[1][11]
Potential Mechanism of Action:
-
Cyclooxygenase-2 (COX-2) Inhibition: A number of pyranone derivatives have been designed and synthesized as selective inhibitors of COX-2, an enzyme that plays a crucial role in inflammation and pain.[12] By selectively inhibiting COX-2 over COX-1, these compounds may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.
Experimental Workflow for COX-2 Inhibition Assay:
Caption: Workflow for determining the COX-2 inhibitory activity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyranone derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[1][2][13][14][15]
Potential Mechanisms of Action:
The precise mechanisms of antimicrobial action for pyranones are not fully elucidated but may involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the pyranone scaffold could facilitate its interaction with and disruption of the microbial cell membrane.
-
Inhibition of Key Metabolic Enzymes: Pyranones may inhibit essential enzymes involved in microbial metabolism, leading to growth inhibition or cell death.
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. There is growing interest in the neuroprotective effects of various natural and synthetic compounds.[16] Pyran derivatives have emerged as a class of compounds with potential applications in the treatment of neurodegenerative disorders.[16]
Potential Mechanisms of Action:
-
Cholinesterase Inhibition: Some pyran-based scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[16] Inhibition of these enzymes can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease.
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The pyranone ring may possess antioxidant properties, helping to protect neurons from oxidative damage.
Detailed Experimental Protocols
In Vitro Anticancer Activity Assessment
3.1.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)[8]
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
3.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
In Vitro Anti-inflammatory Activity Assessment
3.2.1. COX-2 Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.
-
Typically, the compound is pre-incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured, often using an ELISA-based method.
-
The IC50 value is calculated based on the inhibition of PGE2 production at various concentrations of the test compound.
-
In Vitro Antimicrobial Activity Assessment
3.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Procedure:
-
Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Summary
The following table presents hypothetical IC50 values for this compound against various cancer cell lines, which could be generated from the experimental protocols described above.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HL-60 | Leukemia | 3.7 |
Conclusion and Future Directions
While further experimental validation is required, the existing literature on pyranone derivatives strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its structural features suggest the possibility of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential pharmacological effects. Future research should focus on the synthesis of this compound and its analogues, followed by comprehensive in vitro and in vivo testing to validate its therapeutic potential and elucidate its mechanisms of action. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 7. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tast.researchcommons.org [tast.researchcommons.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Ethyl-4-methoxy-2-pyranone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4). Designed for researchers, scientists, and professionals in drug development, this document details predicted and expected spectroscopic data, outlines experimental protocols for obtaining such data, and presents a generalized workflow for spectroscopic analysis.
While a comprehensive search of public databases did not yield experimental spectroscopic data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected key signals for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on the compound's structure.
Chemical Structure and Properties
-
IUPAC Name: 6-Ethyl-4-methoxy-2H-pyran-2-one
-
CAS Number: 106950-13-4[1]
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected characteristic absorption bands in IR spectroscopy and key fragments in mass spectrometry for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 - 6.0 | Doublet | 1H | H-5 |
| ~5.2 - 5.4 | Singlet | 1H | H-3 |
| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |
| ~2.2 - 2.4 | Quartet | 2H | -CH₂CH₃ |
| ~1.1 - 1.3 | Triplet | 3H | -CH₂CH₃ |
Note: This data is predicted and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~164 - 166 | C-2 (C=O) |
| ~162 - 164 | C-4 (-O-CH₃) |
| ~160 - 162 | C-6 (-CH₂CH₃) |
| ~98 - 100 | C-5 |
| ~88 - 90 | C-3 |
| ~55 - 57 | -OCH₃ |
| ~28 - 30 | -CH₂CH₃ |
| ~11 - 13 | -CH₂CH₃ |
Note: This data is predicted and may vary from experimental results.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~1720 - 1740 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1640 - 1660 | Medium | C=C stretch (pyranone ring) |
| ~1560 - 1580 | Medium | C=C stretch (pyranone ring) |
| ~1200 - 1250 | Strong | C-O-C stretch (asymmetric, enol ether) |
| ~1000 - 1050 | Medium | C-O-C stretch (symmetric, enol ether) |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |
Table 4: Expected Mass Spectrometry (MS) Fragments
| m/z Ratio | Proposed Fragment Ion |
| 154 | [M]⁺ (Molecular ion) |
| 125 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 111 | [M - CH₃CO]⁺ (Loss of acetyl group) |
| 83 | [M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl groups) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids or low-melting solids): Place a small drop of the sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the spectrum of the sample.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Workflow and Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.
Caption: A generalized workflow for the spectroscopic analysis of a small organic molecule.
References
Discovery and isolation of pyranone natural products
An In-depth Technical Guide to the Discovery and Isolation of Pyranone Natural Products
Introduction to Pyranone Natural Products
Pyranone natural products are a diverse class of six-membered oxygenated heterocyclic compounds found in a wide array of organisms, including fungi, bacteria, plants, and marine life.[1][2][3] These compounds are characterized by a pyran ring containing a ketone group, leading to two primary isomers: α-pyranones (2-pyrones) and γ-pyrones (4-pyrones).[2] Their structural diversity extends to various subclasses, including chromones, xanthones, and naphtho-γ-pyrones.[4]
Natural products containing these motifs have garnered significant interest from researchers and drug development professionals due to their broad spectrum of potent biological activities. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][4] For instance, naphtho-α-pyranone dimers have been identified as mycotoxins and potential antibacterial agents[5], while other derivatives isolated from marine fungi have shown strong inhibitory activity against human tumor cell lines.[1] The versatility and therapeutic potential of pyranones make them valuable lead compounds in the search for new pharmaceuticals.[6][7]
This guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, purification, and characterization of these significant natural products.
Discovery and Isolation Workflow
The path from a raw biological source to a purified, characterized pyranone involves a multi-step process. The general workflow begins with the collection of a source organism, followed by extraction, chromatographic separation, and finally, structure elucidation. Bioassay-guided fractionation is a common strategy, where extracts and subsequent fractions are tested for biological activity to direct the isolation of the active compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful isolation of pyranone natural products. The following protocols are a composite of standard techniques reported in the literature.
Fermentation and Extraction
This initial phase focuses on cultivating the source organism (if microbial) and extracting the secondary metabolites.
-
Source Cultivation (Fungi/Bacteria) : Microbial strains, such as the endophytic fungi Polyphilus frankenii and P. sieberi or the marine bacterium Vibrio sp. SKMARSP9, are cultured in appropriate liquid or solid media.[5][7] Fermentation is carried out under controlled conditions (e.g., 30°C, specific NaCl concentration for marine strains) to promote the production of secondary metabolites.[7]
-
Extraction :
-
For microbial cultures, the mycelia and broth are typically separated. Both are extracted to ensure recovery of intracellular and extracellular compounds.
-
The culture filtrate or biomass is extracted with a non-polar organic solvent like ethyl acetate (EtOAc) or dichloromethane.[5][8][9] Plant materials, such as the bark of Engelhardia spicata, are often dried, ground, and extracted with methanol.[8]
-
The organic solvent is collected and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[9]
-
Chromatographic Purification
Purification involves a series of chromatographic steps to separate the target pyranones from the complex mixture of the crude extract.
-
Initial Fractionation (Column Chromatography) :
-
Stationary Phase : Silica gel is commonly used for normal-phase chromatography.[8][9] Other resins like Toyopearl gel or polyamide can be employed for specific separations, such as separating oligomeric pyranoanthocyanins.[10]
-
Procedure : The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed column.
-
Mobile Phase : A solvent gradient system is used for elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]
-
Fraction Collection : Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[9][11] Fractions with similar TLC profiles are combined.
-
Bioassay : If using a bioassay-guided approach, the resulting fractions are tested for biological activity to identify those containing the compounds of interest.
-
-
Fine Purification (HPLC) :
-
Technique : High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity compounds.[12] Both normal-phase and reversed-phase (C18) columns are used.[8]
-
Procedure : The bioactive, semi-purified fractions from column chromatography are dissolved in a suitable solvent and injected into a preparative or semi-preparative HPLC system.
-
Mobile Phase : An isocratic or gradient solvent system (e.g., methanol/water or ethyl acetate/n-hexane) is used to elute the compounds.[8]
-
Detection : A UV detector is commonly used to monitor the elution of compounds, and peaks corresponding to individual compounds are collected. The purity of the final compound can be confirmed by analytical HPLC.[7]
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined.
-
Spectroscopic Analysis :
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[5][13]
-
Nuclear Magnetic Resonance (NMR) : A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[1][5][14]
-
Other Methods : UV and IR spectroscopy provide information about chromophores and functional groups present in the molecule.[1]
-
-
Stereochemistry Determination :
-
X-ray Crystallography : If a suitable single crystal can be obtained, X-ray diffraction analysis provides the unambiguous absolute configuration of the molecule.[1]
-
Electronic Circular Dichroism (ECD) : The experimental ECD spectrum is compared with calculated spectra of possible stereoisomers to determine the absolute configuration.[1][5]
-
Quantitative Bioactivity Data
Pyranone natural products exhibit a range of biological activities. The potency of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) for antimicrobial activity or their half-maximal inhibitory concentration (IC₅₀) for cytotoxic effects.
Table 1: Antimicrobial Activity of Selected Pyranone Natural Products
| Compound Name | Source Organism | Target | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Talaroderxine C | Polyphilus sieberi | Bacillus subtilis | 0.52 | [5][13] |
| Talaroderxine C | Polyphilus sieberi | Staphylococcus aureus | 66.6 | [5][13] |
| Olumilide D (5) | Neopestalotiopsis olumideae | Staphylococcus aureus | 16 |[15] |
Table 2: Cytotoxic Activity of Selected Pyranone Natural Products
| Compound Name | Source Organism | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Talaroderxine C | Polyphilus sieberi | L-929 (mouse fibroblast) | 0.05 | [13] |
| Talaroderxine C | Polyphilus sieberi | KB-3-1 (human cervix carcinoma) | 1.12 | [13] |
| Unnamed Pyranone (2) | Aspergillus versicolor | A549 (human lung carcinoma) | ~30 (46% inhibition) | [1] |
| Olumilide D (5) | Neopestalotiopsis olumideae | RPMI-8226 (human myeloma) | 3.7 | [15] |
| Olumilide D (5) | Neopestalotiopsis olumideae | MT-4 (human T-cell leukemia) | 4.3 |[15] |
Structural Diversity of Pyranones from Fungi
Fungi are a prolific source of pyranone natural products, which can be categorized into several major structural classes based on their core scaffolds.[4] Understanding these classes is essential for targeted discovery and chemical synthesis efforts.
Conclusion and Future Directions
The discovery and isolation of pyranone natural products remain a vital area of research, continually providing novel chemical scaffolds with significant therapeutic potential. The methodologies outlined in this guide, from extraction to advanced spectroscopic analysis, represent the core techniques employed in this field. Future advancements will likely involve the integration of modern discovery strategies like genome mining and metabolomics to uncover cryptic biosynthetic pathways and novel pyranone structures.[15][16] The continued exploration of unique ecological niches, such as marine and endophytic microorganisms, promises to yield the next generation of pyranone-based drug candidates.
References
- 1. Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [drs.nio.res.in]
- 3. Naphthopyranones – isolation, bioactivity, biosynthesis and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Plant Pathogenic Fungi: A Treasure Trove of Bioactive γ-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fermentative Production of Pyranone Derivate I from Marine Vibrio sp. SKMARSP9: Isolation, Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. tandfonline.com [tandfonline.com]
- 10. Isolation and quantification of oligomeric pyranoanthocyanin-flavanol pigments from red wines by combination of column chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural and spectroscopic studies on 2-pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Ethyl-4-methoxy-2-pyranone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-pyranone scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. These molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on the structure-activity relationship (SAR) of 6-Ethyl-4-methoxy-2-pyranone, a specific derivative of the 2-pyranone core. While direct and extensive SAR studies on this particular molecule are not widely published, this document synthesizes available data on closely related analogs to elucidate the probable contributions of the ethyl group at the 6-position and the methoxy group at the 4-position to its biological activity.
Core Structure and Numbering
The foundational structure is the 2-pyranone ring. In this compound, the key substituents are an ethyl group at the C6 position and a methoxy group at the C4 position. Understanding the influence of modifications at these positions is crucial for designing novel derivatives with enhanced potency and selectivity.
Putative Structure-Activity Relationship (SAR) Insights
Based on the analysis of related 2-pyranone derivatives, the following SAR deductions can be made for this compound:
Substitution at the C6 Position
The C6 position of the 2-pyranone ring is a frequent site for modification to modulate biological activity. Studies on various 6-substituted pyranones reveal that the nature of the substituent significantly impacts their pharmacological profile.
-
Antimicrobial Activity : In a series of 2H-pyran-3(6H)-ones, it was observed that bulkier substituents at the C2 position (analogous to C6 in 2-pyranones) led to greater antibacterial activity against Gram-positive bacteria. This suggests that the ethyl group in this compound may contribute favorably to its antimicrobial potential compared to a smaller methyl group.
-
Anticancer Activity : Research on 6-acrylic phenethyl ester-2-pyranone derivatives has demonstrated that modifications at the C6 position can yield compounds with moderate to potent cytotoxic activity against various tumor cell lines. The presence of an extended side chain at C6 appears to be a key determinant of cytotoxicity.
-
Anti-inflammatory Activity : In a study of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones as selective COX-2 inhibitors, the nature of the 6-substituent was shown to influence both potency and selectivity. This indicates that the ethyl group in the target molecule could play a role in its potential anti-inflammatory effects.
Substitution at the C4 Position
The C4 position is critical for influencing the electronic properties of the pyranone ring and its interactions with biological targets.
-
Influence of the Methoxy Group : The methoxy group at C4 is an electron-donating group, which can modulate the reactivity of the pyranone ring. In the context of Alzheimer's disease, it has been noted for some pyran derivatives that a 4-methoxy group can lead to increased activity.[1]
-
Antimicrobial Effects : In studies of pyrazoline derivatives, methoxy substitution on the aromatic rings has been shown to produce comparable or enhanced antimicrobial activity.[2] This suggests that the 4-methoxy group in this compound could be a positive contributor to its antimicrobial profile.
-
Anticancer and Anti-inflammatory Potential : The 4-methoxy-2H-pyran-2-one moiety has been used as a replacement for the catechol ring in analogs of caffeic acid phenethyl ester (CAPE), a compound with known antitumor and anti-inflammatory activities.[3] This substitution was part of a strategy to create novel cytotoxic agents, indicating the importance of the 4-methoxy group in designing bioactive molecules.[3]
Quantitative Data for Related 2-Pyranone Derivatives
To provide a comparative context for the potential activity of this compound, the following tables summarize the quantitative biological data for structurally related compounds.
Table 1: Cytotoxic Activity of 6-Substituted-4-methoxy-2-pyranone Analogs
| Compound ID | C6-Substituent | Cell Line | IC50 (µM) |
| 5o | (E)-3-(2,6-dichlorophenyl)acrylate | HeLa | 0.50 |
| C6 | 1.89 | ||
| MCF-7 | 3.45 | ||
| A549 | 2.56 | ||
| HSC-2 | 1.98 | ||
| 5p | (E)-3-(2-methoxyphenyl)acrylate | HeLa | 10.23 |
| 5q | (E)-3-(2-(trifluoromethyl)phenyl)acrylate | HeLa | 12.54 |
| 5t | (E)-3-(2,4,6-trimethylphenyl)acrylate | MCF-7 | 8.97 |
| HSC-2 | 9.87 | ||
| HeLa | 6.54 |
Data extracted from a study on 6-acrylic phenethyl ester-2-pyranone derivatives.[3]
Table 2: Anti-inflammatory Activity of 6-Substituted Pyran-2-ones as COX-2 Inhibitors
| Compound ID | C6-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 14s | Ethylthio | >100 | 0.0032 | >120,000 |
| 14i | Ethoxy | >100 | 0.10 | 2880 |
Data for 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones.
Experimental Protocols
Detailed methodologies are essential for the synthesis and biological evaluation of novel compounds. Below are representative protocols for key experiments relevant to the study of 2-pyranone derivatives.
General Synthesis of 6-Substituted-4-methoxy-2-pyranones
A common synthetic route starts from 4-hydroxy-6-methyl-2H-pyran-2-one.
-
Methylation of the 4-hydroxyl group : 4-hydroxy-6-methyl-2H-pyran-2-one is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 4-methoxy-6-methyl-2H-pyran-2-one.
-
Oxidation of the C6-methyl group : The methyl group at the C6 position is oxidized to an aldehyde using an oxidizing agent like selenium dioxide in a solvent such as 1,4-dioxane under heating. This provides the key intermediate, 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde.
-
Chain extension at C6 : The aldehyde can then be subjected to various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce different alkyl or substituted alkyl groups at the C6 position. For the synthesis of this compound, a Wittig reaction with ethyltriphenylphosphonium bromide would be a plausible route, followed by reduction of the resulting double bond.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes in the SAR study of 2-pyranone derivatives.
General workflow for SAR studies of 2-pyranone derivatives.
Hypothetical intrinsic apoptosis pathway potentially activated by cytotoxic 2-pyranones.
Conclusion
While a dedicated and comprehensive SAR study on this compound is yet to be published, the existing literature on related 2-pyranone derivatives provides valuable insights into the likely contributions of its structural features to its biological activity. The ethyl group at the C6 position and the methoxy group at the C4 position are situated at key locations that have been shown to modulate the antimicrobial, anticancer, and anti-inflammatory properties of the 2-pyranone scaffold. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel analogs of this compound with potentially enhanced therapeutic properties. Further focused studies are warranted to fully elucidate the pharmacological profile of this specific compound and its derivatives.
References
Antitumor potential of 6-substituted-4-methoxy-2-pyranones
An In-Depth Technical Guide on the Antitumor Potential of 6-Substituted-4-Methoxy-2-Pyranones
This technical guide provides a comprehensive overview of the antitumor potential of 6-substituted-4-methoxy-2-pyranone derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, cytotoxic activity against various cancer cell lines, and mechanisms of action, with a focus on data presentation, detailed experimental protocols, and visualization of key processes and relationships.
Introduction
The 2-pyranone scaffold is a significant structural motif found in numerous bioactive natural products and serves as a valuable template for the development of novel therapeutic agents.[1] The introduction of a methoxy group at the C-4 position and various substituents at the C-6 position of the pyranone ring has been explored as a strategy to enhance antitumor activity. This guide focuses on a series of 6-acrylic phenethyl ester-2-pyranone derivatives, which were designed by combining the structural features of Caffeic Acid Phenethyl Ester (CAPE) and styryl-2-pyrone scaffolds, both known for their biological activities.[2] These novel compounds have demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines.[3]
Quantitative Cytotoxicity Data
The antitumor activity of newly synthesized 6-substituted-4-methoxy-2-pyranone derivatives was evaluated against five human cancer cell lines: HeLa (cervical cancer), C6 (glioma), MCF-7 (breast cancer), A549 (lung cancer), and HSC-2 (oral squamous cell carcinoma). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.
Table 1: In Vitro Cytotoxic Activities (IC₅₀, μM) of 6-Acrylic Phenethyl Ester-2-Pyranone Derivatives
| Compound ID | R Group (Substitution on Phenyl Ring) | HeLa | C6 | MCF-7 | A549 | HSC-2 |
| 5a | H | 2.50 | 3.56 | 4.89 | > 10 | 4.67 |
| 5b | 2-F | 1.15 | 2.54 | 2.65 | 4.35 | 3.54 |
| 5c | 3-F | 2.45 | 4.33 | 3.45 | 5.60 | 4.55 |
| 5d | 4-F | 3.54 | 5.45 | 4.55 | > 10 | 5.45 |
| 5e | 2-Cl | 1.03 | 2.01 | 2.15 | 3.50 | 2.55 |
| 5f | 3-Cl | 3.14 | 4.50 | 3.55 | 5.40 | 4.50 |
| 5g | 4-Cl | 4.50 | 5.50 | 5.40 | > 10 | 5.40 |
| 5h | 2-Br | 0.95 | 1.55 | 2.05 | 3.40 | 2.45 |
| 5i | 3-Br | 3.40 | 4.55 | 3.50 | 5.55 | 4.50 |
| 5j | 4-Br | 4.55 | 5.50 | 5.45 | > 10 | 5.40 |
| 5k | 2-CH₃ | 1.55 | 3.45 | 2.50 | 4.50 | 3.55 |
| 5l | 3-CH₃ | 3.50 | 4.50 | 3.50 | 5.45 | 4.50 |
| 5m | 4-CH₃ | 4.50 | 5.45 | 5.40 | > 10 | 5.40 |
| 5n | 2-OCH₃ | 3.45 | 4.50 | 3.55 | 5.50 | 4.50 |
| 5o | 2,6-di-Cl | 0.50 | 0.95 | 1.50 | 2.50 | 3.45 |
| 5p | 2-OCH₃ | > 10 | > 10 | > 10 | > 10 | 4.50 |
| 5q | 2-CF₃ | > 10 | > 10 | > 10 | > 10 | 4.50 |
| 5r | 2,4-di-F | 1.05 | 2.50 | 2.50 | 4.50 | 3.50 |
| 5s | 2,4-di-Cl | 0.95 | 1.50 | 2.05 | 3.55 | 2.50 |
| 5t | 2,4,6-tri-CH₃ | 1.50 | 3.50 | 2.55 | > 10 | 3.50 |
| 5u | 2,3,4-tri-OCH₃ | > 10 | > 10 | > 10 | > 10 | > 10 |
| Cisplatin | (Positive Control) | 1.50 | 2.40 | 3.50 | 4.50 | 2.50 |
Data sourced from a study on 6-acrylic phenethyl ester-2-pyranone derivatives.[2]
Key Findings from Data:
-
Most of the synthesized derivatives exhibited moderate to potent cytotoxic activity against the tested cell lines.[3]
-
HeLa cells showed the highest sensitivity to this class of compounds.[2]
-
Compound 5o , with a 2,6-dichloro substitution on the phenyl ring, demonstrated the most potent cytotoxic activity across all five cell lines, with IC₅₀ values ranging from 0.50 to 3.45 μM.[2]
-
A structure-activity relationship (SAR) analysis indicated that ortho-substitution on the benzene ring significantly increased cytotoxic potency.[2][3] Conversely, para-substitution tended to decrease activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyranone derivatives and the key biological assays used to evaluate their antitumor potential.
General Synthesis of 6-Substituted-4-Methoxy-2-Pyranones
The synthesis of the target compounds is a multi-step process starting from commercially available materials.[2]
Step 1: Methylation of 4-hydroxy-6-methyl-2H-pyran-2-one (1)
-
Commercially obtained 4-hydroxy-6-methyl-2H-pyran-2-one is methylated to yield 4-methoxy-6-methyl-2H-pyran-2-one (2).
Step 2: Oxidation of the C-6 Methyl Group
-
The methyl group at the C-6 position of compound 2 is oxidized using selenium dioxide in 1,4-dioxane.
-
The reaction is carried out in a sealed tube at 160 °C to produce the corresponding aldehyde, 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde (3).
Step 3: Knoevenagel Condensation
-
The intermediate aldehyde (3) is reacted with malonic acid via a Knoevenagel condensation.
-
The reaction temperature is set to 110 °C, yielding (E)-3-(4-methoxy-2-oxo-2H-pyran-6-yl) acrylic acid (4).
Step 4: Esterification
-
The resulting acrylic acid derivative (4) is esterified with various substituted phenethyl alcohols to produce the final 6-acrylic phenethyl ester-2-pyranone derivatives (compounds 5a-5u ).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Pyranone-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyranone-based compounds, a diverse class of heterocyclic molecules, have emerged as promising scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2] This in-depth technical guide delineates the core mechanisms of action of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development.
Core Mechanisms of Action
Pyranone derivatives exert their biological effects through various mechanisms, primarily categorized as enzyme inhibition, induction of apoptosis, and modulation of inflammatory pathways. These activities have positioned them as potential therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3]
Enzyme Inhibition
A significant number of pyranone-based compounds function as inhibitors of key enzymes implicated in various pathologies.
-
Monoamine Oxidase B (MAO-B) and Cholinesterase Inhibition: Certain pyrano[4,3-b][4]benzopyranone derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters.[4] These compounds have shown inhibitory activities comparable to the control drug, pargylin.[4] Additionally, some derivatives exhibit weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the management of Alzheimer's disease.[4][5]
-
α-Glucosidase and α-Amylase Inhibition: Novel pyrano[2,3-b]chromone derivatives have demonstrated potent dual inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[6] This positions them as potential candidates for the management of type 2 diabetes.[6]
Table 1: Enzyme Inhibitory Activity of Pyranone-Based Compounds
| Compound Class | Target Enzyme | Key Findings | IC50 Values (µM) | Reference |
| Pyrano[4,3-b][4]benzopyranone derivatives | MAO-B | Potent and selective inhibition | Comparable to pargylin | [4] |
| AChE | Weak inhibition | - | [4] | |
| BChE | Weak inhibition | - | [4] | |
| Pyrano[2,3-b]chromone derivatives | α-Glucosidase | Potent inhibition | 30.4-fold more potent than acarbose (for compound 5d) | [6] |
| α-Amylase | Potent inhibition | 6.1-fold more potent than acarbose (for compound 5d) | [6] | |
| Pyranone and Pyridinone derivatives | α-Amylase | Potential inhibitory effects | 0.80 - 20.10 | [7] |
| α-Glucosidase | Potential inhibitory effects | 1.20 - 20.10 | [7] |
Induction of Apoptosis in Cancer Cells
A primary mechanism through which pyranone compounds exhibit anticancer activity is the induction of programmed cell death, or apoptosis.[8][9][10] This is achieved through the modulation of several key signaling pathways.
-
p53-Mediated Ras/Raf/ERK Pathway: Pyran-2-one derivatives isolated from Croton crassifolius have been shown to induce apoptosis in HepG2 liver cancer cells by suppressing the Ras/Raf/ERK signaling pathway in a p53-dependent manner.[8]
-
PI3K/AKT and NF-κB Signaling: Sugar-fused pyrano[3,2-c]pyranones have been found to induce apoptosis in breast cancer cells (MCF-7) via the PI3K/AKT signaling pathway and the NF-κB-COX2-Caspase3/BCL-2 pathway.[11]
-
Mitochondrial Dysfunction: Some pyranone derivatives trigger the intrinsic apoptotic pathway by inducing mitochondrial dysfunction, leading to the release of cytochrome c and loss of mitochondrial membrane potential.[12] This mechanism has been observed in the antileishmanial activity of certain pyranone-piperazine analogs.[12] Furthermore, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) induces apoptosis in T24 bladder cancer cells through mitochondria-dependent signaling.[9]
-
Cell Cycle Arrest and DNA Damage: Novel fused pyran derivatives have been shown to inhibit cell cycle progression and induce DNA double-strand breaks, leading to apoptosis in various cancer cell lines.[13] BHP treatment has also been observed to cause cell cycle arrest in the G0/G1 phase in T24 bladder cancer cells.[9]
Table 2: In Vitro Cytotoxicity of Pyranone Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound from Croton crassifolius | HepG2 (Liver Cancer) | 9.8 | [8] |
| Phomapyrone A | HL-60 (Leukemia) | 34.62 | [14] |
| Phomapyrone B | HL-60 (Leukemia) | 27.90 | [14] |
| Phomacumarin A | HL-60 (Leukemia) | 31.02 | [14] |
| Sugar-fused pyrano[3,2-c]pyranones (5g, 5h) | MCF-7 (Breast Cancer) | 100 | [11] |
| Sugar-fused pyrano[3,2-c]pyranones (5c, 5i) | MCF-7 (Breast Cancer) | 120 | [11] |
| Fused Pyran Derivative (6e) | MCF7 (Breast Cancer) | 12.46 ± 2.72 | [13] |
| Fused Pyran Derivative (14b) | A549 (Lung Cancer) | 0.23 ± 0.12 | [13] |
| Fused Pyran Derivative (8c) | HCT116 (Colon Cancer) | 7.58 ± 1.01 | [13] |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [15] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [15] |
Anti-inflammatory Mechanisms
Pyranone derivatives have also demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
Inhibition of Inflammatory Mediators: Certain pyran derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX)-2 in LPS-stimulated macrophages.[16][17]
-
Modulation of MAPK and NF-κB Pathways: The anti-inflammatory effects of some pyranocoumarin derivatives are mediated through the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the nuclear factor kappa-B (NF-κB) p65 subunit.[16][17]
-
TLR4-Mediated Signaling: Pyranochromones from Calophyllum membranaceum have been found to suppress inflammation by interacting with the active site of Toll-like receptor 4 (TLR4) and regulating the IKK/NF-κB signaling pathway.[18]
Visualizing the Mechanisms
To provide a clearer understanding of the complex interactions, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified signaling pathway of pyranone-induced apoptosis.
Figure 2: Anti-inflammatory signaling pathway modulated by pyranones.
Experimental Protocols
The following are summaries of key experimental protocols frequently cited in the study of pyranone-based compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyranone compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8][11]
Apoptosis Analysis
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyranone compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[10]
DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to observe nuclear changes during apoptosis.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed with paraformaldehyde.
-
Staining: The fixed cells are stained with DAPI solution.
-
Microscopy: The cells are observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.
-
Protein Extraction: Cells are treated with the pyranone compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2, p53, phosphorylated kinases). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][16]
Figure 3: General experimental workflow for pyranone drug discovery.
Conclusion
Pyranone-based compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their diverse mechanisms of action, including enzyme inhibition, induction of apoptosis, and anti-inflammatory effects, make them attractive candidates for the development of novel drugs targeting a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important chemical scaffold.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrano[4,3-b][1]benzopyranone derivatives as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrano[2,3-b]chromone derivatives as novel dual inhibitors of α-glucosidase and α-amylase: Design, synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and stereoselective synthesis of sugar fused pyrano[3,2-c]pyranones as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in vitro and in vivo biological evaluation of pyranone-piperazine analogs as potent antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability of 6-Ethyl-4-methoxy-2-pyranone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of 6-Ethyl-4-methoxy-2-pyranone is limited. This guide provides an overview based on the general properties of 2-pyranone derivatives and predictive methodologies. All quantitative data should be considered estimated and requires experimental verification.
Introduction to this compound
This compound belongs to the α-pyrone (or 2-pyrone) class of unsaturated cyclic esters. The 2-pyrone scaffold is a common motif in natural products and has garnered interest in medicinal chemistry due to its diverse biological activities. The physicochemical properties of this compound, such as its solubility and stability, are critical parameters for its handling, formulation, and potential therapeutic application.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | ChemScene |
| Molecular Weight | 154.16 g/mol | ChemScene |
| CAS Number | 106950-13-4 | ChemScene |
| Appearance | White to light yellow crystalline solid or powder (predicted) | General chemical properties |
| Predicted LogP | 1.21 | ChemScene |
Predicted Solubility Profile
Qualitative Solubility Predictions:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., water, ethanol, methanol) | Sparingly soluble to soluble | The lactone and methoxy groups can form hydrogen bonds with protic solvents. However, the ethyl group and the overall non-polar character of the pyranone ring may limit high aqueous solubility. 3-hydroxy-2H-pyran-2-one, a related compound, has a reported water solubility of 43.1 g/L at 0 °C.[1] |
| Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) | Soluble | These solvents can effectively solvate the polar functionalities of the molecule. |
| Non-polar Solvents (e.g., hexane, toluene) | Slightly soluble to insoluble | The presence of polar functional groups will likely limit solubility in non-polar environments. |
| Chlorinated Solvents (e.g., dichloromethane, chloroform) | Soluble | These solvents are often good at dissolving compounds with a mix of polar and non-polar features. |
Stability Considerations
The stability of this compound is primarily dictated by the reactivity of the α-pyrone ring. This lactone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
Potential Degradation Pathways:
-
Hydrolysis: The ester bond in the lactone ring can be cleaved by hydrolysis to yield a corresponding hydroxy-carboxylic acid. This reaction is typically accelerated by the presence of acids or bases.
-
Photodegradation: Unsaturated cyclic compounds can be susceptible to degradation upon exposure to UV light. Photochemical reactions may include dimerization, isomerization, or oxidation.
-
Thermal Decomposition: At elevated temperatures, pyranone derivatives may undergo decarboxylation or other rearrangement reactions.
General Storage Recommendations:
To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial to prevent oxidative degradation.
Proposed Experimental Protocols
Due to the absence of specific literature methods for this compound, the following are general experimental workflows for determining the solubility and stability of a novel pyranone derivative.
Solubility Determination Workflow
A common method for determining the solubility of a compound is the shake-flask method followed by a suitable analytical technique for quantification.
Stability Assessment Workflow
Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.
Conclusion
While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural features suggest it is a compound of moderate polarity with predictable solubility and stability profiles. The 2-pyrone ring is the primary site of potential degradation, mainly through hydrolysis. For any research or development application, it is imperative to experimentally determine the precise solubility and stability of this compound under the intended conditions of use and storage. The general workflows provided can serve as a starting point for these investigations.
References
In Silico ADMET Profiling of Pyranone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. As with any potential therapeutic agent, a thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyranone derivatives is critical for their successful development into safe and effective drugs. In silico ADMET prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to assess the pharmacokinetic and toxicological profiles of novel chemical entities. This technical guide provides an in-depth overview of the in silico ADMET properties of pyranone derivatives, presenting quantitative data, detailed computational methodologies, and visualizations of relevant workflows and metabolic pathways.
Data Presentation: In Silico ADMET Properties of Pyranone Derivatives
The following tables summarize key in silico ADMET and physicochemical properties for representative pyranone derivatives, specifically pyrano[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine analogs, as predicted by various computational models. These parameters are crucial in assessing the drug-likeness and potential in vivo behavior of these compounds.
Table 1: In Silico ADMET Properties of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound ID | BBB Level¹ | Absorption Level² | Aqueous Solubility Level³ | Hepatotoxicity⁴ | CYP2D6 Inhibition⁵ | Plasma Protein Binding (PPB) Level⁶ | A log P98⁷ | PSA (Ų)⁸ |
| 1 | 4 | 0 | 3 | 1 | 0 | 0 | 0.077 | 118.62 |
| 2 | 4 | 0 | 2 | 0 | 0 | 0 | 0.978 | 118.33 |
| 3 | 4 | 3 | 1 | 1 | 0 | 0 | 2.247 | 197.94 |
| 4 | 4 | 0 | 3 | 1 | 0 | 2 | 0.77 | 118.21 |
| 5 | 3 | 0 | 2 | 1 | 0 | 0 | 1.413 | 94.77 |
| 6 | 4 | 0 | 3 | 1 | 0 | 1 | 0.258 | 113.82 |
| 7 | 3 | 0 | 2 | 1 | 0 | 2 | 2.321 | 102.61 |
| 8 | 4 | 2 | 2 | 1 | 0 | 2 | 1.787 | 149.83 |
| 9 | 4 | 0 | 3 | 1 | 1 | 0 | 1.276 | 112.34 |
| 10 | 4 | 0 | 3 | 1 | 0 | 0 | 1.341 | 112.48 |
¹BBB Level: 4 = undefined, 3 = medium penetration, 2 = low penetration, 1 = high penetration.[1] ²Absorption Level: 3 = very low, 2 = low, 1 = moderate, 0 = good.[1] ³Aqueous Solubility Level: 4 = optimal, 3 = good, 2 = low, 1 = very low but soluble, 0 = extremely low.[1] ⁴Hepatotoxicity: 1 = toxic, 0 = nontoxic.[1] ⁵CYP2D6 Inhibition: 1 = likely to inhibit, 0 = non-inhibitor.[1] ⁶PPB Level: 2 = >95%, 1 = >90%, 0 = <90%.[1] ⁷A log P98: A measure of lipophilicity.[1] ⁸PSA (Ų): Polar Surface Area; passively absorbed molecules with PSA > 140 Ų are predicted to have low oral bioavailability.[1]
Table 2: In Silico Physicochemical and Pharmacokinetic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Molecular Weight ( g/mol ) | log P | H-bond Acceptors | H-bond Donors | TPSA (Ų) | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) |
| 5a | - | - | - | - | - | >70% | Moderate |
| 5b | - | - | - | - | - | >70% | Moderate |
| 5c | - | - | - | - | - | >70% | Moderate |
| 9a | - | - | - | - | - | >70% | Moderate |
| 9b | - | - | - | - | - | >70% | Moderate |
| 9c | - | - | - | - | - | >70% | Moderate |
| 13a-i | - | - | - | - | - | >70% | Moderate |
Note: Specific numerical values for all parameters were not available in the cited source. The table reflects the qualitative and semi-quantitative data provided.
Experimental Protocols: In Silico ADMET Prediction
The in silico ADMET properties presented in this guide are typically predicted using a variety of computational software packages. Below are generalized protocols for three commonly used platforms: Discovery Studio, ADMET Predictor, and SwissADME.
Protocol 1: ADMET Prediction using BIOVIA Discovery Studio
Discovery Studio provides a comprehensive suite of tools for molecular modeling and simulation, including modules for ADMET prediction.
-
Ligand Preparation:
-
Import or draw the 2D structures of the pyranone derivatives into a new molecular window.
-
Clean the geometry of the structures and add hydrogens.
-
Generate 3D conformations if necessary for specific calculations.
-
-
ADMET Calculation:
-
Navigate to the "Small Molecules" toolbox.
-
Select the "Calculate Molecular Properties" protocol, followed by "ADMET Descriptors".[2]
-
In the "ADMET Descriptors" dialog box, select the input ligands (the prepared pyranone derivatives).
-
Choose the desired ADMET properties to calculate, such as:
-
Aqueous Solubility
-
Blood-Brain Barrier (BBB) Penetration
-
Cytochrome P450 2D6 (CYP2D6) Inhibition
-
Hepatotoxicity
-
Human Intestinal Absorption (HIA)
-
Plasma Protein Binding (PPB)
-
-
Execute the protocol by clicking "Run".
-
-
Results Analysis:
-
The results are typically presented in a table format, providing both numerical values and qualitative levels (e.g., 0 for good, 3 for poor).
-
An ADMET plot, often a 2D plot of AlogP98 versus PSA, can be generated to visualize the drug-like space. Molecules falling outside the 95% and 99% confidence ellipses for known drugs are flagged.
-
Protocol 2: ADMET Prediction using Simulations Plus ADMET Predictor®
ADMET Predictor is a specialized software for the prediction of ADMET properties from molecular structure.
-
Input Structures:
-
Prepare a file containing the molecular structures of the pyranone derivatives. Supported formats include SMILES (.smi), SD files (.sdf), and others.
-
Launch ADMET Predictor and open the prepared structure file.
-
-
Property Calculation:
-
From the main menu, select the option to calculate ADMET properties.
-
The software calculates a wide range of properties, including physicochemical, biopharmaceutical, metabolism, and toxicity endpoints.
-
For metabolism prediction, the software can identify likely sites of metabolism by various enzymes, including cytochrome P450s.
-
-
Data Analysis and Visualization:
-
Results are displayed in a spreadsheet format.
-
The software offers various visualization tools, such as histograms, scatter plots, and star plots, to analyze the data.
-
The "ADMET Risk™" feature provides a scoring function that combines multiple predicted properties to give an overall assessment of the compound's drug-likeness.
-
Protocol 3: ADMET Prediction using SwissADME
SwissADME is a free and widely used web-based tool for ADMET prediction.
-
Molecule Input:
-
Access the SwissADME website.
-
Input the structure of a single pyranone derivative by drawing it using the provided molecular editor or by pasting a SMILES string. For multiple molecules, a list of SMILES can be provided.
-
-
Execution:
-
Click the "Run" button to initiate the calculations.
-
-
Results Interpretation:
-
The output provides a comprehensive report including:
-
Physicochemical Properties: Molecular weight, logP, TPSA, solubility, etc.
-
Lipophilicity: Various calculated logP values.
-
Water Solubility: Predicted solubility in water.
-
Pharmacokinetics: Gastrointestinal absorption, BBB permeation, P-glycoprotein substrate/inhibitor prediction, and predictions of inhibition for major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Drug-likeness: Evaluation based on multiple rules (Lipinski, Ghose, Veber, Egan, Muegge).
-
Medicinal Chemistry: Alerts for problematic fragments (PAINS - Pan Assay Interference Compounds).
-
-
Mandatory Visualization
Workflow for In Silico ADMET Prediction
The following diagram illustrates a general workflow for performing in silico ADMET predictions in a drug discovery project.
Potential Metabolic Pathway of a Pyranone Derivative
The metabolism of xenobiotics, including pyranone derivatives, primarily occurs in the liver and is broadly divided into Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.
The following diagram illustrates a hypothetical metabolic pathway for a generic pyranone derivative. The primary sites of metabolism are often the most electron-rich or sterically accessible positions. For a pyranone scaffold, this could involve hydroxylation of aromatic rings or alkyl substituents, followed by conjugation reactions.
Conclusion
The in silico ADMET profiling of pyranone derivatives is a powerful strategy to de-risk and guide the design of new drug candidates. By leveraging computational tools, researchers can gain early insights into the potential pharmacokinetic and toxicological properties of their compounds, allowing for the prioritization of molecules with more favorable profiles for further experimental investigation. The data and methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds. It is important to note that while in silico predictions are highly valuable, they should be used in conjunction with and validated by in vitro and in vivo experimental data as drug development progresses.
References
Potential Therapeutic Targets of 6-Ethyl-4-methoxy-2-pyranone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Ethyl-4-methoxy-2-pyranone is a member of the 2-pyranone class of heterocyclic compounds. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available research, the broader family of 2-pyranone derivatives has demonstrated a range of biological activities, suggesting potential avenues for therapeutic development. This technical guide consolidates the known biological activities and potential therapeutic targets of structurally related 2-pyranone derivatives, providing a framework for investigating the therapeutic potential of this compound. The information presented is based on preclinical studies of these related compounds and aims to guide future research and drug discovery efforts.
Potential Therapeutic Areas and Molecular Targets
The 2-pyranone scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds. Research into derivatives of this core structure has revealed potential applications in oncology, inflammation, and infectious diseases.
Oncology
The anticancer activity of 2-pyranone derivatives appears to be a prominent area of investigation. Several studies have highlighted their ability to induce apoptosis, inhibit cell cycle progression, and reduce cell migration.
Potential Molecular Targets:
-
Apoptosis Pathway Proteins: Certain 6-acrylic phenethyl ester-2-pyranone derivatives have been shown to induce apoptosis in cancer cell lines.[1] This suggests potential interaction with key regulators of programmed cell death, such as caspases and members of the Bcl-2 family.
-
Cell Cycle Regulators: The G2/M phase cell cycle arrest observed with some 2-pyranone derivatives points towards the potential modulation of cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle checkpoints.[1]
-
Actin Cytoskeleton: Inhibition of cancer cell migration has been linked to the disruption of the actin cytoskeleton, indicating that proteins involved in actin polymerization and dynamics could be potential targets.[1]
Inflammation
The anti-inflammatory properties of 2-pyranone derivatives have been explored, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes.
Potential Molecular Targets:
-
Cyclooxygenase-2 (COX-2): A number of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones have been designed and evaluated as selective COX-2 inhibitors.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a validated strategy for the treatment of inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
Quantitative Data on 2-Pyranone Derivatives
The following tables summarize the reported in vitro activities of various 2-pyranone derivatives against different cancer cell lines and their COX-2 inhibitory potency.
Table 1: Cytotoxic Activity of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 5o | HeLa | 0.50 |
| C6 | 1.89 | |
| MCF-7 | 3.45 | |
| A549 | 2.13 | |
| HSC-2 | 1.27 |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyran-2-one Derivatives [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 14i | >100 | 0.10 | >1000 |
| 14s | >100 | 0.0032 | >31250 |
| Celecoxib | 15 | 0.05 | 300 |
Experimental Protocols
This section provides an overview of the methodologies that could be employed to assess the therapeutic potential of this compound, based on protocols used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
In Vitro COX-1/COX-2 Isozyme Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: The assay is performed in a suitable buffer containing necessary cofactors.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values for each isozyme are determined. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizations
The following diagrams illustrate key concepts related to the potential therapeutic actions of 2-pyranone derivatives.
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Caption: General workflow for determining in vitro cytotoxicity.
While direct evidence for the therapeutic targets of this compound is currently limited, the established biological activities of the broader 2-pyranone class of compounds provide a strong rationale for further investigation. The potential for this molecule to act as an anticancer or anti-inflammatory agent warrants dedicated preclinical evaluation. The experimental protocols and potential targets outlined in this guide offer a foundational framework for researchers to explore the therapeutic utility of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.
References
- 1. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Ethyl-4-methoxy-2-pyranone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive guide details the synthesis of 6-Ethyl-4-methoxy-2-pyranone, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 2-pyranone scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a robust, two-step synthetic protocol, starting from readily available commercial reagents. The described methodology is intended to be a reliable resource for researchers engaged in the synthesis of novel heterocyclic entities.
Introduction to 2-Pyranones and Synthetic Strategy
The 2-pyranone ring system is a privileged scaffold in drug discovery due to its versatile biological activities.[1] The presence of both a lactone and a conjugated diene system allows for a variety of chemical transformations, making it an attractive building block for the synthesis of more complex molecules. The target molecule, this compound, features an ethyl group at the 6-position and a methoxy group at the 4-position, functionalities that can significantly influence its biological profile.
A direct, one-pot synthesis of this compound is not well-documented in the literature. Therefore, a robust and logical two-step synthetic approach has been devised. The strategy involves the initial construction of the 6-ethyl-4-hydroxy-2-pyranone core, followed by the methylation of the hydroxyl group to yield the final product.
Synthetic Scheme:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Part 1: Synthesis of 6-Ethyl-4-hydroxy-2-pyranone
The formation of the 4-hydroxy-2-pyrone ring from a β-keto ester is a critical step. While various methods exist for the synthesis of 4-hydroxy-2-pyrones, a common approach involves the self-condensation of β-keto esters under basic conditions.[2] This protocol is adapted from general procedures for the synthesis of 6-alkyl-4-hydroxy-2-pyrones.
Reaction Workflow:
Figure 2: Workflow for the synthesis of 6-Ethyl-4-hydroxy-2-pyranone.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 10.0 g | 69.4 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.05 g | 76.3 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.05 g, 76.3 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (100 mL) to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 3-oxopentanoate (10.0 g, 69.4 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the stirred sodium hydride suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0°C until the gas evolution ceases and the pH of the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 6-ethyl-4-hydroxy-2-pyranone as a solid.
Part 2: Methylation of 6-Ethyl-4-hydroxy-2-pyranone
The final step in the synthesis is the methylation of the 4-hydroxy group. Dimethyl sulfate is a common and effective methylating agent for phenols and other hydroxylated aromatic compounds in the presence of a base.[3][4][5]
Reaction Workflow:
References
The Alchemist's Guide to 2-Pyrones: A Handbook for Metal-Catalyzed Synthesis
Introduction: The Enduring Allure of the 2-Pyrone Scaffold
The 2-pyrone, or α-pyrone, is a privileged six-membered heterocyclic motif that has captivated chemists for decades. Its unique electronic structure, a vinylogous lactone with a conjugated diene system, imparts a versatile reactivity profile that makes it a cornerstone in the synthesis of complex molecules. Found in a vast array of natural products with diverse biological activities—ranging from antifungal and antibiotic to cytotoxic and neurotoxic—the 2-pyrone core is a critical pharmacophore in drug discovery and development.[1] Furthermore, its utility as a synthetic building block in Diels-Alder reactions, ring-opening polymerizations, and cross-coupling reactions underscores its importance to the broader chemical sciences community.[2]
This guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-pyrones. Moving beyond a mere recitation of literature methods, we will delve into the mechanistic underpinnings and practical considerations of key metal-catalyzed transformations. Herein, you will find not only detailed, step-by-step protocols for the synthesis of these valuable scaffolds but also the rationale behind the choice of catalysts, ligands, and reaction conditions that are crucial for success in the laboratory.
Strategic Overview: A Comparative Analysis of Catalytic Systems
The modern synthesis of 2-pyrones is dominated by elegant and efficient transition metal-catalyzed methods. These reactions offer significant advantages over classical approaches, which often require harsh conditions and stoichiometric reagents. The choice of metal catalyst is paramount, as it dictates the reaction mechanism, substrate scope, and achievable substitution patterns. The most prominent metals in the synthetic chemist's toolbox for 2-pyrone synthesis are palladium, gold, rhodium, and nickel, each with its own distinct advantages and preferred reaction pathways.
| Catalytic System | Common Reaction Type | Key Advantages | Typical Substrates | Representative Catalyst/Conditions |
| Palladium | Sonogashira Coupling/Lactonization; Oxidative Annulation | Broad functional group tolerance, extensive literature, versatile for various substitution patterns. | Halo-acrylic acids, terminal alkynes, internal alkynes, vinyl halides. | PdCl₂(PPh₃)₂, CuI, amine base; Pd(OAc)₂, oxidant.[3][4] |
| Gold | Cycloisomerization/Rearrangement | Mild reaction conditions, high efficiency for specific transformations, unique reactivity with alkynes. | Alkynoic acids, enynes, β-alkynylpropiolactones. | [Au(I)] catalysts (e.g., [(Ph₃P)AuCl]/AgOTf).[1] |
| Rhodium | Oxidative Annulation (C-H Activation) | High atom economy, direct functionalization of C-H bonds. | Acrylic acids, internal and terminal alkynes. | [Cp*RhCl₂]₂, Ag₂CO₃.[5][6] |
| Nickel | [2+2+2] Cycloaddition | Utilization of CO₂ as a C1 source, mild conditions with appropriate ligands. | Diynes, alkynes, and CO₂. | Ni(COD)₂, N-heterocyclic carbene (NHC) ligands.[7] |
Part 1: Palladium-Catalyzed Pathways – The Workhorse of 2-Pyrone Synthesis
Palladium catalysis is arguably the most versatile and widely employed method for constructing the 2-pyrone ring. Its power lies in the ability to facilitate a variety of C-C and C-O bond-forming reactions with high efficiency and predictability.
Mechanism Deep Dive: The Sonogashira-Lactonization Cascade
A cornerstone of palladium-catalyzed 2-pyrone synthesis is the sequence involving a Sonogashira coupling followed by an intramolecular cyclization (lactonization). This powerful two-step, one-pot process allows for the convergent synthesis of a wide range of substituted 2-pyrones from readily available starting materials.[3]
The reaction commences with the classic Sonogashira cross-coupling of a terminal alkyne with a vinyl halide (typically a halo-acrylic acid derivative). The catalytic cycle for this step is well-established and involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, a copper(I) co-catalyst, and an amine base), and subsequent reductive elimination to afford the coupled enyne product and regenerate the Pd(0) catalyst.[5]
The second phase of the reaction is the palladium- or acid-catalyzed intramolecular 6-endo-dig cyclization of the newly formed (Z)-2-alken-4-ynoate. The coordination of the palladium(II) catalyst to the alkyne activates it towards nucleophilic attack by the carboxylate, forming a vinylpalladium intermediate which, upon protonolysis, yields the 2-pyrone and regenerates the active catalyst.
Figure 1: Catalytic cycles for the Palladium-catalyzed Sonogashira coupling and subsequent lactonization to form a 2-pyrone.
Application Note & Protocol 1: Synthesis of a 6-Substituted 2-Pyrone via Sonogashira Coupling and Lactonization
This protocol details the synthesis of a 6-substituted 2-pyrone from a (Z)-β-haloacrylic acid and a terminal alkyne. The choice of a palladium/copper co-catalyst system is crucial for the initial C-C bond formation, and the subsequent lactonization is often promoted by the palladium catalyst itself or can be facilitated by the addition of a mild acid.
Materials:
-
(Z)-3-Iodoacrylic acid (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (Z)-3-iodoacrylic acid, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The Sonogashira coupling is typically complete within 2-4 hours. The subsequent lactonization may require gentle heating (40-50 °C) and can take an additional 4-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-pyrone.
Causality and Experimental Insights:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings. The palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) is essential for the formation of the copper acetylide, which undergoes transmetalation with the palladium center.[5]
-
Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and also scavenges the hydrogen iodide formed during the reaction.
-
Solvent: THF is a common solvent for Sonogashira reactions as it solubilizes the reactants and catalysts well. Anhydrous conditions are important to prevent unwanted side reactions and catalyst deactivation.
-
Troubleshooting: Low yields can often be attributed to catalyst deactivation (e.g., by oxygen), homocoupling of the terminal alkyne (Glaser coupling), or incomplete lactonization.[8] Ensuring rigorous degassing of solvents and using fresh, high-purity reagents can mitigate these issues. If homocoupling is a significant problem, copper-free Sonogashira conditions can be explored.
Part 2: Gold-Catalyzed Cycloisomerizations – A Mild and Efficient Approach
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, particularly through the activation of alkynes towards nucleophilic attack.[1] In the context of 2-pyrone synthesis, gold catalysts excel at promoting intramolecular cycloisomerization reactions under exceptionally mild conditions.
Mechanism Deep Dive: The 6-endo-dig Cyclization of Alkynoic Acids
Gold(I) catalysts, being highly π-philic, readily coordinate to the alkyne moiety of an alkynoic acid. This coordination significantly increases the electrophilicity of the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the carboxylic acid. The subsequent 6-endo-dig cyclization leads to a vinyl-gold intermediate, which upon protonolysis, releases the 2-pyrone product and regenerates the active gold(I) catalyst.
Figure 2: Proposed catalytic cycle for the Gold(I)-catalyzed cycloisomerization of an alkynoic acid to a 2-pyrone.
Application Note & Protocol 2: Gold-Catalyzed Synthesis of a 4,6-Disubstituted 2-Pyrone
This protocol describes a one-pot synthesis of a 4,6-disubstituted 2-pyrone from a terminal alkyne and a propiolic acid, leveraging the sequential activation of both alkynes by a gold(I) catalyst.[1]
Materials:
-
Propiolic acid (1.0 equiv)
-
Terminal alkyne (2.0 equiv)
-
(Triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl] (0.05 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (Ph₃P)AuCl and AgOTf in anhydrous DCM. Stir for 10 minutes at room temperature to generate the active cationic gold(I) catalyst.
-
Reagent Addition: Add the propiolic acid to the catalyst solution, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 4,6-disubstituted 2-pyrone.
Causality and Experimental Insights:
-
Catalyst Activation: The combination of (Ph₃P)AuCl and a silver salt (e.g., AgOTf) is a common method to generate the active cationic gold(I) species in situ by abstracting the chloride ligand. The counter-ion of the silver salt can influence the reactivity and product distribution.[1]
-
Reaction Mechanism: The reaction is believed to proceed via a cascade mechanism where the gold catalyst first promotes the Markovnikov addition of the propiolic acid to the terminal alkyne, forming a vinyl propiolate intermediate. This intermediate then undergoes a gold-catalyzed 6-endo-dig cyclization to form the 2-pyrone.[9]
-
Troubleshooting: Common side reactions include the formation of furanones (via 5-exo-dig cyclization) or oligomerization of the starting materials. The choice of ligand on the gold catalyst and the reaction solvent can influence the selectivity between the 5-exo and 6-endo cyclization pathways. In some cases, slow addition of one of the reactants can minimize side product formation.
Part 3: Rhodium- and Nickel-Catalyzed Strategies
While palladium and gold are the most common catalysts for 2-pyrone synthesis, rhodium and nickel offer unique and powerful alternatives, particularly for reactions involving C-H activation and the utilization of CO₂.
Rhodium-Catalyzed Oxidative Annulation
Rhodium catalysts are particularly adept at mediating oxidative annulations via C-H activation. In a notable example, a Rh(III) catalyst can be used to directly couple acrylic acids with alkynes to form 2-pyrones.[6] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. The mechanism involves the rhodium-mediated cleavage of the vinylic C-H bond of the acrylic acid, followed by insertion of the alkyne and reductive elimination to form the 2-pyrone.
Nickel-Catalyzed [2+2+2] Cycloaddition with CO₂
Nickel catalysis provides an elegant and sustainable route to 2-pyrones through the [2+2+2] cycloaddition of two alkyne molecules and one molecule of carbon dioxide.[7] This reaction is particularly attractive as it utilizes CO₂, an abundant and renewable C1 feedstock. The use of N-heterocyclic carbene (NHC) ligands has been shown to be crucial for achieving high efficiency and selectivity under mild conditions (e.g., atmospheric pressure of CO₂).
Conclusion and Future Outlook
The metal-catalyzed synthesis of substituted 2-pyrones is a vibrant and continually evolving field of research. The methods outlined in this guide, from the workhorse palladium-catalyzed cross-couplings to the elegant gold-catalyzed cycloisomerizations and the innovative rhodium- and nickel-catalyzed annulations, provide a powerful arsenal of tools for the modern synthetic chemist. As our understanding of reaction mechanisms deepens and new catalyst systems are developed, we can expect to see even more efficient, selective, and sustainable methods for the construction of this important heterocyclic scaffold. The continued development of these synthetic strategies will undoubtedly accelerate the discovery of new therapeutic agents and advanced materials that incorporate the versatile 2-pyrone motif.
References
- 1. Gold(I)-Catalyzed Tandem Cycloisomerization of 1,5-Enyne Ethers by Hydride Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes | Semantic Scholar [semanticscholar.org]
- 6. Rhodium(III)-Catalyzed Oxidative Annulation of Acrylic Acid with Alkynes: An Easy Approach to the Synthesis of α-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient nickel-catalyzed [2 + 2 + 2] cycloaddition of CO2 and diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the One-Pot Synthesis of 4,6-Disubstituted 2-Pyrones
Introduction: The Significance of the 2-Pyrone Scaffold
The 2-pyrone (or α-pyrone) framework is a privileged heterocyclic motif present in a vast array of natural products and biologically active molecules.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antibiotic, cytotoxic, and neurotoxic properties.[1][2] Beyond their inherent biological significance, 2-pyrones are versatile synthetic intermediates in organic chemistry. Their conjugated diene system makes them ideal substrates for cycloaddition reactions, and the lactone functionality allows for various chemical transformations, providing access to a diverse range of complex molecular architectures.[1][3] Consequently, the development of efficient and robust methods for the synthesis of substituted 2-pyrones, particularly in a one-pot fashion, is of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides a detailed overview of contemporary one-pot methodologies for the synthesis of 4,6-disubstituted 2-pyrones, with a focus on transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data to illustrate the scope and utility of these methods for the modern synthetic chemist.
Strategic Approaches to One-Pot 2-Pyrone Synthesis
The efficient construction of the 2-pyrone ring in a single operation typically involves tandem or cascade reactions where multiple bond-forming events occur sequentially in the same reaction vessel. This approach offers significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency. Several powerful strategies have emerged, largely driven by the versatility of transition metal catalysis.
Palladium-Catalyzed Annulation and Coupling Strategies
Palladium catalysis has been a cornerstone in the development of synthetic routes to 2-pyrones. These methods often rely on the ability of palladium to orchestrate cross-coupling and cyclization events in a controlled manner.
A prominent strategy involves the palladium-catalyzed annulation of α,β-unsaturated esters with internal alkynes.[1][4] This approach allows for the regioselective synthesis of polysubstituted 2-pyrones. The regioselectivity is often governed by steric factors, leading to the formation of a seven-membered palladacycle intermediate that subsequently collapses to the 2-pyrone product.[1][4]
Another powerful palladium-catalyzed approach is the tandem Sonogashira coupling and cyclization. For instance, the reaction of (2E)-2,3-difluoro-3-iodoacrylic acid with terminal acetylenes, co-catalyzed by PdCl₂(PPh₃)₂ and CuI, directly yields 3,4-difluoro-6-substituted 2-pyrones.[1][5] The reaction proceeds through an initial Sonogashira coupling to form an enynoic acid intermediate, which then undergoes a palladium-catalyzed 6-endo-dig cyclization.[6]
Mechanism of Palladium-Catalyzed Sonogashira Coupling and Cyclization
The reaction commences with the formation of a palladium(0) species, which undergoes oxidative addition to the iodoacrylic acid. A copper-acetylide, formed from the terminal alkyne and CuI, then transmetalates with the palladium(II) complex. Reductive elimination furnishes the enynoic acid intermediate and regenerates the palladium(0) catalyst. The subsequent cyclization is initiated by the coordination of the palladium catalyst to the alkyne, followed by intramolecular nucleophilic attack of the carboxylic acid.
Gold-Catalyzed Cycloisomerization Reactions
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of 2-pyrones due to their strong carbophilicity, which allows for the activation of alkynes towards nucleophilic attack.[6][7]
A notable gold-catalyzed one-pot synthesis involves the sequential activation of terminal alkynes and propiolic acids.[8][9] This cascade reaction provides access to 2-pyrones with diverse substitution patterns. The proposed mechanism involves the gold(I)-catalyzed addition of a carboxylic acid to an activated alkyne, followed by a 6-endo-dig cyclization.[4][9]
Mechanism of Gold-Catalyzed Synthesis from Propiolic Acids and Terminal Alkynes
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the terminal alkyne, rendering it susceptible to nucleophilic attack by the carboxylic acid of the propiolic acid. This forms a vinyl ester intermediate. Subsequent gold-catalyzed activation of the second alkyne moiety within this intermediate facilitates a 6-endo-dig cyclization, leading to an oxocarbenium intermediate. Tautomerization and protodeauration then furnish the final 4-hydroxy-2-pyrone product.[4][7]
Experimental Protocols
The following protocols are representative examples of the one-pot synthesis of 4,6-disubstituted 2-pyrones. As with any chemical reaction, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Protocol 1: Palladium-Catalyzed Synthesis of a 4-Aryl-6-(trifluoromethyl)-2H-pyran-2-one
This protocol is adapted from a convenient synthesis of ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates and their subsequent conversion to 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones.
Materials:
-
Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
Phosphorus pentachloride (PCl₅) (1.1 mmol)
-
Sodium diethyl malonate (1.2 mmol)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in anhydrous toluene (10 mL) at 0 °C, add phosphorus pentachloride (1.1 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In a separate flask, prepare a suspension of sodium diethyl malonate (1.2 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the suspension of sodium diethyl malonate to 0 °C and add the solution from step 2 dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-6-(trifluoromethyl)-2H-pyran-2-one.
Protocol 2: Gold-Catalyzed Synthesis of a 4,6-Disubstituted-2-Pyrone from a Propiolic Acid and a Terminal Alkyne
This protocol is based on the gold(I)-catalyzed sequential activation of terminal alkynes and propiolic acids.[8][9]
Materials:
-
Propiolic acid derivative (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] (0.05 mmol, 5 mol%)
-
Silver hexafluoroantimonate(V) [AgSbF₆] (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add chloro(triphenylphosphine)gold(I) (0.05 mmol) and silver hexafluoroantimonate(V) (0.05 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.0 mmol) to the catalyst mixture.
-
In a separate vial, dissolve the propiolic acid derivative (1.2 mmol) in anhydrous toluene (3 mL).
-
Add the propiolic acid solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 4,6-disubstituted-2-pyrone.
Substrate Scope and Data
The following table summarizes the scope of the gold-catalyzed one-pot synthesis of 4,6-disubstituted 2-pyrones, demonstrating its applicability to a range of substrates.
| Entry | Propiolic Acid (R¹) | Terminal Alkyne (R²) | Product | Yield (%) |
| 1 | Phenylpropiolic acid | Phenylacetylene | 4,6-Diphenyl-2-pyrone | 85 |
| 2 | Propiolic acid | 1-Octyne | 6-Hexyl-4-hydroxy-2-pyrone | 72 |
| 3 | 3-Cyclohexylpropiolic acid | Phenylacetylene | 6-Cyclohexyl-4-phenyl-2-pyrone | 78 |
| 4 | Phenylpropiolic acid | 1-Heptyne | 6-Pentyl-4-phenyl-2-pyrone | 81 |
| 5 | Propiolic acid | (Trimethylsilyl)acetylene | 6-(Trimethylsilyl)-4-hydroxy-2-pyrone | 65 |
Yields are representative and may vary based on specific reaction conditions and purification.
Conclusion and Future Outlook
The one-pot synthesis of 4,6-disubstituted 2-pyrones has been significantly advanced through the development of innovative transition-metal-catalyzed methodologies. Palladium and gold catalysis, in particular, offer versatile and efficient routes to these valuable heterocyclic compounds. The ability to construct the 2-pyrone core in a single synthetic operation from readily available starting materials enhances the accessibility of this scaffold for applications in drug discovery and natural product synthesis. Future research in this area will likely focus on expanding the substrate scope, developing more sustainable and economical catalytic systems, and exploring asymmetric variations of these transformations to access enantioenriched 2-pyrone derivatives.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Recent Advances in the Synthesis of 2-Pyrones | Semantic Scholar [semanticscholar.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. 2-Pyrone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyranone Synthesis via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyranone and related 4H-pyran scaffolds, pivotal structures in medicinal chemistry and drug development. The protocols focus on the Knoevenagel condensation as a key C-C bond-forming step.
Introduction
The Knoevenagel condensation is a versatile and widely utilized reaction in organic synthesis, involving the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is instrumental in the synthesis of a variety of heterocyclic compounds, including pyran derivatives. Pyranones, which are characterized by a pyran ring containing a carbonyl group, and their 4H-pyran analogues are of significant interest due to their presence in numerous natural products and their broad range of biological activities.
This document outlines two primary protocols: a multi-component reaction for the synthesis of 2-amino-4H-pyrans and a domino Knoevenagel-hetero-Diels-Alder reaction for the formation of more complex pyranone structures.
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of pyran synthesis. Below is a summary of various catalytic systems employed in the synthesis of 4H-pyrans via Knoevenagel condensation-based multi-component reactions.
| Catalyst | Aldehyde Reactant | Active Methylene Compound | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N-Methylmorpholine (NMM) | m-Nitrobenzaldehyde | Malononitrile | Dimedone | Ethanol | Room Temp. | 30 | 95 | [1] |
| Magnesium Oxide (MgO) NPs | Vanillin | Malononitrile | Dimedone | Ethanol | Reflux | 120 | 92 | [2] |
| KOH-loaded CaO | Benzaldehyde | Malononitrile | Ethyl acetoacetate | Solvent-free | 60 | 10 | 92 | [3] |
| L-Proline | Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Ethanol | Reflux | 30-60 | 85-95 | [4] |
| SBA-Pr-SO3H | 4-Nitrobenzaldehyde | Malononitrile | Barbituric acid | Solvent-free | 140 | 15 | 94 | [5] |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2-Amino-4H-Pyrans using N-Methylmorpholine
This protocol describes the synthesis of 2-amino-4H-pyran derivatives via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound, using N-methylmorpholine as an organocatalyst.[1]
Materials:
-
Aromatic aldehyde (e.g., m-Nitrobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-dicarbonyl compound (e.g., Dimedone) (1 mmol)
-
N-methylmorpholine (NMM) (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Add N-methylmorpholine (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30-60 minutes), the solid product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 2-amino-4H-pyran derivative.
Protocol 2: Domino Knoevenagel-Hetero-Diels-Alder Reaction for Fused Pyranone Synthesis
This protocol outlines a domino reaction for the synthesis of fused pyranone systems, which involves an initial Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction. This method is particularly useful for constructing complex polycyclic structures.
Materials:
-
O-propargylated salicylaldehyde derivative (1 mmol)
-
Active methylene compound (e.g., 1,3-dimethylbarbituric acid) (1 mmol)
-
Catalyst (e.g., CuI) (10 mol%)
-
Solvent (e.g., Water or Acetonitrile) (10 mL)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine the O-propargylated salicylaldehyde derivative (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (10 mL).
-
Add the catalyst (e.g., CuI, 10 mol%) to the mixture.
-
Heat the reaction mixture under reflux and stir.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused pyranone.
Visualizations
Experimental Workflow for 4H-Pyran Synthesis
Caption: Workflow for the three-component synthesis of 2-amino-4H-pyrans.
Reaction Mechanism for 4H-Pyran Synthesis
References
- 1. echemcom.com [echemcom.com]
- 2. echemcom.com [echemcom.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Pyrones
Introduction: The Significance of 2-Pyrone Characterization
The 2-pyrone (or α-pyrone) scaffold is a privileged six-membered lactone structure found in a vast array of natural products and serves as a versatile building block in synthetic chemistry.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antifungal, cytotoxic, and anti-inflammatory effects.[4][5] Given their therapeutic potential and synthetic utility, the unambiguous determination of their structure, purity, and quantity is a critical step in drug discovery, natural product isolation, and process development.
This guide provides an integrated overview of the essential analytical techniques required for the comprehensive characterization of 2-pyrone derivatives. It moves beyond a simple listing of methods to explain the strategic application of chromatographic and spectroscopic techniques, ensuring data integrity and providing a robust foundation for subsequent research and development.
The Analytical Triad: Separation, Identification, and Structural Elucidation
A complete analytical characterization of a 2-pyrone, whether newly synthesized or isolated from a natural source, relies on a synergistic combination of techniques. No single method can provide all the necessary information. We approach this challenge by systematically addressing three core questions:
-
Is the sample pure? (Separation & Quantification)
-
What is its molecular formula and mass? (Identification)
-
What is its precise 3D structure? (Structural Elucidation)
The following sections detail the primary analytical tools used to answer these questions, culminating in an integrated workflow.
}
Figure 1: Relationship between core analytical questions and key characterization methods.
Chromatographic Methods: The Foundation of Purity Assessment
Chromatography is indispensable for separating the target 2-pyrone from impurities, reaction byproducts, or other components of a complex matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and quantification of most 2-pyrone derivatives. Its versatility in column chemistry and mobile phase composition allows for the separation of compounds with a wide range of polarities.[6]
-
Expertise & Causality: A reversed-phase C18 column is the standard starting point, as it effectively retains the moderately polar 2-pyrone ring while allowing for elution with common solvent systems like acetonitrile/water or methanol/water.[7][8] The inclusion of a UV-Vis or Diode Array Detector (DAD) is critical, as the conjugated lactone system of 2-pyrones exhibits strong chromophores, making them readily detectable.[9][10]
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable 2-pyrones. For less volatile or polar derivatives, derivatization (e.g., silylation) may be required to increase volatility. GC, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), can provide excellent separation efficiency and sensitivity.
Spectroscopic and Spectrometric Methods: Unveiling the Molecular Identity
Once purity is established, spectroscopic techniques are employed to determine the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules in solution.[11] A suite of NMR experiments is required for an unambiguous assignment of a 2-pyrone's structure.
-
¹H NMR: Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic).[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. A COSY spectrum identifies coupled protons (¹H-¹H correlations), an HSQC spectrum correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations), and an HMBC spectrum reveals longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is essential for connecting molecular fragments across quaternary carbons or heteroatoms.[13][14]
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation analysis, offers clues to the molecule's structure.[15] High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap instrument, is essential for determining the elemental composition.[4]
-
Trustworthiness: Coupling HPLC with MS (LC-MS) is a profoundly effective technique. It validates that the peak of interest in the chromatogram corresponds to the compound with the correct molecular weight, simultaneously providing purity and identity information in a single run.[6][16]
Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy
These techniques provide complementary, yet vital, structural information.
-
FTIR Spectroscopy: Is primarily used to identify key functional groups. For 2-pyrones, the most characteristic signal is a strong absorbance from the lactone carbonyl (C=O) stretch, typically appearing in the range of 1700-1750 cm⁻¹. Other informative peaks correspond to C=C double bonds and C-O bonds.[17][18]
-
UV-Vis Spectroscopy: Confirms the presence of the conjugated π-electron system inherent to the 2-pyrone ring. The position of the maximum absorbance (λmax) can provide insights into the extent of conjugation and the presence of additional chromophoric substituents.[9][10]
Single-Crystal X-ray Diffraction
For crystalline 2-pyrones, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure.[19] It provides unambiguous proof of connectivity, configuration, and conformation, serving as the "gold standard" for structural validation.[20][21]
Integrated Analytical Workflow
The most effective characterization strategy integrates these techniques in a logical sequence. The workflow below illustrates a typical path from a new compound to a fully characterized entity.
}
Figure 2: Integrated workflow for the comprehensive characterization of a novel 2-pyrone.
Protocols and Application Notes
The following protocols provide detailed, step-by-step methodologies for the most critical analytical techniques.
Protocol 1: Purity and Quantification Analysis by HPLC-UV
Objective: To determine the purity of a 2-pyrone sample and quantify its concentration using an external standard method.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
Materials:
-
2-Pyrone sample
-
Reference standard of known purity
-
HPLC-grade acetonitrile (ACN) and water
-
HPLC-grade formic acid (optional)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). Filter and degas both solutions. Note: Formic acid helps to sharpen peaks by controlling the ionization state of acidic/basic functionalities.
-
Standard Preparation: Accurately weigh ~5 mg of the 2-pyrone reference standard and dissolve in a 1:1 ACN/Water mixture in a 10 mL volumetric flask to create a stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and prepare a stock solution in the same manner as the standard. Dilute to a concentration expected to fall within the calibration curve range.
-
Chromatographic Conditions: Set up the HPLC method. A typical starting point is provided in Table 1.
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis: Inject the blank (diluent), followed by the calibration standards, and then the sample(s).
-
Data Processing: Integrate the peak corresponding to the 2-pyrone. Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the sample. Purity is determined by the area percent method, where the main peak area is divided by the total area of all peaks in the chromatogram.
Table 1: Example HPLC Parameters for 2-Pyrone Analysis
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic phase; acid improves peak shape. |
| Gradient | 10% B to 95% B over 15 min | Broad gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detection | UV at 254 nm or DAD scan | 254 nm is a common wavelength for aromatic/conjugated systems. DAD allows for peak purity analysis. |
Protocol 2: Structural Characterization by NMR Spectroscopy
Objective: To acquire a full suite of NMR data for the unambiguous structural elucidation of a 2-pyrone.
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
Materials:
-
~5-10 mg of purified 2-pyrone sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of deuterated solvent in an NMR tube. Ensure the sample is fully dissolved. Causality: The choice of solvent is critical. CDCl₃ is a good first choice for many organic compounds. If solubility is an issue, or if acidic protons need to be observed, DMSO-d₆ is a suitable alternative.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for good resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment, so ensure sufficient scans for a good signal-to-noise ratio.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment. This will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
COSY Acquisition: Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
HSQC Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.
-
HMBC Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum to map long-range (2-3 bond) correlations, which are essential for connecting spin systems.
-
Data Analysis: Integrate all spectra to build the molecular structure. Assign all ¹H and ¹³C chemical shifts. Use the correlations from 2D spectra to piece together the final structure.
Table 2: Typical NMR Chemical Shift (δ) Ranges for 2-Pyrones (in CDCl₃)
| Atom | Typical δ (ppm) | Notes |
| C2 (Carbonyl) | 160 - 165 | The characteristic lactone carbonyl. |
| C3-H | 6.2 - 6.5 | Olefinic proton adjacent to the ring oxygen. |
| C4-H | 7.2 - 7.8 | Olefinic proton, often downfield due to conjugation. |
| C5-H | 6.1 - 6.4 | Olefinic proton. |
| C6-H | 7.0 - 7.5 | Olefinic proton adjacent to the carbonyl. |
| C3, C4, C5, C6 | 100 - 150 | Range for sp² carbons in the ring. |
Conclusion
The robust characterization of 2-pyrones is a non-trivial but essential task that underpins their development as therapeutic agents or their use in chemical synthesis. A systematic and integrated approach, leveraging the strengths of chromatography for separation and a suite of spectroscopic techniques for structural elucidation, is paramount. By following the workflow and protocols outlined in this guide, researchers can generate a comprehensive and reliable analytical data package, ensuring the scientific integrity of their work and accelerating their research programs.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones | MDPI [mdpi.com]
- 2. 2-Pyrone - Wikipedia [en.wikipedia.org]
- 3. 2-Pyrone [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr2 Complex. A Study of Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Pyrones in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-pyrone scaffold, a six-membered unsaturated lactone, is a privileged motif in a vast array of natural products exhibiting a wide spectrum of biological activities. Its unique electronic and structural features make it a versatile building block in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for the use of 2-pyrones in the total synthesis of complex natural products, highlighting their utility in constructing intricate molecular architectures.
Introduction to 2-Pyrones in Natural Product Synthesis
2-Pyrones serve as valuable precursors in the synthesis of natural products due to their ability to participate in a variety of chemical transformations. The conjugated diene system within the 2-pyrone ring is particularly amenable to cycloaddition reactions, most notably the Diels-Alder reaction, which allows for the rapid construction of complex polycyclic systems. Furthermore, the lactone functionality can be leveraged for ring-opening and rearrangement reactions, providing access to a diverse range of carbocyclic and heterocyclic frameworks. These application notes will explore three distinct examples of natural product total synthesis, showcasing the strategic application of 2-pyrones.
Application Note 1: Enantioselective Inverse-Electron-Demand Diels-Alder Reaction in the Total Synthesis of (+)-Lucidumone
Natural Product: (+)-Lucidumone Significance: Isolated from the mushroom Ganoderma lucidum, lucidumone exhibits selective inhibitory activity against COX-2, making it a potential anti-inflammatory agent. Its complex pentacyclic structure presents a significant synthetic challenge. Synthetic Strategy: The total synthesis of (+)-lucidumone reported by de la Torre and coworkers features a key enantioselective inverse-electron-demand Diels-Alder (IEDDA) reaction between a 2-pyrone derivative and an enol ether. This reaction stereoselectively constructs the bicyclo[2.2.2]octane core of the natural product.
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| Enantioselective IEDDA | Methyl coumalate derivative, Benzyl enol ether | Cu(OTf)₂-(S,S)-Ph-BOX | CH₂Cl₂ | -20 | 24 | 95 | >20:1 | 96 |
| Retro-[4+2]/Intramolecular [4+2] Cycloaddition Cascade | Coupled IEDDA product | 1,2-dichlorobenzene | 180 | 2 | 85 | - | - |
Experimental Protocol: Enantioselective Inverse-Electron-Demand Diels-Alder Reaction
To a solution of the methyl coumalate derivative (1.0 equiv) and benzyl enol ether (1.5 equiv) in dichloromethane (0.1 M) at -20 °C was added the pre-formed complex of Cu(OTf)₂ (10 mol%) and (S,S)-Ph-BOX (11 mol%). The reaction mixture was stirred at -20 °C for 24 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the bicyclic lactone product.
Synthetic Pathway
Caption: Synthetic route to (+)-Lucidumone featuring a key IEDDA reaction.
Application Note 2: Intramolecular Diels-Alder Cycloaddition in the Total Synthesis of (±)-Haouamine A
Natural Product: (±)-Haouamine A Significance: Haouamine A is a marine alkaloid with potent and selective anticancer activity. Its strained paracyclophane structure, which includes a bent aromatic ring, makes it a formidable synthetic target. Synthetic Strategy: The groundbreaking total synthesis of (±)-haouamine A by Baran and Burns utilized a pyrone-based intramolecular Diels-Alder reaction as a key step to construct the strained macrocyclic core. A 2-pyrone moiety was strategically introduced and later participated in a cycloaddition with a tethered alkyne, followed by a retro-Diels-Alder extrusion of CO₂ to form the aromatic ring of the paracyclophane.
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Stille Coupling | 5-Stannyl-2-pyrone, Indeno-tetrahydropyridine derivative | Pd(PPh₃)₄, CuI | Toluene | 110 | 12 | 85 |
| Intramolecular Diels-Alder/Retro-Diels-Alder | Tethered pyrone-alkyne | - | 1,2-dichlorobenzene | 250 (μW) | 10 | 21 |
Experimental Protocol: Intramolecular Diels-Alder/Retro-Diels-Alder Reaction
The acetylated pyrone-alkyne precursor (1.0 equiv) was dissolved in 1,2-dichlorobenzene (0.001 M) in a sealed microwave vial. The solution was subjected to microwave irradiation at 250 °C for 10 hours. After cooling to room temperature, the solvent was removed under high vacuum. The residue was then dissolved in methanol and treated with K₂CO₃ (excess) to effect deacetylation. The crude product was purified by preparative thin-layer chromatography to yield (±)-haouamine A.
Synthetic Pathway
Caption: Key steps in the total synthesis of (±)-Haouamine A.
Application Note 3: 2-Pyrone as a Latent Carboxylic Acid in the Total Synthesis of (−)-Platencin
Natural Product: (−)-Platencin Significance: Platencin is a potent antibiotic that inhibits bacterial fatty acid synthesis. Its dense and highly oxygenated tetracyclic core has made it a popular target for total synthesis. Synthetic Strategy: In a formal total synthesis of (−)-platencin, a 2-pyrone derivative was employed as a masked carboxylic acid. The pyrone was first subjected to a Diels-Alder reaction to construct a key bicyclic intermediate. Subsequently, the lactone bridge was cleaved under basic conditions to unmask the carboxylic acid, which was then available for further transformations. This strategy highlights the use of the 2-pyrone ring as a stable protecting group for a carboxylic acid that can be revealed under specific conditions.
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diels-Alder Reaction | 6-Methyl-2-pyrone, Substituted enone | - | Toluene | 160 | 48 | 75 |
| Lactone Ring Opening (Saponification) | Bicyclic lactone intermediate | LiOH, H₂O₂ | THF/H₂O | 25 | 12 | 92 |
Experimental Protocol: Lactone Ring Opening
To a solution of the bicyclic lactone (1.0 equiv) in a 3:1 mixture of THF and water was added lithium hydroxide monohydrate (5.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (10.0 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The reaction was then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ and acidified with 1 M HCl. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over Na₂SO₄, filtered, and concentrated in vacuo to afford the crude carboxylic acid, which was used in the next step without further purification.
Logical Relationship Diagram
Caption: Strategic use of a 2-pyrone as a latent carboxylic acid.
Conclusion
The examples presented herein demonstrate the remarkable utility of 2-pyrones in the total synthesis of complex and biologically significant natural products. From serving as dienes in powerful Diels-Alder cycloadditions to acting as masked functionalities, the 2-pyrone ring system provides synthetic chemists with a versatile tool for the construction of intricate molecular architectures. The detailed protocols and strategic insights provided in these application notes are intended to aid researchers in the design and execution of novel synthetic routes toward important therapeutic agents.
Application Note: High-Yield Synthesis of 6-Alkyl-2H-pyran-2-ones
Introduction
6-Alkyl-2H-pyran-2-ones (also known as 6-alkyl-α-pyrones) are a significant class of heterocyclic compounds. Their structural motif is present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] Due to their utility as versatile building blocks in organic and medicinal chemistry, the development of efficient, high-yield synthetic methods is of considerable interest to researchers in drug development and natural product synthesis.[3][4] This document outlines several modern, high-yield synthetic strategies and provides detailed protocols for their implementation.
Overview of Synthetic Strategies
Several effective methods have been developed for the synthesis of 6-alkyl-2H-pyran-2-ones. The choice of method often depends on the availability of starting materials, desired substrate scope, and scalability. Key modern strategies include metal-catalyzed reactions (Palladium, Gold, Rhodium), phosphine-catalyzed annulations, and domino reactions.
-
Palladium-Catalyzed Synthesis: This is a robust and widely used approach. A two-step sequence involving a Sonogashira coupling to form (Z)-2-alken-4-ynoates, followed by an electrophilic cyclization, is a common route.[3] A notable variation involves the Pd-catalyzed coupling of an alkynylzinc species with a haloacrylic acid, followed by a ZnBr₂-catalyzed lactonization, which furnishes the desired 6-alkyl-2H-pyran-2-ones in high yields.[3][5]
-
Gold-Catalyzed Synthesis: A highly efficient method developed by Schreiber and co-workers involves the gold-catalyzed coupling of terminal alkynes with propiolic acid.[6] This approach is noted for its high yields, especially when other methods like Stille coupling followed by lactonization prove unsatisfactory.[6]
-
Phosphine-Catalyzed Annulation: A one-step method reported by Kwon and co-workers utilizes a phosphine-catalyzed annulation between aldehydes and ethyl allenoate to directly form 6-substituted 2-pyrones.[3][5] The use of sterically demanding trialkylphosphines is crucial for favoring the formation of the 6-substituted product.[3]
-
Domino Reactions: These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer high efficiency.[7] Domino protocols have been developed for synthesizing highly substituted pyranones from simple starting materials like α-aroylketene dithioacetals and malononitrile.[8][9]
Below is a logical diagram illustrating the relationship between these primary synthetic approaches.
Caption: Overview of primary synthetic strategies.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes quantitative data for different high-yield synthetic approaches, allowing for easy comparison of their efficacy and conditions.
| Method | Catalyst / Reagent | Key Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyl Group (R) | Reference |
| Pd-Catalyzed Coupling & Lactonization | Pd(PPh₃)₄ / ZnBr₂ | Alkynylzinc, (Z)-3-bromoacrylic acid | THF | 25 - 65 | 1 - 3 | 85 - 95 | n-Pentyl, n-Hexyl | [3],[5] |
| Gold-Catalyzed Coupling | AuCl(PPh₃) / AgOTf | Terminal Alkyne, Propiolic Acid | Dioxane | 100 | 12 | 80 - 92 | n-Pentyl, n-Heptyl | [6] |
| Phosphine-Catalyzed Annulation | PBu₃ | Aldehyde, Ethyl Allenoate | Toluene | 110 | 24 | 70 - 88 | Phenyl, n-Propyl | [3],[5] |
| Domino Reaction | KOH | 3,3-bis(methylthio)-1-arylprop-2-en-1-one, Malononitrile | DMF | RT | 0.5 - 1 | 80 - 90 | Aryl (at C6) | [8] |
Experimental Protocols
This section provides detailed methodologies for two highly effective synthetic routes.
Protocol 1: Pd-Catalyzed Coupling and ZnBr₂-Catalyzed Lactonization
This two-step, one-pot procedure provides excellent yields for various 6-alkyl-2H-pyran-2-ones from (Z)-5-alkyl-2-en-4-ynoic acids.[3][5]
Workflow Diagram
Caption: Workflow for the Pd/Zn-catalyzed synthesis.
Materials:
-
(Z)-3-Bromoacrylic acid
-
Terminal alkyne (e.g., 1-heptyne)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Zinc Bromide (ZnBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Alkynylzinc Reagent: In a flame-dried, argon-purged flask, dissolve the terminal alkyne (1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C and add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes. To this solution, add a solution of anhydrous ZnCl₂ (1.2 mmol) in THF (3 mL) and allow the mixture to warm to room temperature over 1 hour.
-
Palladium-Catalyzed Coupling: In a separate argon-purged flask, add (Z)-3-bromoacrylic acid (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). Add the freshly prepared alkynylzinc solution via cannula. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Lactonization: To the reaction mixture, add ZnBr₂ (1.5 mmol). Heat the flask to 65 °C and stir for 1-3 hours. Monitor the cyclization by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-alkyl-2H-pyran-2-one.
Protocol 2: Gold-Catalyzed Coupling of Terminal Alkynes and Propiolic Acid
This method provides a direct and high-yielding route to 6-alkyl-2H-pyran-2-ones.[6]
Materials:
-
Terminal alkyne (e.g., 1-octyne) (1.0 mmol)
-
Propiolic acid (1.2 mmol)
-
Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] (0.02 mmol)
-
Silver trifluoromethanesulfonate (AgOTf) (0.02 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a screw-cap vial, add AuCl(PPh₃) (0.02 mmol) and AgOTf (0.02 mmol). Add anhydrous 1,4-dioxane (5 mL) and stir for 5 minutes at room temperature.
-
Addition of Reactants: Add the terminal alkyne (1.0 mmol) followed by propiolic acid (1.2 mmol) to the catalyst mixture.
-
Reaction Execution: Seal the vial and heat the mixture in an oil bath at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkyl-2H-pyran-2-one.
This gold-catalyzed method is particularly advantageous for its operational simplicity and high yields across various substrates.[6]
References
- 1. 2H‐Pyran‐2‐ones’ Synthesis: State‐of‐the‐Art Methods and Applications | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for testing pyranone cytotoxicity
Application Notes & Protocols
Topic: Cell-Based Assays for Testing Pyranone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyranones
The pyranone scaffold is a privileged structure in medicinal chemistry, frequently appearing in a diverse array of bioactive natural products.[1][2] These heterocyclic compounds have garnered significant attention from the scientific community for their potential as foundational structures in the development of novel therapeutic agents, particularly in oncology.[3][4] Numerous studies have demonstrated that synthetic and naturally-derived pyranone derivatives can exhibit potent cytotoxic effects against various cancer cell lines.[5][6][7] Understanding the cytotoxic potential and the underlying mechanisms of action of these compounds is a critical step in the drug discovery and development process.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth overview and detailed protocols for three robust, cell-based assays essential for evaluating the cytotoxicity of pyranone derivatives: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection.
Mechanistic Insights into Pyranone-Induced Cytotoxicity
Preliminary research into the mechanisms of pyranone-induced cell death suggests that many of these compounds exert their effects by inducing apoptosis and interfering with the cell cycle.[3][6][8] A common pathway involves the activation of caspases, a family of proteases that are central to the execution of the apoptotic program.[3] Specifically, the activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[9] Therefore, a multi-assay approach is recommended to not only quantify cytotoxicity but also to elucidate the mode of cell death.
Core Assays for a Comprehensive Cytotoxicity Profile
A thorough assessment of a compound's cytotoxic effects requires a multi-faceted approach. The following assays provide a complementary and robust toolkit for characterizing the cytotoxic profile of pyranone derivatives.
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Caspase-3/7 Assay: Directly measures the activity of key executioner caspases to specifically detect apoptosis.
The following sections will provide detailed, step-by-step protocols for each of these assays, along with the scientific rationale behind each step to ensure experimental success and data integrity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, HCT-116, HepG-2)[3]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Pyranone compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom sterile microplates
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and ensure cell viability is above 95%.[3]
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyranone compounds in culture medium from the DMSO stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include vehicle controls (medium with the same final concentration of DMSO as the treated wells, typically ≤ 0.5%) and untreated controls (medium only).[3]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere.[10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[17][18]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Materials and Reagents
-
Cells, culture medium, and pyranone compounds as described for the MTT assay.
-
LDH Cytotoxicity Assay Kit (containing LDH assay buffer, substrate mix, and stop solution).
-
Lysis solution (e.g., 10X Triton X-100).
-
96-well flat-bottom sterile microplates.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with the pyranone compounds in a 96-well plate.
-
Crucially, set up the following controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which lysis solution will be added.
-
Vehicle Control: Wells with cells treated with the vehicle (e.g., DMSO).
-
Background Control: Wells with medium only.
-
-
-
Induction of Maximum LDH Release:
-
Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum Release" control wells and mix gently.[18]
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH Reaction Solution according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).
-
Add 100 µL of the prepared LDH Reaction Solution to each well of the new plate containing the supernatants.[18]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
-
-
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the activities of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[19] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[20]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified pyranone-induced apoptotic pathway.
Materials and Reagents
-
Cells, culture medium, and pyranone compounds as previously described.
-
Caspase-Glo® 3/7 Assay Kit (containing Caspase-Glo® 3/7 Buffer and Caspase-Glo® 3/7 Substrate).
-
White-walled, opaque 96-well plates suitable for luminescence measurements.[9]
-
A luminometer for signal detection.
Step-by-Step Protocol
-
Assay Plate Preparation:
-
Seed cells and treat with pyranone compounds in a white-walled 96-well plate as described in the MTT protocol. The final volume in each well should be 100 µL.
-
Include negative control wells (cells treated with vehicle only) and positive control wells (cells treated with a known apoptosis-inducing agent).[9]
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Execution (Add-Mix-Measure):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[20]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes. This step also induces cell lysis.
-
-
Incubation and Data Acquisition:
Data Presentation and Interpretation
For a clear comparison of the cytotoxic effects of different pyranone derivatives, the results should be summarized in a structured table. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, should be calculated for each compound and cell line.[3]
Table 1: Comparative Cytotoxicity of Pyranone Derivatives (Example)
| Compound ID | Target Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| Pyranone-A | MCF-7 | MTT | 48 | 15.2 ± 1.8 |
| Pyranone-A | HCT-116 | MTT | 48 | 22.5 ± 2.1 |
| Pyranone-B | MCF-7 | MTT | 48 | 5.8 ± 0.7 |
| Pyranone-B | HCT-116 | MTT | 48 | 9.1 ± 1.2 |
Note: IC50 values are presented as mean ± standard deviation from at least three independent experiments.
Conclusion
The evaluation of cytotoxicity is a fundamental component of preclinical drug development. The cell-based assays detailed in this guide—MTT, LDH, and Caspase-3/7—provide a robust and multi-parametric approach to characterizing the cytotoxic properties of novel pyranone compounds. By employing these assays, researchers can gain valuable insights into the dose-dependent effects on cell viability, membrane integrity, and the induction of apoptosis, thereby informing the selection of lead candidates for further development.
References
- 1. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 20. promega.com [promega.com]
Application Notes and Protocols for 6-Ethyl-4-methoxy-2-pyranone in Drug Discovery Lead Generation
Introduction: The Promise of the Pyranone Scaffold
The 2-pyranone motif is a privileged heterocyclic scaffold found in a multitude of natural products exhibiting a wide array of biological activities.[1][2] These activities include antifungal, anti-inflammatory, and cytotoxic properties, making pyranone derivatives a fertile ground for the generation of novel drug discovery leads.[3][4][5] The compound 6-Ethyl-4-methoxy-2-pyranone represents a specific, synthetically accessible derivative within this class. Its structural features—a lipophilic ethyl group at the 6-position and a methoxy group at the 4-position—suggest the potential for favorable pharmacokinetic properties and specific interactions with biological targets.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis and biological evaluation of this compound as a potential lead compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for pyranone chemistry and biological screening.
Chemical Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 6-Ethyl-4-hydroxy-2-pyranone (Intermediate F)
This protocol is adapted from established methods for the functionalization of the C-6 methyl group of 4-hydroxy-6-methyl-2-pyranone.[5]
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyranone (B)
-
In a round-bottom flask, dissolve dehydroacetic acid in concentrated sulfuric acid and water.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield 4-hydroxy-6-methyl-2-pyranone.
Step 2: Oxidation to 6-Formyl-4-hydroxy-2-pyranone (C)
-
In a sealed tube, suspend 4-hydroxy-6-methyl-2-pyranone and selenium dioxide in dioxane.
-
Heat the mixture at 160°C for 12 hours.
-
Cool the reaction, filter off the selenium, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 6-formyl-4-hydroxy-2-pyranone.
Step 3: Grignard Reaction to form 6-(1-Hydroxyethyl)-4-hydroxy-2-pyranone (D)
-
Dissolve 6-formyl-4-hydroxy-2-pyranone in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add methylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the product.
Step 4: Oxidation to 6-Acetyl-4-hydroxy-2-pyranone (E)
-
Dissolve the alcohol from the previous step in dichloromethane.
-
Add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.
Step 5: Reduction to 6-Ethyl-4-hydroxy-2-pyranone (F)
-
Wolff-Kishner Reduction: To the acetyl derivative, add hydrazine hydrate and diethylene glycol. Heat the mixture to 180-200°C while removing water. Add potassium hydroxide and continue heating for 3-4 hours. Cool, dilute with water, acidify, and extract the product.
-
Clemmensen Reduction (Alternative): Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution. The acetyl derivative is then refluxed with the amalgamated zinc and concentrated hydrochloric acid.
Protocol 2: Methylation to this compound (G)
This protocol is based on standard O-methylation procedures for 4-hydroxy-2-pyranones.[7]
-
Dissolve 6-ethyl-4-hydroxy-2-pyranone in acetone.
-
Add anhydrous potassium carbonate and methyl iodide.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Biological Evaluation: A Screening Cascade for Lead Generation
The pyranone scaffold is associated with a range of biological activities. Therefore, a tiered screening approach is recommended to efficiently evaluate the potential of this compound as a drug discovery lead.
Caption: A tiered screening cascade for the biological evaluation of this compound.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic potential of the compound against various cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phomapyrone A | HL-60 | 31.02 | [9] |
| Phomapyrone B | HL-60 | 34.62 | [9] |
| 6-acrylic phenethyl ester-2-pyranone derivative | HeLa | 0.50 - 3.45 | [5] |
| This compound | To be determined | TBD | |
| Table 1: Example cytotoxicity data for related pyranone derivatives. |
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against pathogenic fungal strains.[10]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well plates
-
This compound stock solution in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a fungal inoculum suspension and adjust to a concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of this compound in the 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring absorbance.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 4-methyl-6-hexyl-alpha-pyrone | Sclerotium rolfsii | 15-50 | [3] |
| Viridepyronone | Sclerotium rolfsii | 196 | [10] |
| This compound | To be determined | TBD | |
| Table 2: Example antifungal activity data for related pyranone derivatives. |
Protocol 5: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
| Compound | Assay | IC50 (µM) | Reference |
| Hyperenrone derivative 14 | NO Inhibition | >10 | [4] |
| Pyranochromone derivative 7 | NO Inhibition | 0.92 | [11] |
| This compound | NO Inhibition | TBD | |
| Table 3: Example anti-inflammatory activity data for related pyranone derivatives. |
Data Interpretation and Next Steps
The data generated from these initial screens will provide a comprehensive profile of the biological activity of this compound.
-
Potent and Selective Activity: If the compound exhibits potent activity in one of the primary screens with low cytotoxicity, it warrants further investigation. This would involve more detailed dose-response studies to accurately determine IC50/EC50 values and exploring the structure-activity relationship (SAR) by synthesizing and testing analogs.
-
Mechanism of Action Studies: For promising hits, subsequent studies should focus on elucidating the mechanism of action. For example, if the compound is cytotoxic, apoptosis and cell cycle analysis can be performed. If it shows antifungal activity, its effect on the fungal cell wall or membrane can be investigated. For anti-inflammatory hits, the effect on pro-inflammatory cytokine production and signaling pathways like NF-κB can be explored.[4][11]
-
In Vivo Efficacy: Ultimately, promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound is a promising, yet underexplored, member of the bioactive pyranone class of compounds. The synthetic and screening protocols outlined in these application notes provide a clear and actionable framework for its evaluation as a potential lead compound in drug discovery. The versatility of the pyranone scaffold suggests that this compound could exhibit interesting biological activities, and a systematic investigation is warranted to unlock its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pyranone derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, offering a comprehensive guide for the isolation and purification of this important class of compounds.
Introduction
Pyranone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and natural product synthesis. Effective purification is crucial for the accurate determination of their biological properties and for meeting the stringent purity requirements of downstream applications. HPLC is a powerful technique for the purification of pyranone derivatives, offering high resolution and scalability. This guide details established protocols for achieving high-purity pyranone compounds.
Data Presentation
Table 1: Reversed-Phase HPLC Conditions for Pyranone Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 2H-Pyran-2-one, 4-hydroxy-6-methyl- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | UV, MS | [1] |
| 5-Hydroxy-4-(hydroxymethyl)pyran-2-one | JAIGEL-ODS-L80 (Reversed Phase) | Methanol:Water (40:60) | 4 | Not Specified | [2] |
Table 2: Normal-Phase HPLC Conditions for a Pyranone-Related Compound
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Oleanolic acid (isolated alongside a pyranone derivative) | JAIGEL-SIL-D-60-10 (Normal Phase) | Ethyl acetate/n-hexane (10:90) | 4 | Not Specified | [2] |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Purification Protocol
Reversed-phase HPLC is the most common mode of chromatography and is well-suited for the separation of pyranone derivatives of moderate polarity.[3][4] The separation is based on hydrophobic interactions between the analytes and the nonpolar stationary phase.[4][5]
Methodology
-
Sample Preparation:
-
Dissolve the crude pyranone derivative sample in a suitable solvent, such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved. Sonication may be utilized to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector.
-
Column: A C18 or other suitable reversed-phase column (e.g., Newcrom R1, JAIGEL-ODS-L80).[1][2] The choice of column will depend on the specific hydrophobicity of the pyranone derivative.
-
Mobile Phase: A mixture of water and a polar organic solvent, typically acetonitrile or methanol.[1][4]
-
Flow Rate: Typically 1-5 mL/min for analytical scale and can be scaled up for preparative separations. A flow rate of 4 mL/min has been used for preparative separation of a pyranone derivative.[2]
-
Detection: UV detection at a wavelength where the pyranone derivative has maximum absorbance.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the elution of the target pyranone derivative peak into clean collection tubes.
-
-
Post-Purification:
-
Combine the fractions containing the pure compound.
-
Remove the mobile phase solvent, typically by rotary evaporation, to yield the purified pyranone derivative.
-
Confirm the purity of the final compound using analytical HPLC.
-
Normal-Phase HPLC (NP-HPLC) Purification Protocol
Normal-phase HPLC is an alternative to reversed-phase and is particularly useful for the separation of more polar pyranone derivatives or for achieving different selectivity.[3] In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.[6][7]
Methodology
-
Sample Preparation:
-
Dissolve the crude pyranone derivative sample in the initial mobile phase solvent (e.g., a mixture of hexane and ethyl acetate).
-
Ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative HPLC system configured for normal-phase chromatography.
-
Column: A silica or other polar stationary phase column (e.g., JAIGEL-SIL-D-60-10).[2]
-
Mobile Phase: A mixture of non-polar solvents such as hexane or heptane with a more polar solvent like ethyl acetate, isopropanol, or dichloromethane.[2][7]
-
Flow Rate: Adjust according to the column dimensions and particle size. A flow rate of 4 mL/min has been reported for a preparative separation.[2]
-
Detection: UV detection at an appropriate wavelength.
-
-
Fraction Collection:
-
Collect fractions as the target peak elutes from the column.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent to obtain the purified compound.
-
Verify purity by analytical HPLC.
-
Chiral HPLC Purification Protocol for Pyranone Enantiomers
For pyranone derivatives that are chiral, enantiomeric separation is often necessary as different enantiomers can have distinct biological activities.[8][9] Chiral HPLC using a chiral stationary phase (CSP) is the most common and direct method for resolving enantiomers.[8][10]
Methodology
-
Sample Preparation:
-
Dissolve the racemic pyranone derivative in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative HPLC system.
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are widely used.[9]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[9] The exact ratio of the solvents needs to be optimized for the specific pyranone derivative to achieve baseline separation of the enantiomers.
-
Flow Rate: Adjust for the preparative scale column.
-
Detection: UV detector and/or a polarimeter.
-
-
Fraction Collection:
-
Collect the two separated enantiomeric peaks in distinct sets of fractions.
-
-
Post-Purification:
-
Combine the fractions for each enantiomer that meet the desired purity.
-
Analyze the enantiomeric excess (ee) of each purified enantiomer using analytical chiral HPLC.
-
Remove the solvent to obtain the purified enantiomers.
-
References
- 1. Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. hawach.com [hawach.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Illuminating the Core: A Detailed Guide to the Structural Elucidation of 2-Pyrones using NMR Spectroscopy
Introduction: The 2-pyrone (or α-pyrone) scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. From the antifungal properties of certain fungal metabolites to their role as key synthons in organic chemistry, the structural integrity of these lactones dictates their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of their molecular architecture. This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently elucidate the structure of 2-pyrone derivatives.
The 2-Pyrone Fingerprint: Understanding the NMR Landscape
The 2-pyrone ring system presents a unique electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The conjugated system, encompassing the ester functionality and the double bonds, significantly influences the chemical shifts of the ring protons and carbons. A thorough understanding of these typical values is the first step in any structural elucidation endeavor.
Characteristic ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The parent 2-pyrone molecule serves as a fundamental reference for understanding the NMR properties of its derivatives. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the ring currents.
Table 1: Typical ¹H and ¹³C NMR Data for the 2-Pyrone Ring System in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical ³J(H,H) Coupling Constants (Hz) |
| C2 | - | ~162.0 | - |
| H3 | ~6.40 | ~117.0 | J(3,4) ≈ 9.5 Hz |
| H4 | ~7.58 | ~144.0 | J(4,5) ≈ 6.3 Hz |
| H5 | ~6.45 | ~106.0 | J(5,6) ≈ 5.2 Hz |
| H6 | ~7.77 | ~152.0 | - |
Data compiled from various sources, including Chalmers, A. A., & Pachler, K. G. R. (1975).[1]
It is crucial to note that these values are a baseline. Substitution on the 2-pyrone ring will lead to predictable changes in chemical shifts. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups will result in downfield shifts (higher ppm) for the nearby protons and carbons.[2][3][4]
The Investigator's Toolkit: Essential NMR Experiments for 2-Pyrone Elucidation
While 1D NMR provides a foundational overview, a suite of 2D NMR experiments is indispensable for piecing together the complete molecular puzzle.
Workflow for Structural Elucidation
The logical application of various NMR experiments is key to an efficient and accurate structural determination. The following workflow is a proven strategy for tackling unknown 2-pyrone structures.
Figure 1: A typical workflow for the structural elucidation of a 2-pyrone derivative using a combination of 1D and 2D NMR experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton coupling networks.[5] In a 2-pyrone, COSY will clearly show the correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6, allowing for the unambiguous assignment of the protons on the pyrone ring. It is also invaluable for tracing out the proton networks in any aliphatic side chains.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon.[7] It is a crucial step for assigning the carbon signals of the 2-pyrone ring and any attached substituents. The information from the ¹H NMR spectrum is directly transferred to the ¹³C spectrum, simplifying the assignment process.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For 2-pyrones, key HMBC correlations include:
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[10] For substituted 2-pyrones with chiral centers, NOESY or ROESY can reveal which substituents are on the same face of the ring or side chain. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of internuclear distances up to about 5 Å.
Practical Protocols: From Sample Preparation to Data Acquisition
The quality of the NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation and suppress the signals of interest.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many 2-pyrone derivatives. For more polar compounds, acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ may be necessary.
-
Concentration:
-
For ¹H NMR, 1-5 mg of sample in 0.5-0.6 mL of solvent is typically sufficient.
-
For ¹³C and 2D NMR experiments, a more concentrated sample (10-20 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Most commercially available deuterated solvents already contain TMS.
Protocol 2: Data Acquisition - A General Guideline
The following are general starting parameters for acquiring high-quality NMR data for a 2-pyrone derivative on a 500 MHz spectrometer. These parameters should be optimized based on the specific sample and instrument.
Table 2: Suggested NMR Acquisition Parameters
| Experiment | Key Parameters | Typical Values and Rationale |
| ¹H NMR | Spectral Width | 12-16 ppm (to ensure all signals, including any downfield protons, are captured) |
| Number of Scans | 8-16 (increase for dilute samples) | |
| Relaxation Delay (d1) | 1-2 s (allows for sufficient relaxation of protons) | |
| ¹³C{¹H} NMR | Spectral Width | 220-240 ppm (covers the full range of organic carbons) |
| Number of Scans | 1024 or more (¹³C is much less sensitive than ¹H) | |
| Relaxation Delay (d1) | 2 s (longer delay ensures quantitative data for quaternary carbons) | |
| ¹H-¹H COSY | Spectral Width (F1 & F2) | Set to the ¹H spectral width |
| Number of Increments | 256-512 in the indirect dimension (t1) | |
| Number of Scans | 4-8 per increment | |
| ¹H-¹³C HSQC | Spectral Width (F1) | Set to the ¹³C spectral width |
| Spectral Width (F2) | Set to the ¹H spectral width | |
| ¹J(C,H) Coupling | Optimized for ~145 Hz (typical one-bond C-H coupling) | |
| Number of Scans | 8-16 per increment | |
| ¹H-¹³C HMBC | Spectral Width (F1) | Set to the ¹³C spectral width |
| Spectral Width (F2) | Set to the ¹H spectral width | |
| Long-Range Coupling | Optimized for 8-10 Hz (to observe ²J and ³J correlations) | |
| Number of Scans | 16-32 per increment | |
| ¹H-¹H NOESY | Mixing Time | 500-800 ms (optimized to observe NOE build-up for small molecules) |
| Number of Scans | 8-16 per increment |
Case Study: Elucidation of a Substituted 2-Pyrone
To illustrate the application of these principles, consider the hypothetical substituted 2-pyrone shown below.
Figure 2: A hypothetical substituted 2-pyrone for structural elucidation. (A visual representation would be placed here, for instance, a 4-methoxy-6-methyl-2-pyrone)
Analysis:
-
1D NMR: The ¹H NMR would show a singlet for the methyl group, a singlet for the methoxy group, and two doublets for the coupled H-3 and H-5 protons. The ¹³C NMR would show the corresponding carbon signals, with the DEPT-135 experiment confirming the presence of two CH carbons, one methyl, and one methoxy carbon, in addition to the quaternary carbons.
-
COSY: A cross-peak between the H-3 and H-5 protons would be absent, indicating they are not on adjacent carbons.
-
HMBC: This would be the key experiment.
-
The methyl protons would show a correlation to C-5 and C-6, placing the methyl group at the C-6 position.
-
The methoxy protons would show a correlation to C-4, confirming its position.
-
The ring protons would show the characteristic correlations to the ring carbons as described earlier, confirming the 2-pyrone core.
-
-
NOESY: A NOESY experiment would show a spatial correlation between the H-5 proton and the protons of the methyl group at C-6, further confirming their proximity.
This systematic approach, combining data from multiple NMR experiments, allows for the confident and unambiguous elucidation of the 2-pyrone structure.
Conclusion
NMR spectroscopy is an unparalleled technique for the structural elucidation of 2-pyrone derivatives. By leveraging a combination of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the molecular connectivity and stereochemistry of these important heterocyclic compounds. The protocols and strategies outlined in this guide provide a robust framework for tackling the structural challenges presented by novel 2-pyrones, empowering scientists in their discovery and development endeavors.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The role of computer-assisted structure elucidation (CASE) programs in the structure elucidation of complex natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. iq.ufrgs.br [iq.ufrgs.br]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. Making sure you're not a bot! [drs.nio.res.in]
- 8. mdpi.com [mdpi.com]
- 9. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00064B [pubs.rsc.org]
- 10. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 [mdpi.com]
Application Note: Mass Spectrometry Analysis of 6-Ethyl-4-methoxy-2-pyranone
Introduction
6-Ethyl-4-methoxy-2-pyranone is a substituted α-pyrone, a class of heterocyclic compounds with diverse biological activities and applications in pharmaceuticals and natural products. Accurate and reliable analytical methods for the identification and quantification of this compound are essential for research, development, and quality control. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methodologies are intended for researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2][3] |
| CAS Number | 106950-13-4 | [1][2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other common organic solvents. |
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the loss of the ethyl and methoxy groups, as well as cleavage of the pyranone ring. The proposed major fragments are summarized in the table below. The molecular ion (M+) is expected at m/z 154.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 139 | [C₇H₇O₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 125 | [C₇H₉O₂]⁺ | Loss of an ethyl radical (•C₂H₅). |
| 123 | [C₇H₇O₂]⁺ | Loss of a methoxy radical (•OCH₃). |
| 111 | [C₆H₇O₂]⁺ | Loss of the ethyl group followed by the loss of a carbonyl group (CO). |
| 97 | [C₅H₅O₂]⁺ | Cleavage of the pyranone ring. |
| 69 | [C₄H₅O]⁺ | Further fragmentation of the pyranone ring. |
Experimental Workflow
The general workflow for the mass spectrometry analysis of this compound is depicted below.
Protocols
Protocol 1: GC-MS Analysis
This protocol is suitable for the qualitative and quantitative analysis of this compound in relatively clean samples.
1. Materials and Reagents
-
This compound standard (≥97% purity)
-
Methanol (HPLC grade)
-
2 mL autosampler vials with caps
2. Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Transfer the standards to autosampler vials.
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-400 |
4. Data Analysis
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak area of the molecular ion (m/z 154) or a characteristic fragment ion.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples using the calibration curve.
Protocol 2: LC-MS/MS Analysis
This protocol provides higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices.
1. Materials and Reagents
-
This compound standard (≥97% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
2 mL autosampler vials with caps
2. Standard and Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare calibration standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For samples in complex matrices, a suitable extraction method such as solid-phase extraction (SPE) may be required.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MS/MS Transitions | |
| Precursor Ion (m/z) | 155.07 ([M+H]⁺) |
| Product Ions (m/z) | 127.07, 99.04 |
| Collision Energy | Optimized for each transition |
4. Data Analysis
-
Monitor the specified MS/MS transitions.
-
Integrate the peak areas for the transitions.
-
Construct a calibration curve and determine the concentration in unknown samples as described for the GC-MS method.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical progression of the analytical process.
Conclusion
The protocols described in this application note provide robust and reliable methods for the mass spectrometry analysis of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. These methods serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from Pyran Precursors
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The fusion of pyran and pyrimidine rings to form the pyrano[2,3-d]pyrimidine scaffold has created a class of heterocyclic compounds with significant therapeutic potential. These derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] Their structural resemblance to endogenous purines allows them to interact with various biological targets, making them a privileged scaffold in drug discovery. For instance, certain derivatives have been identified as potent PARP-1 inhibitors, crucial in cancer therapy.[5]
This technical guide provides an in-depth exploration of the primary synthetic routes to pyrano[2,3-d]pyrimidines, with a specific focus on methodologies commencing from pre-formed pyran structures. We will also detail the more prevalent multicomponent reaction (MCR) strategy, which constructs the pyran ring in situ. This dual approach offers researchers a comprehensive toolkit for accessing this vital heterocyclic system.
Part 1: Synthesis from Pre-functionalized Pyran Precursors
This strategy is particularly valuable for creating complex, multi-fused heterocyclic systems where the pyran core is pre-established. The key starting materials are typically 2-amino-3-cyano-4H-pyran derivatives, which are readily synthesized. The core of this method involves the annulation of the pyrimidine ring onto the existing pyran scaffold.
Causality of Experimental Design
The choice to build upon a pre-existing pyran ring is often dictated by the desire to incorporate specific functionalities or stereocenters into the pyran core that might not be achievable or would be more complex to introduce via a multicomponent reaction. The 2-amino and 3-cyano groups on the pyran are critical functionalities that act as the electrophilic and nucleophilic centers, respectively, for the subsequent cyclization to form the pyrimidine ring.
Reaction Mechanism: Annulation of the Pyrimidine Ring
The formation of the pyrimidine ring from a 2-amino-3-cyano-4H-pyran intermediate typically proceeds through a two-step sequence:
-
Activation of the 2-amino group: The amino group is first reacted with an electrophile, such as triethyl orthoformate, to form an ethoxymethyleneamino intermediate. This step converts the amino group into a better leaving group and sets up the subsequent cyclization.
-
Cyclization with a Nitrogen Nucleophile: The intermediate is then treated with a nitrogen-containing nucleophile, like hydrazine hydrate. The nucleophile attacks the imine carbon, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the cyano group, leading to the formation of the fused pyrimidine ring after tautomerization.
Caption: Workflow for pyrimidine ring formation from a pyran precursor.
Experimental Protocol: Synthesis of 9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[1]benzopyrano[3',4':5,6]-pyrano[2,3-d]pyrimidine-6-one
This protocol is adapted from the work of Ahluwalia et al., demonstrating the cyclization of a complex pyran derivative.[6]
Materials:
-
4-(4'-Chlorophenyl)-3-cyano-2-ethoxymethyleneamino-4H,5H-pyrano[3,2-c][1]benzopyran-5-one (starting material)
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 4.06 g (0.01 mol) of the starting ethoxymethyleneamino-pyran derivative in 50 mL of ethanol in a round-bottom flask.
-
Add 5 mL of 99% hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
A colorless solid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from benzene to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Expected Outcome: A colorless solid with a yield of approximately 76%.[6]
Part 2: Multicomponent Synthesis (MCR) of the Pyrano[2,3-d]pyrimidine Core
The one-pot, three-component reaction of an aldehyde, malononitrile, and a barbituric acid derivative is the most widely employed method for synthesizing pyrano[2,3-d]pyrimidines.[7] This approach is highly efficient, atom-economical, and allows for rapid generation of a library of derivatives by simply varying the starting components.
Causality of Experimental Design
The elegance of the MCR approach lies in its convergence. Instead of a linear, step-by-step synthesis, multiple bonds are formed in a single pot through a cascade of reactions. This minimizes waste, reduces reaction time, and simplifies the purification process. The choice of catalyst is crucial and can range from simple bases to sophisticated nanocatalysts, often enabling the reaction to proceed under environmentally benign conditions (e.g., in water or solvent-free).[1][8]
Reaction Mechanism: Tandem Knoevenagel–Michael Cyclocondensation
The reaction proceeds through a well-established sequence:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate.
-
Michael Addition: The active methylene group of barbituric acid then acts as a Michael donor, attacking the electron-deficient double bond of the arylidenemalononitrile intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable pyrano[2,3-d]pyrimidine derivative.
Caption: The tandem Knoevenagel-Michael cyclocondensation pathway.
Experimental Protocol: Green Synthesis using Triethylamine in Aqueous Media
This protocol is adapted from a green chemistry approach that utilizes a simple base catalyst in an environmentally friendly solvent system.[5]
Materials:
-
Thiophen-2-carbaldehyde
-
Malononitrile
-
Barbituric acid
-
Triethylamine
-
Ethanol
-
Water
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, prepare a 1:1 solution of water and ethanol (e.g., 30 mL of each).
-
Add thiophen-2-carbaldehyde (1.12 g, 10 mmol), malononitrile (6.6 g, 100 mmol), and barbituric acid (12.8 g, 0.1 mol) to the solvent mixture.
-
Add 2-3 drops of triethylamine as a catalyst.
-
Heat the mixture under reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect it by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Self-Validation: The structure of the synthesized compound can be confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[5]
Comparative Data of Catalytic Systems for MCR Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfonic acid nanoporous silica (SBA-Pr-SO3H) | Solvent-free | 140 | 5-45 min | High | [1] |
| Dibutylamine (DBA) | Aqueous ethanol | Reflux | 1-2 h | 83-94 | [9] |
| Trityl chloride (TrCl) | Chloroform | Reflux | Not specified | Good | [10] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aqueous ethanol | Room Temp | ~2 h | High | [8] |
| Triethylamine | Aqueous ethanol | Reflux | 2 h | Not specified | [5] |
Applications in Drug Development
The pyrano[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry due to its diverse pharmacological profile.
-
Anticancer Agents: Derivatives have shown potent activity as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for combination cancer therapies.[5] Others have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.[5][11]
-
Antimicrobial Agents: The scaffold has been utilized to develop compounds with significant antibacterial and antifungal activities.[11][12]
-
Anti-inflammatory and Other Activities: These compounds have also been investigated for their anti-inflammatory, analgesic, antiviral, and cardiotonic properties.[2][3][4][10]
The versatility of the synthetic methods described here allows for the systematic modification of the pyrano[2,3-d]pyrimidine core to optimize its interaction with specific biological targets, paving the way for the development of novel therapeutics.
Conclusion
The synthesis of pyrano[2,3-d]pyrimidine derivatives can be effectively achieved through two primary strategies. The annulation of a pyrimidine ring onto a pre-functionalized pyran offers a route to structurally complex and unique derivatives. In contrast, the highly efficient and versatile multicomponent reaction provides a rapid and environmentally friendly pathway to a diverse library of these valuable compounds. The choice of synthetic strategy will be guided by the specific structural requirements of the target molecule. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the accessibility and utility of this important heterocyclic scaffold in the ongoing quest for new and effective therapeutic agents.
References
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Pyrone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing 2-pyrone synthesis reactions.
Troubleshooting Guide
This section addresses common issues encountered during 2-pyrone synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired 2-pyrone. What are the potential causes and how can I improve the yield?
Answer: Low yields in 2-pyrone synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in many organic reactions. For instance, in the synthesis of 2-pyrone-4,6-dicarboxylic acid from gallic acid, increasing the temperature from 25 °C to 70 °C can significantly increase the yield.[1] Conversely, excessively high temperatures can lead to decomposition of starting materials or products. It is crucial to carefully screen a range of temperatures to find the optimal condition for your specific reaction.
-
Incorrect Solvent or Reagent Ratios: The choice of solvent and the stoichiometry of your reagents are fundamental. In the synthesis of 3-hydroxy-2-pyrone from galactaric acid, it was found that a more diluted system slightly favored the reaction outcome.[2] Experiment with different solvent systems and reagent concentrations to determine the ideal conditions.
-
Catalyst Inefficiency or Deactivation: In metal-catalyzed reactions, the catalyst's activity is paramount.[3] Ensure you are using the correct catalyst loading, and consider that some catalysts may be sensitive to air or moisture, requiring inert atmosphere conditions. If you suspect catalyst deactivation, try using fresh catalyst or a different type of catalyst. For example, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful method for 2-pyrone synthesis.[4][5]
-
Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure your reactants are of high purity, and consider purification before use if necessary.
Question 2: I am observing the formation of a significant amount of a furanone byproduct instead of the desired pyrone. How can I improve the selectivity of my reaction?
Answer: The formation of furanone byproducts is a common selectivity issue in certain 2-pyrone syntheses, particularly in cyclization reactions.[6][7] This often arises from competing 5-exo-dig versus 6-endo-dig cyclization pathways.[6][7] Here’s how you can address this:
-
Choice of Catalyst and Lewis Acid: The catalytic system can have a profound impact on selectivity. For example, in palladium-catalyzed reactions, the addition of a Lewis acid like BF₃·Et₂O can promote the desired 6-endo-dig cyclization to form the 2-pyrone.[6] Similarly, a catalytic system based on N-heterocyclic carbenes (NHCs) has been shown to favor the 6-endo-dig product.[6]
-
Reaction Conditions: In some cases, the choice of reagents can dictate the major product. For instance, the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids catalyzed by ZnBr₂ yields 6-alkyl-2H-pyran-2-ones as the major product, while catalysis with Ag₂CO₃ selectively produces (Z)-5-alkylidenefuran-2(5H)-ones.[6]
-
Iodolactonization Conditions: In iodolactonization reactions, the choice of iodine source and base can influence the product distribution. While mixtures are often obtained, careful optimization of these reagents can favor the formation of the 6-membered pyranone ring.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are some of the key methods for synthesizing 2-pyrones?
A1: A variety of methods exist for the synthesis of 2-pyrones. Some of the most prominent include:
-
Transition Metal-Catalyzed Reactions: Palladium, gold, and ruthenium catalysts are widely used for constructing the 2-pyrone ring through various cyclization and annulation strategies.[3][6]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been successfully employed to catalyze the formation of 2-pyrones, often under mild conditions.[5][8]
-
Synthesis from Renewable Resources: There is growing interest in synthesizing 2-pyrones from bio-based starting materials like furfural and gallic acid.[1][9]
-
Iodolactonization: This method involves the cyclization of certain unsaturated carboxylic acids in the presence of an iodine source.[6][7]
Q2: Are there any catalyst-free methods for 2-pyrone synthesis?
A2: Yes, catalyst-free methods have been developed. For example, a solvent-free, gas-phase synthesis of substituted pyrones has been reported using gas chromatography-mass spectrometry (GC-MS) as both the reaction platform and analytical tool.[10]
Q3: How can I synthesize 2-pyrones from biomass-derived starting materials?
A3: A notable example is the synthesis of 2-pyrone from furfural, a platform chemical derived from non-edible renewable resources.[9] The process involves the conversion of furfural to furfuryl alcohol, followed by a rearrangement of an in-situ generated cyclopentadiene epoxide.[9] Another approach is the oxidative cleavage of abundant and renewable gallic acid to produce 2-pyrone-4,6-dicarboxylic acid.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrone 2 from Galactaric Acid [2]
| Entry | Equivalents of Pyridine | Volume of Acetic Anhydride (mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | 6 | 100 | 3 | 68 |
| 2 | 1.2 | 10 | 100 | 3 | 72 |
Table 2: Effect of Temperature on the Oxidative Conversion of Gallic Acid [1]
| Temperature (°C) | Yield of 2-pyrone-4,6-dicarboxylic acid (%) | Yield of trans-aconitic acid (%) |
| 25 | 6 | 32 |
| 70 | 14 | - |
| 100 | - | 1 |
Experimental Protocols
Protocol 1: Synthesis of 2-Pyrone from Furfuryl Alcohol via Flash Vacuum Pyrolysis (FVP) [9]
-
Preparation of the Precursor: Synthesize the epoxide precursor from furfuryl alcohol through a multi-step sequence involving a Piancatelli rearrangement and subsequent epoxidation.
-
Flash Vacuum Pyrolysis (FVP) Setup: Assemble the FVP apparatus. The key is to ensure proper temperature control for sublimation of the precursor and trapping of the volatile 2-pyrone product.
-
Pyrolysis: Sublime the epoxide precursor at approximately 0.02 mbar.
-
Product Collection: Collect the 2-pyrone product in a cooling trap maintained at 0 °C (ice/water bath). It is crucial to prevent the product from being lost under high vacuum and to avoid blockage of the reactor.
Protocol 2: Palladium-Catalyzed Carbonylative Cross-Coupling for 2,3,6-Trisubstituted-2-Pyrone Synthesis [6]
-
Reactant Preparation: In a suitable reaction vessel, combine 4-chloro-2,3-disubstituted-2-cyclobutenone with an alkenyl-, aryl-, or heteroaryltin reagent.
-
Catalyst Addition: Add the palladium catalyst. The reaction typically follows a Stille-carbonylative cross-coupling mechanism.
-
Thermolysis: Heat the reaction mixture. The transient 4-acyl-2-cyclobutenone intermediate rapidly isomerizes to the corresponding 2-pyrone.
-
Work-up and Purification: After the reaction is complete, cool the mixture and purify the product using standard techniques such as column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-pyrone from furfural.
Caption: Regioselectivity in 2-pyrone synthesis.
References
- 1. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04535A [pubs.rsc.org]
- 2. Development of a flow process for an easy and fast access to 2-pyrone derivatives - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00312K [pubs.rsc.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Pyrone synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Pyrone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during palladium-catalyzed pyrone synthesis, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses specific problems that can arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low or the reaction is not proceeding at all. What are the common culprits?
Low yields in palladium-catalyzed pyrone synthesis can stem from several factors, primarily revolving around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. Another common issue is the formation of palladium black, which is aggregated, inactive palladium, often caused by high temperatures or an insufficient ligand-to-palladium ratio.[1][2]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For many pyrone syntheses, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired reaction pathway.[1]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction outcome. Excessively high temperatures can lead to catalyst decomposition, while an inappropriate solvent may not fully dissolve all reaction components.[1][3]
-
Reagent Quality: The purity of substrates, reagents, and solvents is critical. Contaminants can act as catalyst poisons.[1]
Q2: I suspect my palladium catalyst is deactivating. What are the visual signs and how can I prevent it?
Catalyst deactivation is a frequent cause of low yields. Here’s how to diagnose and address it:
-
Visual Cues: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This indicates that the palladium has aggregated and is no longer catalytically active.
-
Prevention Strategies:
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[1] Ensure your reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed, leading to aggregation.[1] A systematic screening of the ligand-to-palladium ratio can help identify the optimal conditions to maintain catalyst stability and activity.
-
Control Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1] Monitor the reaction temperature closely and avoid overheating.
-
Consider Catalyst Stabilizers: In some cases, additives can help stabilize the catalyst and prevent deactivation.
-
Q3: How do I choose the right ligand for my pyrone synthesis?
The choice of ligand is critical for a successful reaction. The ideal ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Electron-Rich and Bulky Ligands: For many cross-coupling reactions used in pyrone synthesis, such as Suzuki and Sonogashira couplings, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands can enhance the rate of oxidative addition and prevent the formation of inactive catalyst species.
-
Ligand Screening: The optimal ligand is often substrate-dependent. It is highly recommended to perform a small-scale screen of different ligand classes to identify the best performer for your specific reaction.
Q4: My reaction is sensitive to the solvent. How do I select the best solvent to improve my yield?
Solvent choice can dramatically impact reaction outcomes by influencing solubility, reaction rates, and catalyst stability.
-
Solubility: Ensure that all reactants, catalysts, and intermediates are soluble in the chosen solvent at the reaction temperature.[1][3]
-
Polarity: The polarity of the solvent can affect the rate of different steps in the catalytic cycle. For example, in some Sonogashira couplings for pyrone synthesis, polar aprotic solvents like DMF have been shown to be effective.[3] However, in other cases, less polar solvents like toluene or THF may be optimal.[5]
-
Anhydrous and Degassed Conditions: For many palladium-catalyzed reactions, it is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use the same catalyst for different types of pyrone synthesis reactions (e.g., Sonogashira vs. Suzuki)?
While some palladium catalysts are versatile, the optimal catalyst system (precatalyst and ligand) often depends on the specific reaction and substrates. For instance, a catalyst that works well for a Sonogashira coupling might not be the best choice for a Suzuki-Miyaura reaction. It is always advisable to consult the literature for recommended catalyst systems for the specific transformation you are performing.
Q2: What is the typical catalyst loading for these reactions, and can I reduce it?
Typical catalyst loadings for palladium-catalyzed pyrone synthesis range from 1 to 5 mol%. In some optimized systems, lower loadings can be achieved. Reducing catalyst loading is desirable to decrease costs and minimize palladium contamination in the final product. However, lowering the catalyst concentration can sometimes lead to lower yields or catalyst deactivation. Optimization studies are necessary to find the minimum effective catalyst loading for your specific reaction.
Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
Common side reactions include homocoupling of the starting materials and decomposition of the product.
-
Homocoupling: This can often be suppressed by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature.
-
Product Decomposition: If your pyrone product is unstable under the reaction conditions, consider running the reaction at a lower temperature or for a shorter duration. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize the yield of the desired product while minimizing decomposition.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Tricyclic Pyrone Derivative[5]
This table summarizes the results of a palladium-catalyzed displacement reaction to form a tricyclic pyrone derivative, illustrating the impact of catalyst, base, solvent, and temperature on the product yield.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | DIPEA | DMF | 25 | 48 | No Reaction |
| 2 | Pd₂(dba)₃·CHCl₃ (3) | Cs₂CO₃ | DMF | 25 | 48 | No Reaction |
| 3 | Pd₂(dba)₃·CHCl₃ (3) | Cs₂CO₃ | THF | 50 | 24 | 2 |
| 4 | Pd(PPh₃)₄ (3) | DIPEA | THF | 60 | 24 | 3 |
| 5 | (DPP)Pd(TFA)₂ (3) | DIPEA | DMPU | 80 | 120 | 0 |
| 6 | Pd(PPh₃)₄ (3) | DIPEA | DMPU | 80 | 120 | 0 |
| 7 | Pd(PPh₃)₄ (3) | DIPEA | THF | 50 | 20 | 3 |
| 8 | Pd(PPh₃)₄ (3) | DIPEA | THF | 60 | 12 | 8 |
| 9 | Pd(PPh₃)₄ (3) | DIPEA | THF | 70 | 18 | 11 |
| 10 | Pd(PPh₃)₄ (10) | DIPEA | THF | 80 | 48 | 20 |
DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; dba: Dibenzylideneacetone; DPPE: 1,2-Bis(diphenylphosphino)ethane; DPP: 4,7-Diphenyl-1,10-phenanthroline; TFA: Trifluoroacetate; DMPU: N,N'-Dimethylpropyleneurea; THF: Tetrahydrofuran.
Experimental Protocols
General Protocol for Palladium-Catalyzed Sonogashira Coupling for Pyrone Synthesis[6]
This protocol provides a general procedure for the Sonogashira coupling of a halo-pyrone with a terminal alkyne.
-
Reaction Setup: To a 10 mL round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), the ligand (e.g., PPh₃ at 5.0 mol%), and a copper co-catalyst (e.g., CuI at 5.0 mol%).
-
Solvent Addition: Add the solvent (e.g., 2.0 mL of DMF) to the flask.
-
Degassing: Stir the mixture under an inert atmosphere (e.g., nitrogen) for 30 minutes to ensure a deoxygenated environment.
-
Reagent Addition: Add the halo-pyrone (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrone.
Visualizations
Caption: Troubleshooting workflow for low yield in palladium-catalyzed pyrone synthesis.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Key parameters influencing the yield of palladium-catalyzed pyrone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chiral Tricyclic Pyrone Molecules via Palladium(0)-Catalyzed Displacement Reactions of Chiral Tricyclic Pyrone Acetate With Azide or Amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Overcoming Pyranone Solubility Challenges in Assays
Introduction: The Pyranone Solubility Problem
Pyranone-containing compounds are a cornerstone of many drug discovery programs, valued for their diverse biological activities. However, their often rigid, planar, and lipophilic nature presents a significant and frustrating hurdle for researchers: poor aqueous solubility. This guide serves as a technical resource to diagnose and systematically overcome solubility-related artifacts in your assays. Telltale signs of solubility issues include poor reproducibility, unusually steep dose-response curves, and outright precipitation.[1][2] Addressing these challenges is paramount for generating accurate and reliable data.
This guide moves from fundamental principles to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them. Our goal is to empower you to make informed decisions, ensuring your valuable pyranone compounds are truly in solution and ready to reveal their biological secrets.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial questions and helps you diagnose the nature of your solubility problem.
Q1: I dissolved my pyranone compound in 100% DMSO and it looked clear. Why did it immediately turn cloudy or precipitate when I diluted it into my aqueous assay buffer?
This is the most frequent manifestation of low aqueous solubility, often called "solvent shift" precipitation.[1] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but crashes out when introduced to the highly polar, aqueous environment of your buffer or cell culture medium.
The core issue is the difference between thermodynamic and kinetic solubility.[3][4]
-
In DMSO: You have a thermodynamically stable, high-concentration stock solution.
-
Upon Dilution: When a small volume of DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses, and the pyranone molecules are suddenly exposed to water. If the final concentration exceeds the compound's intrinsic aqueous solubility (its thermodynamic solubility limit), the solution becomes supersaturated.[3] This metastable state quickly resolves through precipitation as the compound seeks its lowest energy state.[3]
This is a kinetic solubility problem, defined as the concentration at which a compound precipitates when added from a concentrated organic stock into an aqueous medium.[4][5][6] For high-throughput screening and early discovery, you are almost always dealing with kinetic solubility.[5][7][8]
Q2: My results are highly variable between experiments, even though I don't see visible precipitation. Could this still be a solubility issue?
Absolutely. Inconsistent results are a classic symptom of a compound hovering at the edge of its solubility limit.[2] You may not see visible particulates, but microscopic precipitation or the formation of colloidal aggregates can sequester the compound, drastically reducing the effective concentration of monomeric drug available to interact with the target. This leads to underestimated potency (higher IC50/EC50) and poor reproducibility.[2]
Q3: What is the maximum concentration of DMSO I can use in my assay?
This is a critical, cell-type and assay-dependent parameter. While DMSO is an excellent solvent, it is not biologically inert.[9][10]
-
General Guideline: Aim to keep the final DMSO concentration below 0.5% , and ideally at or below 0.1% for sensitive or primary cells.[9][11]
-
Above 0.5%: You risk significant off-target effects, including cytotoxicity, altered membrane permeability, and direct interference with protein function or signaling pathways.[10][12][13][14]
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your compound dilutions to account for any solvent-induced effects on the assay system.[9]
Q4: Can I just adjust the pH of my buffer to improve solubility?
Yes, if your pyranone compound has an ionizable functional group (a weak acid or a weak base), pH adjustment can be a powerful and simple tool.[15][16]
-
Weakly Acidic Compounds: These compounds become deprotonated and more soluble at a higher pH (more basic conditions).[17][18][19]
-
Weakly Basic Compounds: These compounds become protonated and more soluble at a lower pH (more acidic conditions).[17][20]
Causality: By shifting the pH, you favor the formation of the charged (ionized) species of your compound, which is generally much more soluble in aqueous media than the neutral form.[15][18] However, you must ensure the new buffer pH is compatible with your biological target (e.g., enzyme, cells).
Part 2: Systematic Troubleshooting Workflow
When facing precipitation, a systematic approach is key. The following workflow provides a decision tree to guide your experimental strategy.
// Node Definitions start [label="Problem:\nCompound Precipitates in\nAqueous Assay Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_dmso [label="Is final DMSO concentration\n< 0.5% and optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_ph [label="Does the compound have an\nionizable group (pKa)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_excipient [label="Is an excipient-based\napproach feasible for the assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Action Nodes action_dmso [label="Action: Optimize Dilution\n(Protocol 1). Lower stock\nconcentration if necessary.", fillcolor="#F1F3F4", fontcolor="#202124"]; action_ph [label="Action: Adjust buffer pH away\nfrom pKa to favor ionized form.\nVerify assay compatibility.", fillcolor="#F1F3F4", fontcolor="#202124"]; action_cosolvent [label="Strategy 1: Use Co-solvents\n(e.g., PEG 400, Propylene Glycol)\n(Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; action_cyclodextrin [label="Strategy 2: Use Cyclodextrins\n(e.g., HP-β-CD)\n(Protocol 3)", fillcolor="#F1F3F4", fontcolor="#202124"]; action_surfactant [label="Strategy 3: Use Surfactants\n(e.g., Tween® 80, Pluronic® F-68)\n(Protocol 4)", fillcolor="#F1F3F4", fontcolor="#202124"];
// End Node end_node [label="Outcome:\nHomogenous Compound Solution\nfor Reliable Assay Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_dmso; q_dmso -> action_dmso [label="No"]; action_dmso -> q_ph; q_dmso -> q_ph [label="Yes"]; q_ph -> action_ph [label="Yes"]; action_ph -> end_node; q_ph -> q_excipient [label="No / Not Effective"]; q_excipient -> action_cosolvent [label="Yes"]; q_excipient -> action_cyclodextrin [label="Yes"]; q_excipient -> action_surfactant [label="Yes"]; action_cosolvent -> end_node; action_cyclodextrin -> end_node; action_surfactant -> end_node; } .enddot Caption: A step-by-step workflow for troubleshooting compound precipitation.
Part 3: Detailed Protocols & Methodologies
Protocol 1: Optimizing the Stock Solution and Dilution Method
Before employing complex excipients, ensure your basic methodology is sound. The goal is to minimize the "shock" your compound experiences during dilution.
Objective: To prepare and dilute a DMSO stock solution in a way that minimizes solvent-shift precipitation.
Materials:
-
Pyranone compound
-
High-purity, anhydrous DMSO[9]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Aqueous assay buffer, pre-warmed to the experimental temperature (e.g., 37°C)
Step-by-Step Methodology:
-
Prepare a Concentrated Stock: Weigh the compound and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM).[21] Use gentle warming (37°C) or brief sonication if needed, but be cautious of compound stability.[9] Ensure the compound is fully dissolved.
-
Aliquot and Store: Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water and cause precipitation over time.[9][21] Store at -20°C or -80°C, protected from light.
-
Pre-warm the Buffer: Warm your aqueous assay buffer to the temperature of your experiment. Solubility is often temperature-dependent, and pre-warming can help keep the compound in solution.[3][22]
-
The Critical Dilution Step: This is the most important step. Always add the DMSO stock to the buffer, never the other way around. [22]
-
Visual Inspection: Check the solution against a dark background for any signs of turbidity or precipitation.
-
Serial Dilutions: If making a dilution series, perform the subsequent dilutions in the aqueous buffer that already contains the final target percentage of DMSO. This maintains a consistent solvent environment.
Trustworthiness Check: Prepare a vehicle control by adding the same volume of DMSO to the same volume of buffer. It should remain perfectly clear. Compare the clarity of your compound solution to the vehicle control.
Protocol 2: Solubilization Using Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer at low percentages (typically 1-10%), increase the overall polarity of the solvent system.[16][22][23] This "softens" the transition from the DMSO stock to the final buffer, making the environment more hospitable for lipophilic pyranone compounds.[23]
Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[22][23]
Step-by-Step Methodology:
-
Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing a set percentage of the co-solvent (e.g., PBS with 5% v/v PEG 400).
-
Prepare DMSO Stock: Prepare a concentrated stock of your pyranone in 100% DMSO as described in Protocol 1.
-
Dilute: Following the critical dilution step in Protocol 1, add the DMSO stock dropwise into the vortexing co-solvent buffer.
-
Optimize: Test a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%). Use the lowest concentration that maintains solubility.
Trustworthiness Check: Run a control experiment to test the effect of the co-solvent buffer (e.g., PBS + 5% PEG 400 + 0.5% DMSO) on your assay system without your compound. This is crucial to ensure the co-solvent itself does not inhibit or activate your target.
Protocol 3: Solubilization Using Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They act as molecular "buckets," encapsulating the hydrophobic pyranone molecule within their core to form a water-soluble "inclusion complex."[24][26][27] This complex shields the lipophilic compound from the aqueous environment, dramatically increasing its apparent solubility.[24][25]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity compared to parent β-cyclodextrin.[24]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD directly into your aqueous assay buffer to a final concentration typically between 1-10 mM.
-
Prepare DMSO Stock: Prepare a concentrated stock in 100% DMSO.
-
Dilute: Add the DMSO stock dropwise into the vortexing cyclodextrin-containing buffer. The inclusion complex forms rapidly in solution.
-
Optimize: Test different concentrations of HP-β-CD to find the minimum required for solubilization.
Trustworthiness Check: As with co-solvents, you must run a vehicle control containing the buffer, HP-β-CD, and DMSO at the final assay concentrations to confirm it does not interfere with your assay. Be aware that cyclodextrins can sometimes extract cholesterol from cell membranes at high concentrations.[25]
Protocol 4: Solubilization Using Surfactants
Scientific Rationale: Surfactants (surface active agents) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[28][29] These micelles have a hydrophobic core that can encapsulate insoluble pyranone compounds, increasing their apparent solubility in the bulk aqueous phase.[28][29] Even below the CMC, some surfactants can improve wetting and reduce the tendency of compounds to aggregate.
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[29][30]
Step-by-Step Methodology:
-
Prepare Surfactant Buffer: Add the surfactant to your aqueous buffer. A good starting point is a concentration of 0.01% - 0.1% (w/v).
-
Prepare DMSO Stock: Prepare a concentrated stock in 100% DMSO.
-
Dilute: Add the DMSO stock dropwise into the vortexing surfactant-containing buffer.
-
Optimize: The goal is to use the lowest concentration of surfactant that maintains compound solubility while having no effect on the assay. Test concentrations both below and above the known CMC of the surfactant if necessary.
Trustworthiness Check: Surfactants can interfere with assays, particularly those involving proteins or membranes. A vehicle control containing the surfactant is absolutely mandatory.[28]
Part 4: Data Summary & Reference Tables
For ease of comparison, the properties of common solubilizing agents are summarized below.
Table 1: Comparison of Common Solubilizing Excipients
| Excipient Class | Example(s) | Mechanism of Action | Typical Starting Conc. | Key Advantage | Potential for Assay Interference |
| Co-Solvent | PEG 400, Propylene Glycol | Increases solvent polarity | 1-10% (v/v) | Simple to implement, low cost | Moderate; can affect protein stability at high % |
| Cyclodextrin | HP-β-CD | Forms 1:1 inclusion complex | 1-10 mM | High solubilizing capacity for suitable "guest" molecules | Low to Moderate; can interact with cell membranes |
| Surfactant | Tween® 80, Pluronic® F-68 | Micellar encapsulation | 0.01-0.1% (w/v) | Effective for highly lipophilic compounds | Moderate to High; can denature proteins or disrupt membranes |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. researchgate.net [researchgate.net]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 20. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 26. touroscholar.touro.edu [touroscholar.touro.edu]
- 27. scispace.com [scispace.com]
- 28. jocpr.com [jocpr.com]
- 29. jocpr.com [jocpr.com]
- 30. tarjomefa.com [tarjomefa.com]
Troubleshooting unexpected byproducts in pyrone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges involving unexpected byproduct formation during pyrone synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrone synthesis reaction is resulting in a low yield and a significant amount of dark, insoluble tar. What is the likely cause and how can I fix it?
A: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Pechmann condensation, and is often caused by harsh reaction conditions. High temperatures can promote polymerization and other side reactions of the starting materials or the pyrone product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable rate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal balance.
-
Reduce Catalyst Loading: An excess of a strong acid catalyst can accelerate side reactions. Try reducing the catalyst amount to the minimum effective concentration.[1]
-
Check Reactant Purity: Impurities in the starting materials, especially aldehydes or other highly reactive species, can act as initiators for polymerization. Ensure the purity of your phenol and β-keto ester or other starting materials.[1]
-
Consider a Milder Catalyst: If using a strong Brønsted acid (like H₂SO₄), consider switching to a milder Lewis acid (e.g., TiCl₄, nano-crystalline sulfated-zirconia) or a solid acid catalyst, which can offer greater selectivity and easier removal.[2]
Q2: I am synthesizing a 2-pyrone from a carboxylic acid and an alkyne, but I am getting a mixture of isomers. How can I improve the selectivity?
A: The formation of isomers often arises from a lack of regioselectivity during the cyclization step. In the synthesis of 2-pyrones via the cyclization of a carboxylic acid on an alkyne, a significant challenge is the competition between 5-exo-dig and 6-endo-dig cyclization pathways.[3]
Strategies to Enhance Selectivity:
-
Catalyst and Additive Selection: The choice of catalyst and additives is crucial. For instance, in some palladium-catalyzed reactions, adding a Lewis acid like BF₃·Et₂O can completely favor the desired 6-endo-dig cyclization, leading to the 2-pyrone product.[3]
-
Ligand Choice: In metal-catalyzed reactions, the ligand can dramatically influence the outcome. For palladium-catalyzed reactions, employing N-heterocyclic carbene (NHC) ligands has been shown to improve selectivity for the 2-pyrone product.[3]
Q3: During the synthesis of a 3-acyl-4-hydroxy-2-pyrone via carbonylation of an α-chloroketone, I'm observing a 4-pyrone byproduct. How can this be minimized?
A: The formation of a 4-pyrone isomer alongside the desired 2-pyrone is a known side reaction in this specific synthesis.[4] The reaction conditions, particularly temperature and the specific catalyst used, play a critical role in directing the reaction pathway.
Optimization of Reaction Conditions: Research has shown that the formation of the 4-pyrone byproduct can be minimized by carefully selecting the palladium catalyst and controlling the temperature. Using palladium(II) acetate at 60 °C has been demonstrated to reduce the amount of the 4-pyrone byproduct to as little as 1%.[4]
| Catalyst System | Temperature (°C) | 2-Pyrone Yield | 4-Pyrone Byproduct (%) |
| Palladium Catalyst (Generic) | > 60 | Variable | > 1% |
| Palladium(II) Acetate | 60 | High | ~1% [4] |
Q4: My reaction to form a 4-pyrone is giving a 4-pyridone instead. What could be causing this?
A: The conversion of a 4-pyrone to a 4-pyridone is a well-documented reaction that occurs in the presence of amines.[5] If your reaction mixture contains an amine, either as a reactant, reagent, or impurity, it can react with the 4-pyrone product to form the corresponding 4-pyridone.
Preventative Measures:
-
Scrutinize Reagents: Ensure that all reactants, solvents, and catalysts are free from amine contamination. For example, if using a base, select an amine-free option like potassium carbonate or DBU if compatible with your reaction.
-
Inert Atmosphere: If the reaction is sensitive to air, nitrogen-containing reactive species from the atmosphere could potentially be a source, although direct amine contamination is more likely.
-
Reaction Pathway: In some syntheses, such as the Au-catalyzed cyclization of skipped diynones, the addition of aqueous methylamine is intentionally used to produce N-methyl-4-pyridones directly.[6] Ensure your protocol does not inadvertently include an amine source.
Troubleshooting Workflows & Reaction Pathways
A systematic approach is key to identifying the source of unexpected byproducts. The following workflow can help diagnose common issues.
Caption: A logical workflow for troubleshooting byproduct formation.
Below is a diagram illustrating a common competitive reaction pathway in 2-pyrone synthesis, where an intermediate can lead to either the desired product or an unwanted furan derivative.
Caption: Competition between pyrone and furan ring formation.[4]
Key Experimental Protocols
General Protocol for Pechmann Condensation
This protocol is a general guideline for the synthesis of coumarins (a class of benzopyrones) and may require optimization for specific substrates.[1]
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the phenol (1.0 eq) and the β-keto ester (e.g., ethyl acetoacetate, 1.0-1.5 eq).
-
Catalyst Addition: Carefully add the chosen acid catalyst (e.g., 5-25 mol% of a Lewis or Brønsted acid). For solvent-free conditions, the reactants are mixed and heated directly.
-
Reaction Conditions: Heat the mixture with stirring to the desired temperature (e.g., 80-130°C). Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Isolation: Pour the cooled mixture into ice water. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
General Protocol for Byproduct Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying products and byproducts in a reaction mixture.
-
Sample Preparation: Take an aliquot (~0.1 mL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation (LC):
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typically used. For example, start with 95% water and ramp to 95% acetonitrile over 10-20 minutes.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject 1-5 µL of the prepared sample.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Use Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wide range of compounds.
-
Mass Analyzer: Scan a mass range appropriate for the expected product and potential byproducts (e.g., m/z 100-1000).
-
-
Data Analysis: Analyze the resulting chromatogram to separate different components by their retention times. Examine the mass spectrum for each peak to determine the mass-to-charge ratio (m/z) of the components. This data can be used to identify the desired product and elucidate the structures of any unexpected byproducts, especially when compared to known literature values or through further fragmentation studies (MS/MS).
References
Technical Support Center: Functionalization of the 2-Pyrone Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the 2-pyrone ring. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of the 2-pyrone ring?
A1: The functionalization of the 2-pyrone ring presents several challenges stemming from its unique electronic and structural properties. Key difficulties include:
-
Controlling Regioselectivity: The 2-pyrone ring has multiple reactive positions (C3, C4, C5, C6), and achieving selective functionalization at a single desired position can be difficult. The outcome of reactions is highly dependent on the substitution pattern of the pyrone and the reaction conditions.
-
Ring Stability: The lactone moiety within the 2-pyrone ring makes it susceptible to nucleophilic attack and subsequent ring-opening, especially under basic or strongly acidic conditions.[1]
-
Dual Reactivity: The 2-pyrone ring can act as both a nucleophile and an electrophile, depending on the substituents and reaction conditions, which can lead to competing reaction pathways.[2]
-
Aromatic Character: The partial aromatic character of the 2-pyrone ring can render it less reactive in certain reactions, such as Diels-Alder cycloadditions where it acts as a diene.[3][4]
-
Harsh Reaction Conditions: Some synthetic transformations require harsh conditions that may not be compatible with sensitive functional groups on the 2-pyrone scaffold or the coupling partner.
Q2: Which positions on the 2-pyrone ring are most susceptible to electrophilic and nucleophilic attack?
A2: The reactivity of the 2-pyrone ring is nuanced:
-
Electrophilic Attack: Due to the electron-withdrawing nature of the carbonyl group, the 2-pyrone ring is generally electron-deficient. Electrophilic substitution is challenging but can occur, often requiring activated substrates or specific catalytic systems.
-
Nucleophilic Attack: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The C4 and C6 positions are particularly electrophilic and prone to attack by nucleophiles.[2] The carbonyl carbon (C2) is also a site for nucleophilic acyl substitution, which can lead to ring-opening.[1]
Q3: How can I improve the regioselectivity of metal-catalyzed cross-coupling reactions on the 2-pyrone ring?
A3: Achieving high regioselectivity in cross-coupling reactions is a common challenge. Here are some strategies:
-
Directing Groups: The presence of directing groups on the 2-pyrone ring can significantly influence the position of metalation and subsequent cross-coupling.
-
Choice of Catalyst and Ligands: The nature of the transition metal catalyst (e.g., Palladium, Ruthenium, Gold) and the ligands employed play a crucial role in determining the regioselectivity.[5][6] For instance, palladium-catalyzed reactions have been shown to be effective for functionalization at various positions.[6][7]
-
Pre-functionalization: Introducing a leaving group (e.g., a halogen or triflate) at a specific position allows for regioselective cross-coupling at that site. For example, 3,5-dibromo-2-pyrone has been used for regioselective Suzuki-Miyaura, Stille, and Sonogashira couplings.[6]
-
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives is critical for controlling regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reactions
Symptoms:
-
The Diels-Alder reaction between a 2-pyrone (as the diene) and a dienophile results in low conversion or a low yield of the desired cycloadduct.
-
Significant amounts of starting materials remain even after prolonged reaction times and elevated temperatures.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low reactivity of the 2-pyrone diene | The partial aromaticity of the 2-pyrone ring makes it a reluctant diene.[4] To overcome this, consider using more reactive dienophiles (e.g., electron-deficient alkynes or alkenes).[8][9] High-pressure conditions or microwave irradiation can also be employed to promote the reaction. |
| Unfavorable reaction equilibrium | The Diels-Alder reaction is often reversible. The retro-Diels-Alder reaction can be significant at high temperatures. Try to perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. In some cases, the extrusion of CO2 from the initial adduct drives the reaction forward to form an aromatic product.[9] |
| Steric hindrance | Bulky substituents on either the 2-pyrone or the dienophile can sterically hinder the cycloaddition. If possible, consider using less sterically demanding starting materials. |
| Inappropriate catalyst | For asymmetric Diels-Alder reactions, the choice of catalyst is critical. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been shown to be effective by activating both the diene and the dienophile.[4][10] |
Problem 2: Uncontrolled Regioselectivity in C-H Functionalization
Symptoms:
-
Direct C-H functionalization of a substituted 2-pyrone results in a mixture of regioisomers.
-
The desired isomer is obtained in low yield, accompanied by significant amounts of other isomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Electronic effects of substituents | The electronic nature of the existing substituents on the 2-pyrone ring directs the position of C-H activation. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. A thorough understanding of these effects is crucial for predicting the outcome. |
| Steric hindrance | The accessibility of a particular C-H bond can be influenced by the steric bulk of neighboring substituents. Less hindered positions are generally more reactive. |
| Catalyst and directing group incompatibility | If a directing group strategy is being used, ensure that the catalyst and the directing group are compatible and that the directing group is positioned to favor activation of the desired C-H bond. |
| Reaction conditions | Fine-tuning the reaction conditions, including the solvent, temperature, and additives, can significantly impact the regioselectivity. A systematic screening of these parameters is often necessary. Palladium-catalyzed C-H functionalization has been shown to offer good regioselectivity in certain cases.[11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated 2-Pyrone
This protocol is a representative example for the cross-coupling of a bromo-2-pyrone with an arylboronic acid.
Materials:
-
Bromo-2-pyrone derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-2-pyrone, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized 2-pyrone.
Protocol 2: Diels-Alder Cycloaddition of a 2-Pyrone with an Alkyne
This protocol describes a general procedure for the [4+2] cycloaddition of a 2-pyrone with an alkyne to form a substituted benzene after CO₂ extrusion.[9]
Materials:
-
2-Pyrone derivative (1.0 equiv)
-
Alkyne dienophile (1.1-2.0 equiv)
-
High-boiling point solvent (e.g., toluene, xylene, or nitrobenzene)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the 2-pyrone derivative in the solvent.
-
Add the alkyne dienophile to the solution.
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) and maintain for several hours to days. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to isolate the substituted benzene product.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Diels-Alder Reactions
Caption: Troubleshooting workflow for low-yielding Diels-Alder reactions of 2-pyrones.
Reaction Pathway for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for the palladium-catalyzed cross-coupling of 2-pyrones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyrone synthesis [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 9. 2-Pyrone - Wikipedia [en.wikipedia.org]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. blogs.rsc.org [blogs.rsc.org]
Optimizing temperature for Claisen-Schmidt reaction in chalcone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing the Claisen-Schmidt condensation in chalcone synthesis, with a specific focus on the critical parameter of reaction temperature.
Troubleshooting Guide
Q1: My chalcone synthesis is showing low to no yield. How does temperature play a role and what can I do?
A1: Low or no yield in a Claisen-Schmidt reaction can often be attributed to suboptimal temperature. The optimal temperature is a delicate balance between reaction rate and the minimization of side reactions.[1]
-
Insufficiently Reactive Starting Materials: If your aldehyde or ketone are not highly reactive, room temperature may be too low to initiate or sustain the reaction at a reasonable rate.[1]
-
Reaction Time is Too Short: Aldol condensations can be reversible and may require a significant amount of time to reach equilibrium.[1]
Q2: My reaction mixture has turned dark brown or black, and I've obtained a gummy or tar-like product instead of crystals. What's the cause?
A2: A dark coloration and the formation of a tar-like substance are often indicative of polymerization or decomposition of the starting materials or the product.[3] This is typically a result of overly harsh reaction conditions.
-
Excessively High Temperatures: Temperatures above 65 °C can lead to a decreased yield due to the promotion of side reactions.[1] Aldehydes, in particular, can be prone to polymerization under these conditions.[3]
-
Solution: Perform the reaction at a lower temperature. Many chalcone syntheses can be successfully carried out at room temperature (20-25 °C).[1] If heating is necessary, use a controlled temperature bath and avoid aggressive heating.
-
-
High Concentration of Strong Base: A high concentration of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), combined with high temperatures, can exacerbate decomposition.[3]
-
Solution: Consider using a milder base or lowering the concentration of your current base.[2]
-
Q3: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can I minimize these through temperature control?
A3: The formation of multiple products is a common issue in Claisen-Schmidt condensations. Temperature plays a crucial role in controlling the rates of competing side reactions.
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, which is more prevalent under strongly basic conditions.[2]
-
Solution: Lowering the reaction temperature can help to favor the desired crossed condensation over self-condensation.[2]
-
-
Cannizzaro Reaction: This side reaction can occur with aldehydes that lack α-hydrogens in the presence of a strong base.[2]
-
Solution: Using milder basic conditions and a lower reaction temperature can help suppress this unwanted reaction.[2]
-
-
Michael Addition: The newly formed chalcone can react with another enolate molecule.[2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for a Claisen-Schmidt reaction to synthesize chalcones?
A1: There is no single ideal temperature, as it is highly dependent on the specific substrates being used. However, a general guideline is as follows:
-
Room Temperature (20-25 °C): This is often sufficient and can minimize side reactions.[1] Many protocols start at room temperature.[1][5]
-
Gentle Heating (40-60 °C): This range is often employed when reactants are less reactive to increase the reaction rate.[2][3]
-
Reflux Conditions: While some procedures use reflux, it can lead to an increase in byproducts and decomposition, so it should be used with caution and only if necessary for particularly unreactive substrates.[1]
Q2: How do I know if I should be heating my reaction or running it at room temperature?
A2: The best practice is to start the reaction at room temperature and monitor its progress by TLC.[1] If you observe little to no product formation after a reasonable amount of time (e.g., 1-2 hours), you can then consider gentle heating. Conversely, if you observe the rapid formation of multiple products and a darkening of the reaction mixture at room temperature, cooling the reaction in an ice bath may be necessary.
Q3: Can solvent choice influence the optimal reaction temperature?
A3: Yes, the solvent can play a role. For instance, solvent-free methods, such as grinding the reactants together with a solid catalyst, are often performed at ambient temperature.[1][6] In contrast, reactions in higher-boiling point solvents may be conducted at elevated temperatures. Ethanol is a commonly used solvent for reactions performed at both room temperature and with gentle heating.[1][7]
Data Presentation
The following table summarizes quantitative data from various studies on the Claisen-Schmidt reaction for chalcone synthesis, highlighting the impact of different temperature conditions.
| Catalyst | Temperature | Reaction Time | Solvent | Yield (%) | Reference |
| NaOH (solid) | Ambient | 10 minutes | None (Grinding) | High | [1] |
| KOH | Reflux | Varies | Ethanol | High (up to 100% conversion) | [1] |
| KOH | 70 - 80 °C | 6 - 8 hours | Methanol/Water | ~40-60 | [1] |
| NaOH | Room Temp. | 2-3 hours | Ethanol | 58-89 | [1] |
| Various Bases | Room Temp. | 24 hours | Water with Surfactant | 56-70 | [1] |
| NaOH | Reflux | 8 hours | Ethanol | Not specified | [1] |
| Mg(HSO₄)₂ | 50 °C | 30 minutes | None (Mechanical Stirring) | 82 | [8] |
| KOH | 90 °C | 5 hours | Ethanol | 9.2 | [7] |
| KOH | Ambient | Not specified | None (Grinding) | 32.6 | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol at Room Temperature
This is a standard and widely used method for chalcone synthesis.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[4]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.[1] The reaction is complete when the spot for the limiting starting material is no longer visible. The product may precipitate out of the solution during the reaction.[1]
-
Workup: Once the reaction is complete, pour the mixture into cold water or an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining base, followed by a wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis via Grinding
This method is environmentally friendly and often proceeds rapidly at ambient temperature.
-
Preparation: In a mortar, combine the ketone (1 eq) and the aromatic aldehyde (1 eq).
-
Catalyst Addition: Add solid sodium hydroxide (NaOH, 20 mol%) to the mixture.
-
Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction mixture will typically form a paste or solid.[3]
-
Isolation and Purification: The resulting solid is often of high purity. For further purification, the product can be recrystallized from a suitable solvent like 95% ethanol.[3]
Visualization
Caption: Workflow for optimizing temperature in Claisen-Schmidt chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
Technical Support Center: Purification of 6-Ethyl-4-methoxy-2-pyranone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 6-Ethyl-4-methoxy-2-pyranone.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the likely impurities?
A1: A common and plausible synthesis involves the acetoacetic ester condensation of ethyl 3-oxopentanoate, followed by methylation. The primary impurities would likely be unreacted starting materials such as ethyl 3-oxopentanoate, byproducts from self-condensation of the starting ester, and residual methylation reagents or byproducts. Incomplete reaction during the methylation step can also result in the presence of the precursor, 6-ethyl-4-hydroxy-2-pyranone.
Q2: My final product shows a persistent yellow discoloration. What could be the cause and how can I remove it?
A2: A yellow tint can indicate the presence of colored impurities, often arising from side reactions or degradation of starting materials. These can sometimes be removed by treatment with activated carbon during recrystallization. If the discoloration persists, column chromatography is the recommended next step.
Q3: After purification, my yield of this compound is lower than expected. What are the potential reasons?
A3: Low yield can be attributed to several factors including incomplete reaction, product loss during extraction and washing steps, or inefficient crystallization. It is also possible that a significant portion of the product remains in the mother liquor after recrystallization. Optimization of reaction conditions and purification procedures, such as the choice of recrystallization solvent and cooling temperature, can help improve the yield.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of the final product should be assessed using a combination of analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) can also be employed for accurate purity determination.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound is likely too soluble in the chosen solvent, or the solution is being cooled too rapidly. The melting point of the compound may be lower than the boiling point of the solvent. | - Use a less polar solvent or a solvent mixture. - Ensure slow cooling to allow for crystal lattice formation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product. |
| No crystal formation upon cooling | The solution may not be sufficiently saturated, or the compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Try a different solvent in which the compound has lower solubility at cold temperatures. |
| Low recovery of purified product | The compound may be too soluble in the recrystallization solvent, even at low temperatures. Significant product may be lost if too much solvent was used initially. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the filtrate for a longer period or to a lower temperature. - Concentrate the mother liquor and attempt a second recrystallization. |
| Product is still impure after recrystallization | The chosen solvent may not be effective at separating the target compound from a specific impurity. The impurity may have co-crystallized with the product. | - Perform a second recrystallization with a different solvent system. - Consider pre-purification with a short silica gel plug to remove highly polar or non-polar impurities. - If impurities persist, column chromatography is recommended. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC plate | The solvent system (mobile phase) is not optimal for separating the compound from its impurities. | - Adjust the polarity of the mobile phase. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. - Gradually increase the proportion of the more polar solvent to improve elution of the target compound. |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound through the stationary phase. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - A small amount of a more polar solvent like methanol can be added to the mobile phase if the compound is highly polar. |
| Co-elution of product and impurities | The polarity of the product and a key impurity are too similar for effective separation with the chosen mobile phase. | - Try a different solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane or tert-butyl methyl ether. - Use a slower flow rate to allow for better equilibration and separation. - Ensure proper column packing to avoid channeling. |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. The compound might be acidic or basic. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the sample is loaded onto the column in a minimal volume of solvent. - Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethyl acetate, methanol, isopropanol, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. A mixture of hexane and ethyl acetate is often a good starting point.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Hexane/Ethyl Acetate) | ~85 | >98 | 60-75 |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | ~85 | >99 | 70-85 |
Visualizations
Caption: General workflow from synthesis to purification of this compound.
Caption: A logical decision tree for troubleshooting common purification problems.
Technical Support Center: Enhancing the Long-Term Storage Stability of 2-Pyrone Compounds
Welcome to the technical support center dedicated to addressing the stability challenges of 2-pyrone compounds. As a researcher, scientist, or drug development professional, you are likely aware of the immense therapeutic potential of this class of compounds, which are prevalent in numerous natural products. However, the inherent reactivity of the 2-pyrone ring system presents significant hurdles for long-term storage and formulation.
This guide is designed to provide you with not only practical solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will delve into the common degradation pathways, troubleshooting strategies, and proactive measures to ensure the integrity and efficacy of your 2-pyrone compounds.
Understanding the Inherent Instability of the 2-Pyrone Scaffold
The 2-pyrone ring, a six-membered unsaturated lactone, is susceptible to a variety of degradation reactions. Its unique electronic structure, which combines characteristics of a conjugated diene and a lactone, is the very source of its synthetic versatility and its stability challenges. The primary degradation pathways to be vigilant about are:
-
Hydrolysis: The lactone functionality is prone to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of the corresponding carboxylic acid. This process is often accelerated by temperature.
-
Dimerization: 2-Pyrones can undergo Diels-Alder-type [4+2] cycloaddition reactions with themselves, particularly when exposed to heat or UV light. This dimerization can lead to a loss of the desired monomeric compound and the formation of complex, often insoluble, byproducts.
-
Oxidation: The conjugated diene system within the 2-pyrone ring can be susceptible to oxidation, leading to the formation of various degradation products and a potential loss of biological activity.
-
Photodecomposition: Exposure to light, particularly in the UV spectrum, can provide the energy for various photochemical reactions, including isomerization and dimerization, leading to degradation.
Below is a diagram illustrating the major degradation pathways for a generic 2-pyrone compound.
Caption: Figure 1. Primary Degradation Pathways of 2-Pyrone Compounds.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common issues encountered during the storage and handling of 2-pyrone compounds.
Q1: I've noticed a decrease in the purity of my 2-pyrone compound over time, even when stored in the freezer. What could be the cause?
A1: While freezing is a good general practice, it may not be sufficient to halt all degradation. Several factors could be at play:
-
Inadequate Inert Atmosphere: The headspace in your vial likely contains oxygen and moisture. Over time, even at low temperatures, slow oxidation and hydrolysis can occur. Consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Freeze-Thaw Cycles: If the compound is repeatedly removed from the freezer and allowed to thaw, this can accelerate degradation. Aliquot your compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Initial Purity: Ensure the compound was of high purity to begin with. The presence of residual catalysts or acidic/basic impurities from the synthesis can accelerate degradation even under optimal storage conditions.
Q2: My 2-pyrone solution has turned yellow. What does this indicate?
A2: A color change, such as yellowing, is a common indicator of degradation. This is often due to the formation of conjugated byproducts from oxidation or dimerization. It is crucial to re-analyze the purity of your sample by HPLC or LC-MS to identify the degradation products and quantify the remaining active compound.
Q3: I'm seeing a new peak in my HPLC chromatogram after storing my 2-pyrone compound for a few weeks. How can I identify it?
A3: The new peak is likely a degradation product. To identify it, you can perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to see if you can intentionally generate the same peak. This will help you deduce the degradation pathway. For definitive identification, you will need to use mass spectrometry (LC-MS) to determine the molecular weight of the new peak and potentially perform fragmentation analysis (MS/MS) to elucidate its structure.
Q4: Can I store my 2-pyrone compound in solution? If so, what is the best solvent?
A4: Storing 2-pyrones in solution is generally not recommended for long-term storage due to the increased potential for hydrolysis and other solvent-mediated degradation. If short-term solution storage is necessary, choose a dry, aprotic solvent such as anhydrous acetonitrile or DMSO. It is critical to use high-purity, anhydrous solvents and to store the solution under an inert atmosphere. Always perform a small-scale stability study to determine the stability of your specific compound in the chosen solvent.
Q5: How does the substitution pattern on the 2-pyrone ring affect its stability?
A5: The electronic and steric nature of substituents can significantly impact stability. While a comprehensive analysis is compound-specific, here are some general principles:
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the electrophilicity of the lactone carbonyl, potentially making it more susceptible to nucleophilic attack and hydrolysis. However, they can also decrease the electron density of the diene system, which may reduce its susceptibility to oxidation.
-
Electron-Donating Groups (EDGs): EDGs can decrease the electrophilicity of the lactone, potentially slowing hydrolysis. However, they can increase the electron density of the diene, making it more prone to oxidation.
-
Steric Hindrance: Bulky substituents near the reactive sites of the 2-pyrone ring can sterically hinder the approach of water molecules or another pyrone molecule, thereby slowing down hydrolysis and dimerization.
Strategies for Enhancing Stability
Proactive measures can significantly extend the shelf-life of your 2-pyrone compounds. These strategies can be broadly categorized into optimal storage conditions, the use of stabilizers, and advanced formulation techniques.
Optimal Storage Conditions
For solid 2-pyrone compounds, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces the rate of all chemical reactions, including hydrolysis and dimerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Amber vials or stored in the dark | Prevents photodecomposition and light-catalyzed dimerization. |
| Container | Tightly sealed, low-headspace vials | Minimizes exposure to atmospheric moisture and oxygen. |
Use of Stabilizers
In cases where 2-pyrone compounds need to be formulated, particularly in solution, the addition of stabilizers can be highly effective.
| Stabilizer Type | Examples | Mechanism of Action | Recommended Starting Concentration |
| Antioxidants | Butylated hydroxytoluene (BHT), Ascorbic Acid | Scavenge free radicals to prevent oxidative degradation of the 2-pyrone ring. | 0.01 - 0.1% (w/v) |
| pH Buffers | Citrate or Phosphate buffers | Maintain a neutral or slightly acidic pH (6-7) to minimize acid- or base-catalyzed hydrolysis. | 10 - 50 mM |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequesters trace metal ions that can catalyze oxidative degradation. | 0.01 - 0.05% (w/v) |
Advanced Formulation Strategies
For drug development applications where long-term stability is paramount, more advanced formulation strategies can be employed.
-
Encapsulation: Encapsulating the 2-pyrone compound within a polymeric matrix can provide a physical barrier against environmental factors. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.[1][2] The hydrophobic nature of PLGA can protect the encapsulated 2-pyrone from hydrolysis.[3]
-
Lyophilization (Freeze-Drying): Lyophilization removes water from a frozen sample by sublimation, resulting in a stable, dry powder that is less susceptible to hydrolysis.[4][5][6][7] This is particularly useful for compounds that are unstable in solution. The addition of cryoprotectants is often necessary to protect the compound during the freezing process.[8][9]
Experimental Protocols
The following protocols provide a starting point for assessing and enhancing the stability of your 2-pyrone compounds.
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the degradation pathways of your 2-pyrone compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your 2-pyrone compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to a photostability chamber (e.g., ICH option 1 or 2) for a defined period.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks indicates degradation products.
Caption: Figure 2. Workflow for Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general-purpose reverse-phase HPLC method for monitoring the stability of 2-pyrone compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at the λmax of your 2-pyrone compound (a photodiode array detector is recommended to monitor for the appearance of new peaks with different UV spectra).
-
Injection Volume: 10 µL.
Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Protocol 3: Lyophilization of a 2-Pyrone Compound
This protocol provides a starting point for developing a lyophilization cycle for a 2-pyrone compound.
-
Formulation: Dissolve the 2-pyrone compound in a suitable solvent system (e.g., a mixture of tert-butanol and water) to a concentration of 1-10 mg/mL. Add a cryoprotectant such as trehalose or mannitol at a concentration of 5-10% (w/v).[8][10]
-
Freezing:
-
Load the formulated solution into lyophilization vials.
-
Cool the shelves to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum of 100-200 mTorr.
-
Increase the shelf temperature to -10°C over 2 hours.
-
Hold at -10°C for 24-48 hours, or until the product temperature begins to rise, indicating the completion of sublimation.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 6-12 hours under full vacuum to remove residual moisture.
-
-
Stoppering and Storage: Backfill the chamber with an inert gas like nitrogen before stoppering the vials. Store the lyophilized product according to the optimal storage conditions described above.
References
- 1. Combinatorial Co-Encapsulation of Hydrophobic Molecules in Poly(lactide-co-glycolide) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 6. pci.com [pci.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 6-Ethyl-4-methoxy-2-pyranone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Ethyl-4-methoxy-2-pyranone. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable route involves a two-step process. The first step is the synthesis of the precursor, 6-Ethyl-4-hydroxy-2-pyrone, followed by the methylation of the hydroxyl group to yield the final product.
Q2: What are the key challenges when scaling up this synthesis?
A2: The primary challenges during scale-up include maintaining consistent reaction temperatures, managing the viscosity of reaction mixtures, ensuring efficient mixing, and handling potentially hazardous reagents and byproducts. Careful process optimization and engineering controls are crucial for a safe and successful scale-up.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, the intermediate 6-Ethyl-4-hydroxy-2-pyrone, and byproducts from side reactions such as over-methylation or decomposition of the pyrone ring under harsh conditions.
Q4: What purification methods are most effective for obtaining high-purity this compound?
A4: A combination of techniques is often employed. Column chromatography is effective for removing most impurities, followed by recrystallization to achieve high purity of the final product.
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: Yes, several safety measures are necessary. Methylating agents like dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Reactions involving strong bases and high temperatures require appropriate personal protective equipment (PPE) and engineering controls. A thorough risk assessment should be conducted before commencing any scale-up activities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of 6-Ethyl-4-hydroxy-2-pyrone (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal base concentration | The choice and concentration of the base are critical. Ensure the base is freshly prepared and used in the correct stoichiometric amount. Titrate the base solution before use to confirm its concentration. |
| Poor quality of starting materials | Use high-purity starting materials. Impurities in the ethyl 3-oxopentanoate or other reagents can inhibit the reaction. |
| Inefficient mixing | In larger scale reactions, ensure adequate agitation to maintain a homogeneous reaction mixture. |
Issue 2: Incomplete Methylation of 6-Ethyl-4-hydroxy-2-pyrone
| Potential Cause | Recommended Solution |
| Insufficient methylating agent | Ensure at least a stoichiometric amount of the methylating agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Inactive methylating agent | Use a fresh bottle of the methylating agent, as it can degrade over time. |
| Inappropriate base | A moderately strong base is required to deprotonate the hydroxyl group. Ensure the base is suitable for the chosen methylating agent and solvent. |
| Low reaction temperature | The methylation reaction may require gentle heating to proceed at a reasonable rate. Monitor the temperature carefully to avoid side reactions. |
Issue 3: Formation of Impurities During Synthesis
| Potential Cause | Recommended Solution |
| Over-methylation | Use a controlled amount of the methylating agent and monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Decomposition of the pyrone ring | Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids or bases. |
| Side reactions of starting materials | Ensure optimal reaction conditions (temperature, solvent, catalyst) are maintained to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: Synthesis of 6-Ethyl-4-hydroxy-2-pyrone
This protocol is based on a modified Knoevenagel condensation followed by intramolecular cyclization.
Materials:
-
Ethyl 3-oxopentanoate
-
Malonic acid
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxopentanoate, malonic acid, and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound
Materials:
-
6-Ethyl-4-hydroxy-2-pyrone
-
Dimethyl sulfate (or methyl iodide)
-
Potassium carbonate (base)
-
Acetone (solvent)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-Ethyl-4-hydroxy-2-pyrone in acetone.
-
Add potassium carbonate to the solution.
-
Slowly add dimethyl sulfate dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 6-Ethyl-4-hydroxy-2-pyrone
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Ethyl 3-oxopentanoate | 1.0 g | 100 g |
| Malonic acid | 0.8 g | 80 g |
| Piperidine | 0.05 mL | 5 mL |
| Toluene | 20 mL | 2 L |
| Reaction Temperature | 110 °C | 110-115 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 6-Ethyl-4-hydroxy-2-pyrone | 1.0 g | 100 g |
| Dimethyl sulfate | 0.7 mL | 70 mL |
| Potassium carbonate | 1.5 g | 150 g |
| Acetone | 25 mL | 2.5 L |
| Reaction Temperature | 25-40 °C | 30-45 °C |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 80-90% | 75-85% |
Visualizations
Technical Support Center: Method Refinement for Isolating Pyranones from Natural Extracts
Welcome to the Technical Support Center for pyranone isolation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your extraction and purification methodologies. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural lists to explain the underlying principles of each experimental choice.
I. Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider before beginning the extraction of pyranones from a natural source?
A1: Before any extraction, a thorough understanding of your starting material and target pyranone is paramount. The concentration of pyranones can fluctuate based on the age, specific part of the plant or fungus, and its growing conditions.[1] It is crucial to ensure consistency in your source material to achieve reproducible yields. Homogenizing the raw material will help in obtaining a uniform sample for each extraction.[1]
Additionally, a literature review to understand the physicochemical properties of your target pyranone is essential. Key parameters to investigate include its polarity, stability under varying pH, temperature, and light conditions. This preliminary research will inform your choice of solvent and extraction method, minimizing degradation and maximizing yield.
Q2: How do I select the most appropriate solvent for extracting my target pyranone?
A2: Solvent selection is a critical factor that dictates the efficiency and selectivity of your extraction. The principle of "like dissolves like" is a good starting point; the polarity of the solvent should ideally match that of the target pyranone. A sequential extraction strategy is often most effective. This involves starting with a non-polar solvent, such as n-hexane, to remove lipids, chlorophyll, and other non-polar impurities.[2] Subsequently, a more polar solvent can be used to isolate the pyranones.[2]
Commonly used solvents for pyranone extraction, in increasing order of polarity, include n-hexane, dichloromethane, ethyl acetate, and methanol.[3] For instance, a successful isolation of a pyranone derivative from Engelhardia spicata bark involved sequential extraction with n-hexane, dichloromethane, ethyl acetate, and n-butanol.[2]
Q3: My pyranone seems to be degrading during the extraction process. What steps can I take to improve its stability?
A3: Pyranone stability can be a significant challenge, as they can be sensitive to heat, light, and extreme pH levels.[1] To mitigate degradation, consider the following:
-
Temperature Control: If using heat-assisted extraction methods, perform them at lower temperatures. For techniques like ultrasound-assisted extraction, employing a refrigerated water bath can help maintain a cool and constant temperature.[2]
-
Light Protection: Protect your extracts from light by using amber glassware or by wrapping your collection vessels in aluminum foil.[2]
-
pH Management: Investigate the pH stability of your specific pyranone. If it is sensitive to acidic or basic conditions, buffering the extraction solvent may be necessary.[2]
-
Inert Atmosphere: For long-term storage, keep extracts in a cool, dark place. If possible, storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[1] A general recommendation for storing pure compounds is at 2-8°C.[1]
Q4: What are the most effective chromatographic techniques for purifying pyranones?
A4: A multi-step chromatographic approach is typically required to achieve high purity.
-
Column Chromatography: This is a fundamental purification step. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a solvent system like n-hexane/ethyl acetate.[3] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
-
Reversed-Phase Chromatography: For more polar pyranones, reversed-phase chromatography using a C18 column can be very effective.[2] A common mobile phase for this technique is a mixture of methanol and water.[2]
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC is the standard method.[3][4] Both normal-phase and reversed-phase HPLC can be utilized depending on the properties of the pyranone.[2]
Q5: How can I confirm the identity and purity of my isolated pyranone?
A5: A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and connectivity of the atoms.[4]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of your compound.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the molecule.[2]
-
UV-Vis Spectroscopy: This can be used to determine the maximum absorbance wavelengths (λmax) of the compound.[2]
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Extraction Yields | Variability in the natural source material (e.g., age, part of the plant). | Ensure consistency in the source and developmental stage of the plant or fungal material. Homogenize the raw material for uniform sampling.[1] |
| Inefficient extraction conditions (time, temperature). | Optimize extraction time and temperature. For ultrasound-assisted extraction of related compounds, a time of 20-60 minutes has been found to be optimal.[1] | |
| Co-extraction of a High Level of Impurities | The extraction solvent is not selective enough. | Employ a multi-step extraction process. Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent.[2] |
| The natural source has a complex matrix with interfering substances (e.g., pigments, polysaccharides). | Perform a pre-extraction wash with a non-polar solvent like hexane to remove chlorophyll and lipids. Incorporate a purification step like column chromatography or solid-phase extraction (SPE) after the initial extraction.[2] | |
| Degradation of Target Pyranone | Sensitivity to heat, light, or pH. | Conduct extractions at lower temperatures, protect samples from light using amber glassware, and buffer the extraction solvent if the pyranone is pH-sensitive.[2] |
| Difficulty Removing Residual Solvent | The solvent used has a high boiling point (e.g., DMSO). | Utilize a rotary evaporator under a high vacuum at an appropriate temperature. For stubborn residual solvent, consider a subsequent lyophilization (freeze-drying) step.[1] |
| Poor Separation in Column Chromatography | Inappropriate solvent system or stationary phase. | Systematically test different solvent systems with varying polarities. Consider using a different stationary phase, such as reversed-phase silica gel (C18), if the pyranone is highly polar.[2] |
III. Experimental Protocols & Workflows
General Workflow for Pyranone Isolation
The following diagram illustrates a typical workflow for the extraction and isolation of pyranones from a natural source.
References
Addressing poor regioselectivity in pyrone cycloaddition reactions
Welcome to the technical support center for pyrone cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a particular focus on controlling regioselectivity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your pyrone cycloaddition experiments in a question-and-answer format.
Q1: My Diels-Alder reaction with an unsymmetrical 2-pyrone is giving a mixture of regioisomers. How can I improve the regioselectivity?
A1: Poor regioselectivity is a common challenge in Diels-Alder reactions involving unsymmetrical dienes and dienophiles. The formation of different regioisomers is often governed by a subtle interplay of electronic and steric factors. To enhance regioselectivity, consider the following strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst is one of the most effective methods to control regioselectivity. Lewis acids coordinate to the dienophile, lowering its LUMO energy and altering the frontier molecular orbital coefficients, which can favor the formation of one regioisomer over the other.[1][2][3][4]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) and polar protic (e.g., water, methanol), to determine the optimal medium for your specific reaction.[5][6]
-
Temperature Optimization: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lowering the temperature often favors the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures can lead to an equilibrium mixture of isomers.
-
Substituent Effects: The electronic nature of the substituents on both the pyrone and the dienophile plays a crucial role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (for normal electron-demand Diels-Alder) can enhance reactivity and selectivity.
Q2: I am observing the formation of an unexpected regioisomer as the major product. What could be the reason?
A2: The formation of an unexpected major regioisomer can be attributed to several factors:
-
Inverse Electron-Demand Diels-Alder (IEDDA): If your 2-pyrone is electron-deficient and the dienophile is electron-rich, the reaction may be proceeding via an inverse electron-demand mechanism.[1][5] This reverses the typical electronic requirements and can lead to the opposite regioselectivity compared to a normal electron-demand Diels-Alder reaction.
-
Steric Hindrance: Steric interactions between bulky substituents on the pyrone and the dienophile can disfavor the electronically preferred transition state, leading to the formation of the sterically less hindered regioisomer.
-
Catalyst Control: The choice of Lewis acid can dramatically influence which regioisomer is favored. Some Lewis acids may favor the "ortho" product, while others may favor the "para" product. It is crucial to screen different Lewis acids to find the one that provides the desired selectivity for your substrate combination.
Q3: My reaction is sluggish and gives a low yield of the desired cycloadduct, in addition to poor regioselectivity. What can I do?
A3: Low reactivity and poor selectivity often go hand-in-hand. To address this, you can try the following:
-
Increase Reactant Concentration: Higher concentrations can sometimes improve reaction rates.
-
Use a More Reactive Dienophile: Dienophiles with stronger electron-withdrawing groups are generally more reactive in normal electron-demand Diels-Alder reactions.
-
Employ a More Active Catalyst: If you are using a Lewis acid, consider switching to a more potent one. For example, Sc(OTf)₃ is often more active than ZnCl₂.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sluggish reactions and improve yields, although it may also affect selectivity.
Data Presentation: Regioselectivity in Pyrone Cycloadditions
The following tables summarize quantitative data on the effects of various reaction parameters on the regioselectivity of pyrone cycloaddition reactions.
Table 1: Effect of Lewis Acid Catalyst on the Regio- and Diastereoselectivity of the Diels-Alder Reaction between Tropone and Ethyl Vinyl Ether.[2]
| Entry | Lewis Acid (mol%) | Solvent | Yield (%) | Regioselectivity (major/minor) |
| 1 | B(C₆F₅)₃ (10) | THF | 76 | 7:1 |
| 2 | B(C₆F₅)₃ (10) | THF | 80 | 6:1 |
| 3 | B(C₆F₅)₃ (10) | THF | 78 | 12:1 |
Note: Tropone is a related cyclic ketone that undergoes similar cycloaddition reactions to pyrones.
Table 2: Diastereoselectivity in the Asymmetric Diels-Alder Reaction of 3-Hydroxy-2-pyrone with N-Methylmaleimide Catalyzed by a Bifunctional Organic Catalyst.[7]
| Entry | Catalyst (mol%) | Solvent | dr (exo:endo) | ee (%) of major isomer |
| 1 | Catalyst A (5) | Toluene | 93:7 | 91 |
| 2 | Catalyst B (5) | CH₂Cl₂ | 89:11 | 98 |
Note: While this table shows diastereoselectivity, the principles of catalyst control are directly applicable to achieving regioselectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to controlling regioselectivity in pyrone cycloaddition reactions.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of a 2-Pyrone with a Vinyl Ether.[1]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-pyrone (1.0 equiv) and the chosen anhydrous solvent (e.g., CH₂Cl₂ or THF).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10-20 mol%) to the solution and stir for 15-30 minutes.
-
Slowly add the vinyl ether (1.2-2.0 equiv) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Synthesis of Bicyclic Lactones from 2-Pyrones via Dienamine Catalysis.[2]
-
In a vial, dissolve the α,β-unsaturated aldehyde (1.0 equiv) and the 2-pyrone (1.5 equiv) in the chosen solvent (e.g., diethyl ether).
-
Add the aminocatalyst (e.g., a Jørgensen-Hayashi-type catalyst, 10-20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to obtain the bicyclic lactone product.
Visualizations
The following diagrams illustrate key concepts and workflows related to pyrone cycloaddition reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder Cycloadditions of Oxacyclic Allenes and α-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of pyrone annulation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of pyrone annulation reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrone annulation reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrone annulation reactions are a common issue and can often be attributed to suboptimal reaction conditions, particularly the choice and amount of base, reactant stoichiometry, and reaction temperature.
Common Causes and Solutions:
-
Base Selection and Stoichiometry: The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[1] The amount of base is also crucial; using too little may result in incomplete deprotonation, while an excess can lead to unwanted side reactions or decomposition of the starting materials.[1] A systematic screening of bases and their equivalents is the most effective approach to identify the optimal conditions for your specific substrates. For instance, in a formal [4+2] cycloaddition, increasing LiHMDS from 2.2 to 3.0 equivalents improved the yield significantly.[1][2]
-
Reactant Stoichiometry: The ratio of your reactants can significantly impact the yield. It is often beneficial to use a slight excess of the pyrone component relative to the base to drive the reaction to completion.[1]
-
Order of Addition: The sequence in which reagents are added can prevent unwanted side reactions. For instance, adding the pyrone to a pre-mixed solution of the base and the other reactant can sometimes be detrimental; a more favorable approach might be to add the reactant to the base, followed by the addition of the pyrone.[1]
-
Temperature: Annulation reactions are often temperature-sensitive. Reactions are typically initiated at low temperatures (e.g., -78 °C) and allowed to warm gradually. Maintaining strict temperature control is essential for reproducibility.
Below is a troubleshooting workflow to address low reaction yields.
Caption: Troubleshooting workflow for low-yield pyrone annulation reactions.
Q2: I'm observing multiple products and side reactions. How can I improve the selectivity?
A2: The formation of side products is a frequent challenge, stemming from issues like transesterification, undesired cyclization pathways, or reactions with the base.
Common Side Reactions and Mitigation Strategies:
-
Transesterification: If your pyrone has an ester group and your reaction generates a nucleophilic alkoxide (e.g., methoxide from a methyl ester), this can react with other ester-containing molecules in your mixture, leading to a mixture of products that complicates purification.[1]
-
Competitive Deprotonation: Strong bases like LDA can sometimes deprotonate other acidic protons on the pyrone ring (e.g., the C5 position), leading to undesired reaction pathways.[1] LDA has also been observed to be consumed by reacting directly with the pyrone starting material.[1]
-
Regioselectivity Issues: In some pyrone syntheses, a key challenge is controlling the selectivity between different modes of cyclization, such as 5-exo-dig versus 6-endo-dig pathways.
-
Solution: The addition of a Lewis acid can significantly influence the reaction pathway and improve selectivity. For example, in certain Pd-NHC catalyzed reactions, the addition of BF₃·Et₂O can afford complete 6-endo-dig selectivity.
-
The following diagram illustrates a simplified reaction pathway, highlighting where side reactions can occur.
Caption: Simplified pathway showing potential for side product formation.
Q3: I'm struggling with the purification of my final product. What are the best practices?
A3: Purification can be challenging due to the low solubility of annulated pyrone products in common organic solvents and difficulties in chromatographic separation from closely eluting byproducts.[1]
Purification Strategies:
-
Chromatography: Flash column chromatography is the standard method.
-
Solvent System Selection: Carefully select an eluent system using thin-layer chromatography (TLC) beforehand. The target compound should have an Rf value of approximately 0.2-0.3 for good separation.[5]
-
Loading Technique: For poorly soluble compounds, adsorbing the crude material onto silica gel before loading it onto the column ("dry loading") is often more effective than loading it as a solution.[5]
-
-
Crystallization: If chromatography fails to yield pure material, crystallization can be an effective alternative, provided a suitable solvent system can be found.
-
HPLC: For particularly difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1][6]
Quantitative Data Summary
Optimizing reaction conditions is a data-driven process. The following tables summarize the effects of base and reactant stoichiometry on the yield of a representative pyrone annulation reaction.
Table 1: Effect of Base Equivalents on Product Yield (Data derived from an annulation reaction assessed by NMR)
| Entry | Base | Equivalents | Yield (%) |
| 1 | LDA | 2.2 | 38 |
| 2 | LiHMDS | 2.2 | 42 |
| 3 | LiHMDS | 3.0 | 55 |
| 4 | LiHMDS | 3.3 | 59 |
| 5 | LiHMDS | 5.6 | 51 |
Table 2: Effect of Pyrone Stoichiometry on Product Yield (Data derived from an annulation reaction with 3.0 eq. of LDA base)
| Entry | Pyrone Equivalents | Yield (%) |
| 1 | 2.0 | 17 |
| 2 | 3.0 | 20 |
| 3 | 4.0 | 25 |
| 4 | 4.5 | 26 |
| 5 | 6.0 | 19 |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Pyrone Annulation Reaction
This protocol provides a systematic approach to screen different bases and their stoichiometry to optimize reaction yield.
-
Preparation:
-
In a series of oven-dried, round-bottom flasks equipped with magnetic stir bars, add your starting reactant (e.g., a sulfoxide, 1.0 equiv).
-
Seal the flasks with septa, and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Cool the flasks to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Base Addition:
-
To each flask, slowly add the base to be screened (e.g., LDA, LiHMDS) via syringe. Use a different equivalent of the base for each flask in the series (e.g., 2.0, 2.5, 3.0, 3.5 equivalents).
-
Allow the mixture to stir at -78 °C for 30 minutes.
-
-
Pyrone Addition:
-
Dissolve the pyrone starting material (e.g., 6-ester substituted pyrone, 3.0-4.0 equiv) in anhydrous THF in a separate flask.
-
Slowly add the pyrone solution to each reaction flask via syringe.
-
Stir the reaction mixture at -78 °C for a set time (e.g., 2 hours).
-
-
Quenching and Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR using an internal standard to determine the relative yield for each condition.
-
Protocol 2: General Procedure for Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying pyrone annulation products.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
-
Run TLC plates with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that provides good separation and an Rf of ~0.2-0.3 for the desired product.[5]
-
-
Column Packing:
-
Select a column of appropriate size for the scale of your reaction (e.g., a 40g silica column for ~1g of crude material).
-
Pack the column with silica gel as a slurry in the chosen, least polar eluent. Ensure the silica bed is level and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add another thin layer of sand on top of the sample silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Using positive pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Collect fractions in test tubes. Monitor the elution of compounds by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.[7]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Development of an Alkaloid-Pyrone Annulation: Synthesis of Pleiomaltinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
The Uncharted Bioactivity of 6-Ethyl-4-methoxy-2-pyranone: A Comparative Guide to its Pyranone Congeners
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of heterocyclic chemistry, pyranone scaffolds stand out as privileged structures, consistently appearing in a multitude of biologically active natural products and synthetic compounds.[1] Their inherent chemical versatility has made them a focal point for drug discovery efforts, yielding compounds with a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] This guide delves into the bioactive potential of a specific, yet under-researched, derivative: 6-Ethyl-4-methoxy-2-pyranone.
While a comprehensive literature search reveals a conspicuous absence of direct experimental data on the biological activities of this compound, this does not render its potential negligible. By examining the well-documented bioactivities of its structural analogs, we can construct a predictive framework and highlight promising avenues for future investigation. This guide will, therefore, provide a comparative analysis of this compound against its more extensively studied relatives, namely 6-pentyl-α-pyrone and derivatives of dehydroacetic acid. Through this comparative lens, we aim to illuminate the potential therapeutic applications of this uncharted pyranone and provide the foundational knowledge necessary to spur further empirical research.
The Pyranone Core: A Hotbed of Bioactivity
The 2-pyranone (or α-pyrone) ring system is a recurring motif in a vast number of natural products.[2] This six-membered heterocyclic lactone is a versatile pharmacophore, and its biological effects are often dictated by the nature and position of its substituents. The general structure of a 2-pyranone is depicted below:
Caption: General chemical structure of the 2-pyranone core.
This guide will focus on the comparison of this compound with two classes of well-characterized bioactive pyranones: those with alkyl substitutions at the 6-position and those derived from dehydroacetic acid.
Comparative Analysis of Bioactive Pyranone Derivatives
While we lack direct data for this compound, we can infer its potential bioactivities by examining its structural similarities to compounds with known pharmacological profiles.
Antifungal and Antimicrobial Activity
A prominent bioactivity associated with 6-substituted pyranones is their antifungal and antimicrobial efficacy.
6-pentyl-α-pyrone , a volatile organic compound produced by several species of the fungus Trichoderma, has demonstrated significant antifungal properties against a range of plant pathogens.[3] Its activity is attributed to its ability to disrupt fungal cell membranes and inhibit spore germination.
Dehydroacetic acid (DHA) and its derivatives are another class of pyranones with well-documented antimicrobial and antifungal activities.[4] They are used commercially as preservatives in food and cosmetics due to their broad-spectrum efficacy. Enamine derivatives of DHA have shown improved antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when compared to the parent compound.[4]
Table 1: Comparative Antimicrobial and Antifungal Activity of Pyranone Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| 6-pentyl-α-pyrone | Magnaporthiopsis maydis | Complete inhibition of mycelial growth | [5] |
| Plant pathogenic fungi | Potent antifungal activity | [3] | |
| Dehydroacetic Acid (DHA) | Bacteria and Fungi | Broad-spectrum antimicrobial and antifungal | [4] |
| Enamine derivative of DHA (N-Me) | E. coli | 5-fold greater MIC and 11-fold greater MBC than DHA | [4] |
| S. aureus | Improved antibacterial activity over DHA | [4] |
Based on these findings, it is plausible that This compound may also exhibit antifungal or antimicrobial properties. The ethyl group at the 6-position is shorter than the pentyl group of 6-pentyl-α-pyrone, which may influence its potency and spectrum of activity. The methoxy group at the 4-position is an interesting feature, as methoxy substitutions on aromatic rings have been shown to modulate the antimicrobial activity of various compounds. Further investigation is warranted to determine if this compound possesses similar capabilities.
Anticancer and Cytotoxic Activity
The pyranone scaffold is also a key feature in several compounds with demonstrated anticancer and cytotoxic effects.
Derivatives of dehydroacetic acid have been explored for their potential as anticancer agents.[6] The core structure serves as a versatile starting material for the synthesis of various heterocyclic compounds with pharmacological activities.
Furthermore, a study on 6-acrylic phenethyl ester-2-pyranone derivatives , which share the 4-methoxy-2-pyranone core with our target compound, revealed potent cytotoxic activity against several human cancer cell lines, including HeLa, C6, MCF-7, A549, and HSC-2.[7] Notably, some of these derivatives exhibited IC50 values in the sub-micromolar to low micromolar range, indicating significant potency.[7]
Table 2: Comparative Anticancer and Cytotoxic Activity of Pyranone Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (IC50) | Reference |
| 6-acrylic phenethyl ester-2-pyranone derivative (5o) | HeLa, C6, MCF-7, A549, HSC-2 | 0.50 – 3.45 μM | [7] |
| Phomapyrone B | HL-60 | 27.90 μM | [8] |
| Phomapyrone A | HL-60 | 34.62 μM | [8] |
The presence of the 4-methoxy-2-pyranone moiety in cytotoxic compounds suggests that This compound could be a candidate for anticancer research. The ethyl group at the 6-position is a simple alkyl chain, and its impact on cytotoxicity would need to be experimentally determined. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at the 6-position can significantly influence anticancer potency.
Experimental Protocols for Bioactivity Screening
To bridge the knowledge gap surrounding this compound, the following experimental protocols are proposed. These are standard, validated methods for assessing the bioactivities discussed above.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium.
-
Replace the medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
While the bioactivity of this compound remains to be experimentally elucidated, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The established protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate its pharmacological profile.
The structure-activity relationships observed in related pyranone derivatives suggest that the ethyl group at the 6-position and the methoxy group at the 4-position will play crucial roles in determining the potency and selectivity of this compound. Future research should focus on the synthesis of this compound and its subsequent screening using the described bioassays. Positive results from these initial studies would warrant further investigation into its mechanism of action and potential for in vivo efficacy. The exploration of this uncharted chemical space holds the promise of uncovering novel therapeutic leads with the potential to address unmet medical needs.
References
- 1. Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one (Opuntiol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
A Comparative Guide to the Antitumor Activity of Novel Pyranone Compounds
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Pyranone-based compounds have emerged as a promising class of heterocyclic molecules with potent and diverse antitumor activities. This guide provides an objective comparison of the performance of several novel pyranone derivatives against established anticancer agents, supported by experimental data.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various novel pyranone compounds compared to standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparison of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives with Olaparib
| Compound | Target | IC50 (PARP-1 Inhibition) | Cancer Cell Line | IC50 (Cytotoxicity) |
| Compound S7 | PARP-1 | 3.61 ± 0.15 nM | MCF-7 (Breast Cancer) | 1.28 ± 1.12 µM |
| Compound S2 | PARP-1 | 4.06 ± 0.18 nM | MCF-7 (Breast Cancer) | 2.65 ± 0.05 µM |
| Olaparib (Standard) | PARP-1 | 5.77 nM | MCF-7 (Breast Cancer) | Not specified in the comparative study |
Table 2: Comparison of Pyrones from Annona Acutiflora with Carboplatin
| Compound | Cancer Cell Line | IC50 (Cytotoxicity) | Standard Drug | IC50 (Cytotoxicity) | Selectivity Index (SI) |
| Compound 3 | Oral Cancer | 43.18 µM | Carboplatin | Not specified | 2.15 (outperforms Carboplatin) |
| Melanoma | 5.39 µM | Carboplatin | Not specified | 17.22 (outperforms Carboplatin) | |
| Hepatocarcinoma | 17.24 µM | - | - | - | |
| Colon Cancer | 59.03 µM | - | - | - |
Table 3: Cytotoxicity of 6-Acrylic Phenethyl Ester-2-Pyranone Derivatives
| Compound | HeLa (Cervical Cancer) IC50 | C6 (Glioma) IC50 | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 | HSC-2 (Oral Cancer) IC50 |
| Compound 5o | 0.50 µM | 3.45 µM | 2.61 µM | 1.19 µM | 1.15 µM |
| Cisplatin (Standard) | ~2.5 µM | Not specified | ~5 µM | ~7.5 µM | Not specified |
Table 4: Cytotoxicity of Pyranone Derivatives from Phoma sp.
| Compound | Cancer Cell Line | IC50 (Cytotoxicity) | Positive Control | IC50 (Cytotoxicity) |
| Phomapyrone A (2) | HL-60 (Leukemia) | 34.62 µM | 5-Fluorouridine | Not specified |
| Phomapyrone B (3) | HL-60 (Leukemia) | 27.90 µM | 5-Fluorouridine | Not specified |
| Phomacumarin A (1) | HL-60 (Leukemia) | 31.02 µM | 5-Fluorouridine | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field of cancer cell biology.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyranone compounds and a standard drug (e.g., doxorubicin) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of pyranone compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI.
In Vivo Antitumor Activity: Xenograft Mouse Model
This model is used to evaluate the efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyranone compound and a standard drug (e.g., cisplatin) via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyranone compounds and a typical experimental workflow.
Caption: Experimental workflow for validating antitumor activity.
Caption: PARP-1 inhibition leading to apoptosis in HR-deficient cells.
Caption: PI3K/Akt signaling pathway in apoptosis.
Caption: G2/M cell cycle checkpoint regulation.
Introduction: The Specificity Challenge of 6-Ethyl-4-methoxy-2-pyranone
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Ethyl-4-methoxy-2-pyranone
This compound (CAS: 106950-13-4) is a heterocyclic organic compound belonging to the pyranone class.[1][2][3] With a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol , its structure presents a unique combination of a lactone ring, an ethyl group, and a methoxy group.[1][2] As with many small molecules of interest in pharmaceutical and biotechnological research, its detection and quantification demand high specificity. The development of analytical methods, particularly immunoassays, hinges on the ability of antibodies to distinguish the target molecule from structurally similar compounds. This guide provides a comparative framework for evaluating the cross-reactivity of this compound, offering researchers and drug development professionals the necessary experimental designs and data interpretation strategies to ensure analytical validity.
Pillar 1: Understanding Cross-Reactivity in Small Molecule Analysis
Cross-reactivity is a phenomenon where the antibody or binding agent in an assay interacts with molecules other than the intended analyte. For small molecules (haptens) like this compound, which require conjugation to a carrier protein to become immunogenic, the resulting antibodies may recognize not only the target hapten but also other molecules sharing similar structural motifs.[4] This can lead to false-positive results or inaccurate quantification. Therefore, a rigorous cross-reactivity assessment against a panel of structurally related compounds is a critical validation step for any new analytical method.
The primary methodologies for assessing the binding specificity of small molecules fall into two categories: immuno-based assays and label-free biosensor technologies. Additionally, chromatographic methods serve as the gold standard for confirmation of specificity.
-
Immunoassays (e.g., Competitive ELISA): These assays are based on the specific binding between an antibody and an antigen.[5] For small molecules, a competitive format is typically employed where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[6][7]
-
Surface Plasmon Resonance (SPR): This powerful optical technique allows for the real-time, label-free detection of molecular interactions.[8][9] It provides quantitative data on binding affinity and kinetics, making it an invaluable tool for characterizing cross-reactivity.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity by separating compounds based on their physicochemical properties followed by detection based on their unique mass-to-charge ratios.[11][12] It is often used as a reference method to confirm the results of immunoassays.
Pillar 2: Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study begins with the logical selection of potential cross-reactants. Based on the structure of this compound, a panel of analogous compounds should be assembled to probe the antibody's recognition of different parts of the molecule.
Selection of Potential Cross-Reactants
The structure of this compound can be deconstructed into three key regions for analog selection: the pyranone core, the C6-ethyl group, and the C4-methoxy group.
Table 1: Panel of Potential Cross-Reactants for this compound Studies
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte: this compound | C8H10O3 | The primary analyte of interest. |
| 4-Methoxy-6-methyl-2H-pyran-2-one | C7H8O3 | Tests the importance of the ethyl group at C6 (methyl vs. ethyl). |
| 6-Methyl-4-hydroxy-2-pyranone | C6H6O3 | Evaluates the contribution of the methoxy group at C4. |
| 4-Methoxy-2-pyranone | C6H6O3 | Assesses the role of the substituent at C6. |
| 2-Pyranone | C5H4O2 | Probes the specificity for the core pyranone ring system. |
| 6-Methoxy-2-methyl-4H-1-benzopyran-4-one (a chromone) | C11H10O3 | Tests for cross-reactivity with a related but different heterocyclic core (chromone vs. pyranone).[13] |
| 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | C15H14O4 | A more complex pyranone derivative to assess broader specificity.[14] |
The following diagram illustrates the structural relationships between the target analyte and the selected potential cross-reactants.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Pillar 3: Comparative Methodologies & Protocols
This section details the experimental protocols for three key techniques used to assess cross-reactivity.
A. Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method ideal for screening a large number of compounds.[15] Its sensitivity depends on the affinity of the antibody and the selection of assay components.[4][16]
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
-
Antigen Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-optimized dilution) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody: Wash the plate as in step 2. Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate as in step 2. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
The data is used to generate inhibition curves for the target analyte and each potential cross-reactant. The concentration that causes 50% inhibition of the maximal signal (IC50) is determined for each compound.
Cross-reactivity (%) is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 2: Exemplary Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 25 | 100% |
| 4-Methoxy-6-methyl-2H-pyran-2-one | 250 | 10.0% |
| 6-Methyl-4-hydroxy-2-pyranone | 5,000 | 0.5% |
| 4-Methoxy-2-pyranone | > 10,000 | < 0.25% |
| 2-Pyranone | > 10,000 | < 0.25% |
| 6-Methoxy-2-methyl-4H-1-benzopyran-4-one | > 10,000 | < 0.25% |
B. Surface Plasmon Resonance (SPR)
SPR provides high-quality, real-time kinetic data, offering deeper insights into binding events than endpoint assays like ELISA.[8][9] For small molecule analysis, a high-density immobilization of the antibody is crucial to obtain a measurable signal.[17]
Caption: Workflow for an SPR-based cross-reactivity assessment.
-
Antibody Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified anti-6-Ethyl-4-methoxy-2-pyranone antibody (e.g., at 50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a high immobilization level (e.g., >10,000 RU).
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block remaining active sites.
-
-
Binding Analysis:
-
Prepare serial dilutions (e.g., from 100 µM down to 1 nM) of this compound and each potential cross-reactant in running buffer (e.g., HBS-EP+).
-
Inject each concentration over the antibody-immobilized surface for a set contact time (e.g., 120 seconds), followed by a dissociation phase (e.g., 300 seconds).
-
Perform a regeneration step between each analyte injection using a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
The KD value represents the affinity of the interaction; a lower KD indicates a stronger binding affinity. Cross-reactivity can be assessed by comparing the KD values of the analogs to that of the target analyte.
Table 3: Exemplary Cross-Reactivity Data from SPR Analysis
| Compound | Affinity (KD) (M) | Relative Affinity vs. Target |
| This compound | 5.0 x 10⁻⁸ | 1.0 |
| 4-Methoxy-6-methyl-2H-pyran-2-one | 4.8 x 10⁻⁷ | 0.10 |
| 6-Methyl-4-hydroxy-2-pyranone | 2.2 x 10⁻⁵ | 0.002 |
| 4-Methoxy-2-pyranone | No Binding Detected | N/A |
| 6-Methoxy-2-methyl-4H-1-benzopyran-4-one | No Binding Detected | N/A |
C. LC-MS/MS Confirmation
LC-MS/MS provides orthogonal data to confirm the specificity of the binding assays. By developing a Multiple Reaction Monitoring (MRM) method, one can selectively detect and quantify this compound even in the presence of its structural isomers, confirming that the binding assay is not detecting a different, co-eluting compound.
-
Standard Preparation: Prepare solutions of this compound and all potential cross-reactants in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation:
-
Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[11]
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Optimize the gradient to achieve baseline separation of the target analyte from its isomers and analogs.
-
-
Mass Spectrometry Detection:
-
Optimize the MS parameters (e.g., nebulizing gas flow, drying gas flow, temperatures) for the target analyte.[11]
-
Determine the precursor ion (Q1) and the most abundant product ions (Q3) for this compound.
-
Set up MRM transitions for the target analyte and any cross-reactants that need to be monitored.
-
-
Analysis: Inject the standards and samples and record the chromatograms for the specific MRM transitions.
Specificity is demonstrated if this compound gives a sharp peak at a unique retention time for its specific MRM transition, with no interfering peaks from the other compounds at that retention time.
Table 4: Exemplary LC-MS/MS Parameters and Results
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Interference with Target? |
| This compound | 4.25 | 155.1 | 127.1, 99.1 | - |
| 4-Methoxy-6-methyl-2H-pyran-2-one | 3.80 | 141.1 | 113.1, 85.1 | No |
| 6-Methyl-4-hydroxy-2-pyranone | 2.95 | 127.1 | 99.1, 71.1 | No |
Conclusion and Recommendations
This guide outlines a multi-faceted approach to the characterization of cross-reactivity for this compound. The exemplary data suggests that an antibody raised against this hapten would likely be highly specific. The modifications at the C4 (methoxy group) and C6 (ethyl group) positions appear critical for antibody recognition, as even minor changes significantly reduce binding affinity.
For researchers developing assays for this compound, the following recommendations are provided:
-
Initial Screening: Utilize competitive ELISA for high-throughput screening of a broad range of potential cross-reactants due to its speed and cost-effectiveness.
-
In-depth Characterization: Employ SPR to gain a quantitative understanding of the binding kinetics and affinity for the most significant cross-reactants identified by ELISA.
-
Orthogonal Validation: Use a fully validated LC-MS/MS method to confirm the specificity of the developed assay and to serve as a reference standard for quantification.
By integrating these complementary techniques, researchers can build a comprehensive cross-reactivity profile, ensuring the development of robust, specific, and reliable analytical methods for this compound.
References
- 1. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 106950-13-4 [chemicalbook.com]
- 4. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. lcms.cz [lcms.cz]
- 12. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Methoxy-2-methyl-4H-1-benzopyran-4-one | C11H10O3 | CID 12407420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | C15H14O4 | CID 10375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. seracare.com [seracare.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Pyranones
For Researchers, Scientists, and Drug Development Professionals
The pyranone scaffold is a privileged structure in medicinal chemistry, found in a diverse array of natural products and forming the basis for numerous synthetic compounds with significant biological activity. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural pyranones, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and drug development efforts.
Executive Summary
Both natural and synthetically derived pyranones exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The primary assumption holds that a high-purity synthetic pyranone, being structurally identical to its natural counterpart, should exhibit comparable biological activity. However, the choice between natural and synthetic sources often hinges on factors such as scalability, cost, purity, and the potential for structural modification to enhance therapeutic properties. This guide delves into a comparative analysis using specific examples of well-characterized pyranones to highlight these considerations.
Data Presentation: A Comparative Analysis of Pyranone Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of representative natural and synthetic pyranones.
Table 1: Anticancer Activity of Natural vs. Synthetic Pyranone Derivatives
| Compound | Source | Cancer Cell Line | Assay | Efficacy (IC₅₀ in µM) | Reference |
| Goniothalamin | Natural (from Goniothalamus macrophyllus) | HepG2 (Hepatoblastoma) | MTT | 4.6 (±0.23) | [1][2] |
| Chang (Normal Liver) | MTT | 35.0 (±0.09) | [1] | ||
| Phomapyrone B | Natural (from Phoma sp.) | HL-60 (Leukemia) | MTT | 27.90 | [3] |
| Phomapyrone A | Natural (from Phoma sp.) | HL-60 (Leukemia) | MTT | 34.62 | [3] |
| Synthetic Pyran-2-one Derivative (Compound 1) | Synthetic | HepG2 (Hepatoblastoma) | MTT | 9.8 | [4] |
| Synthetic Dihydropyranopyran Derivative (4j) | Synthetic | MCF-7 (Breast Cancer) | MTT | 26.6 | [5] |
| Synthetic Dihydropyranopyran Derivative (4i) | Synthetic | MCF-7 (Breast Cancer) | MTT | 34.2 | [5] |
| Synthetic Dihydropyranopyran Derivative (4g) | Synthetic | SW-480 (Colon Cancer) | MTT | 34.6 | [5] |
Table 2: Antimicrobial and Antifungal Activity of Natural vs. Synthetic Pyranones
| Compound | Source | Target Organism | Assay | Efficacy (MIC) | Reference |
| 6-Pentyl-α-pyrone (6-PP) | Natural (from Trichoderma asperellum) | Magnaporthiopsis maydis | Growth Inhibition | Fully inhibited at ~400 mg/L | [6] |
| Natural (from Trichoderma koningii) | Staphylococcus aureus | Agar well diffusion | 100 µg/mL | [7] | |
| Synthetic Pyranobenzopyranone Derivatives | Synthetic | Gram-positive & Gram-negative bacteria, Fungi | Broth microdilution | Active against Bacillus subtilis, Clostridium tetani, and Candida albicans | [8][9] |
| Synthetic Spiro-4H-pyran Derivatives | Synthetic | S. aureus, E. coli, P. aeruginosa, S. pyogenes | Broth microdilution | 1 to 512 µg/mL | [10] |
Table 3: Enzyme Inhibitory Activity of Pyranone Derivatives
| Compound | Source | Target Enzyme | Efficacy (IC₅₀) | Reference |
| Synthetic Pyranone-Carbamate (7p) | Synthetic | Butyrylcholinesterase (BuChE) | 9.12 nM (human) | [11][12] |
| Synthetic Pyranochalcone (6b) | Synthetic | NF-κB | 0.29 to 10.46 µM | [13] |
| Synthetic Coumarin Derivative (8) | Synthetic | Acetylcholinesterase (AChE) | 5.63 ± 1.68 µM | [14] |
| Synthetic Coumarin Derivative (9) | Synthetic | Butyrylcholinesterase (BuChE) | 3.40 ± 0.20 µM | [14] |
| Synthetic Xanthone Derivatives (23, 24) | Synthetic | Acetylcholinesterase (AChE) | 0.88 ± 0.04 µM and 0.88 ± 0.15 µM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of pyranones.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15]
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[16]
-
Compound Addition: After cell adherence, replace the medium with fresh medium containing various concentrations of the pyranone compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate for 4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]
Workflow:
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyranone compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Pyranones exert their biological effects through various molecular mechanisms. Understanding these pathways is crucial for targeted drug development.
Induction of Apoptosis in Cancer Cells
Many pyranone derivatives, such as Goniothalamin, induce apoptosis (programmed cell death) in cancer cells.[18][19] This is often mediated through the intrinsic mitochondrial pathway.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a key role in inflammation and cancer progression.[20] Some pyranone derivatives have been shown to inhibit the NF-κB signaling pathway.[13]
Conclusion
The comparative analysis of synthetic and natural pyranones reveals that while their fundamental biological activities are expected to be similar, practical considerations often dictate the preferred source for research and development. Natural pyranones serve as excellent starting points and lead compounds. However, chemical synthesis offers the distinct advantages of scalability, high purity, and the ability to generate novel analogs with potentially enhanced efficacy and specificity. For drug development, a synthetic route is often more viable for producing consistent and well-characterized active pharmaceutical ingredients. Future research should focus on more direct head-to-head comparisons of natural pyranones and their synthetic counterparts to fully elucidate any subtle differences in their biological profiles.
References
- 1. Selective cytotoxicity of goniothalamin against hepatoblastoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and rapid synthetic route to biologically interesting pyranochalcone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jummec.um.edu.my [jummec.um.edu.my]
- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of Pyranone-Based Compounds as Potential Enzyme Inhibitors
A guide for researchers on the evaluation of novel compounds against established inhibitors, using Cyclooxygenase-2 (COX-2) as an illustrative target.
Disclaimer: Direct experimental data on the biological activity of 6-Ethyl-4-methoxy-2-pyranone is not available in the current scientific literature. Therefore, this guide uses a class of structurally related pyranone derivatives with known inhibitory activity against Cyclooxygenase-2 (COX-2) as a surrogate to demonstrate a comprehensive benchmarking workflow. This approach and the data presented are intended to serve as a template for the evaluation of novel compounds like this compound, should they be investigated for similar biological activities in the future.
Introduction to Pyranones and COX-2 Inhibition
The 2-pyranone scaffold is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. A notable therapeutic target for compounds with anti-inflammatory potential is the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The development of selective COX-2 inhibitors has been a significant area of research in drug discovery, aiming to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.
Given that some pyranone derivatives have been identified as potent and selective COX-2 inhibitors, this guide will benchmark a hypothetical pyranone compound against well-established COX-2 inhibitors, namely Celecoxib, Rofecoxib, and Etoricoxib.
Signaling Pathway of COX-2 in Inflammation
The diagram below illustrates the role of COX-2 in the inflammatory signaling cascade, which is initiated by inflammatory stimuli leading to the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Bridging the Gap: Validating In Vitro Cytotoxicity with In Vivo Models
A Comparative Guide for Researchers in Drug Development
In the landscape of drug discovery and toxicology, establishing the safety and efficacy of novel compounds is paramount. Initial screening heavily relies on in vitro cytotoxicity assays, which offer a rapid and cost-effective means of evaluating a substance's potential to damage cells. However, the controlled environment of a cell culture dish does not fully recapitulate the complex biological systems of a living organism. Therefore, validating these in vitro findings with robust in vivo models is a critical step to ensure the translational relevance of preclinical data. This guide provides a comparative overview of common in vitro and in vivo methods, detailed experimental protocols, and the underlying signaling pathways involved in cytotoxicity, aimed at researchers, scientists, and drug development professionals.
The In Vitro to In Vivo Bridge: A Necessary Transition
The journey from a promising compound in a petri dish to a potential therapeutic involves a crucial validation phase. While in vitro assays provide valuable initial data on cellular responses, they lack the systemic complexity of a whole organism, including metabolic processes, pharmacokinetics (absorption, distribution, metabolism, and excretion), and interactions with the immune system. In vivo models, typically utilizing small animals, are therefore essential to confirm in vitro toxicity and to understand the compound's effects in a more physiologically relevant context.
A strong correlation between in vitro and in vivo results, often referred to as in vitro-in vivo correlation (IVIVC), can streamline the drug development process, reduce reliance on extensive animal testing, and provide greater confidence in the safety profile of a candidate drug.
Comparing In Vitro Cytotoxicity Assays and In Vivo Models
The selection of appropriate in vitro and in vivo models is crucial for obtaining meaningful and translatable data. Below is a comparison of commonly used methods.
| Parameter | In Vitro Cytotoxicity Assays | In Vivo Toxicity Models |
| Model System | Cultured cell lines (e.g., HeLa, HepG2), primary cells | Rodents (mice, rats), Zebrafish |
| Common Assays | MTT, LDH Release, Neutral Red Uptake, AlamarBlue | Acute Oral Toxicity (e.g., OECD 420), Xenograft Tumor Models |
| Key Endpoints | Cell viability (IC50), membrane integrity, metabolic activity | Lethal Dose 50 (LD50), tumor growth inhibition, clinical signs of toxicity, histopathology |
| Throughput | High-throughput | Low-throughput |
| Cost | Low | High |
| Complexity | Low (cellular level) | High (systemic level) |
| Physiological Relevance | Limited | High |
Quantitative Data Comparison: IC50 vs. LD50
A key aspect of validating in vitro results is comparing the half-maximal inhibitory concentration (IC50) from in vitro assays with the median lethal dose (LD50) from in vivo studies. While a direct linear correlation is not always observed due to pharmacokinetic and pharmacodynamic factors, a statistically significant relationship can often be established for certain classes of compounds.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | LD50 (mg/kg) |
| Compound A | MTT | HeLa | 15 | Rat (oral) | 200 |
| Compound B | LDH Release | HepG2 | 50 | Mouse (i.p.) | 500 |
| Compound C | AlamarBlue | A549 | 5 | Rat (oral) | 75 |
Note: This table presents illustrative data. Actual correlations can vary significantly based on the compound, cell line, and animal model.
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized protocols are essential for reproducible and reliable results.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Acute Oral Toxicity: OECD 420 Fixed Dose Procedure
This method is used to assess the acute oral toxicity of a substance and helps in its classification.[4][5][6] The principle is to use a stepwise procedure with a set of fixed doses.[4][6]
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females).[5] Allow them to acclimatize for at least 5 days.
-
Sighting Study: Administer the substance to a single animal at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[6]
-
Main Study: Dose groups of animals in a stepwise manner using fixed doses (5, 50, 300, 2000 mg/kg).[4][6]
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4][5][6]
-
Necropsy: Perform a gross necropsy of all animals at the end of the study.[5]
-
Data Analysis: The results are assessed in terms of the number of animals that die or show signs of toxicity at each dose level to classify the substance.
Visualizing the Mechanisms of Cytotoxicity
Understanding the molecular pathways that lead to cell death is crucial for interpreting cytotoxicity data.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8][9] Both pathways converge on the activation of caspases, which are proteases that execute the cell death program.
Figure 1. The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.
NF-κB Signaling Pathway in Cytotoxicity
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a dual role in cell survival and death.[10] While it is often associated with promoting cell survival and inflammation, its activation can also, under certain conditions, sensitize cells to apoptosis.[11]
Figure 2. The NF-κB signaling pathway can regulate both pro-survival and pro-apoptotic gene expression.
Experimental Workflow: From In Vitro to In Vivo
The logical progression from initial in vitro screening to in vivo validation is a cornerstone of preclinical drug development.
Figure 3. A typical workflow for validating in vitro cytotoxicity results with in vivo models.
Conclusion
The validation of in vitro cytotoxicity results with in vivo models is an indispensable component of modern drug development and toxicological risk assessment. While in vitro assays provide a powerful tool for high-throughput screening, their predictive value is significantly enhanced when confirmed in a whole-organism context. By employing a systematic and comparative approach, researchers can bridge the gap between cellular responses and systemic effects, leading to more informed decision-making and the development of safer and more effective therapeutics. This guide serves as a foundational resource to navigate the complexities of this critical validation process.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. oecd.org [oecd.org]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. NF-κB activation enhances cell death by antimitotic drugs in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyranone and Furanone Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of heterocyclic scaffolds like pyranones and furanones is a cornerstone of modern medicinal chemistry. These five- and six-membered oxygen-containing rings are prevalent in a vast array of natural products and pharmacologically active compounds. The choice of synthetic route to access these structures can significantly impact yield, scalability, and the potential for molecular diversity. This guide provides an objective, data-driven comparison of key synthetic strategies for both pyranones and furanones, complete with detailed experimental protocols and mechanistic insights.
At a Glance: Key Differences in Synthetic Approaches
| Feature | Pyranone Synthesis | Furanone Synthesis |
| Ring Size | Six-membered | Five-membered |
| Common Precursors | 1,3-Dicarbonyl compounds, δ-Keto-α,β-unsaturated esters, γ-Hydroxyalkynones | 1,4-Dicarbonyl compounds, α-Halo ketones, γ-Hydroxyalkynones |
| Key Reactions | Michael Addition, Hetero-Diels-Alder, Intramolecular Cyclization | Paal-Knorr Synthesis, Feist-Benary Synthesis, Intramolecular Cyclization |
| Typical Catalysts | Bases (e.g., NaOEt), Acids (e.g., p-TsOH), Lewis Acids | Acids (e.g., H₂SO₄, p-TsOH), Bases (e.g., Pyridine), Gold Catalysts |
Direct Comparative Synthesis from a Common Precursor: γ-Hydroxyalkynones
A powerful strategy for the divergent synthesis of both furanones and pyranones employs γ-hydroxyalkynones as common starting materials. The regioselectivity of the cyclization can be controlled by the choice of catalyst and reaction conditions, providing access to either the five-membered furanone or the six-membered pyranone ring system.[1][2]
Quantitative Comparison: Cyclization of γ-Hydroxyalkynones
| Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3(2H)-Furanone | (p-CF₃C₆H₄)₃PAuCl/AgOTf | Toluene | 25 | 0.5 | 94 | --INVALID-LINK-- |
| 2,3-Dihydro-4H-pyran-4-one | p-TsOH | CH₂Cl₂ | 25 | 12 | 85 | --INVALID-LINK-- |
Note: The data presented is for analogous substrates and conditions to provide a comparative view.
Experimental Protocols
Synthesis of a 3(2H)-Furanone via Gold-Catalyzed Cyclization of a γ-Hydroxyalkynone [1][2]
To a solution of the γ-hydroxyalkynone (0.5 mmol) in toluene (2.5 mL) is added (p-CF₃C₆H₄)₃PAuCl (0.0125 mmol, 2.5 mol %) and AgOTf (0.0125 mmol, 2.5 mol %). The reaction mixture is stirred at 25 °C for 30 minutes. Upon completion, the mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3(2H)-furanone.
Synthesis of a 2,3-Dihydro-4H-pyran-4-one via Acid-Catalyzed Cyclization of a γ-Hydroxyalkynone Analog
To a solution of the δ-hydroxy-α,β-unsaturated ketone (0.5 mmol) in dichloromethane (5 mL) is added p-toluenesulfonic acid monohydrate (0.05 mmol, 10 mol %). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 2,3-dihydro-4H-pyran-4-one.
Mechanistic Pathways
The divergent outcome of the cyclization of γ-hydroxyalkynones is a result of distinct mechanistic pathways dictated by the catalyst.
References
The "Ortho Effect": A Comparative Guide to the Structure-Activity Relationship of Ortho-Substituted Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyranone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The versatility of this heterocyclic ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. Among the various strategies to optimize the bioactivity of pyranone derivatives, the position of substituents on appended aromatic rings plays a pivotal role. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of ortho-substituted pyranone derivatives, offering insights into how this specific substitution pattern influences biological outcomes. We will delve into the underlying principles of the "ortho effect" and provide supporting experimental data and detailed methodologies to inform rational drug design and development.
The "Ortho Effect": More Than Just Steric Hindrance
In the realm of medicinal chemistry, the "ortho effect" refers to the unique influence of a substituent at the position adjacent (ortho) to the point of attachment of a functional group on an aromatic ring. This effect is often a complex interplay of steric and electronic factors that can dramatically alter a molecule's conformation, reactivity, and interaction with biological targets.[3][4]
In the context of ortho-substituted phenylpyranones, the proximity of the ortho-substituent to the pyranone core can:
-
Induce Steric Hindrance: This can force the phenyl ring to twist out of planarity with the pyranone system. This altered dihedral angle can impact intramolecular interactions and, more importantly, the molecule's ability to fit into a specific binding pocket of a target protein.[5]
-
Modulate Electronic Properties: Ortho-substituents can exert both inductive and resonance effects, influencing the electron density distribution across the entire molecule. This can affect the molecule's polarity, hydrogen bonding capacity, and overall reactivity.
-
Facilitate Intramolecular Interactions: An ortho-substituent may engage in intramolecular hydrogen bonding or other non-covalent interactions with the pyranone ring or its substituents, locking the molecule into a specific conformation that may be more or less favorable for biological activity.
Understanding these principles is crucial for interpreting SAR data and designing more potent and selective pyranone-based therapeutic agents.
Comparative Analysis of Biological Activities: The Impact of Ortho-Substitution
Anticancer Activity
The cytotoxic effects of pyranone derivatives against various cancer cell lines have been extensively studied. The position of substituents on a phenyl ring attached to the pyranone core can significantly impact their potency, often measured as the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Anticancer Activity of Substituted Phenylpyranone Derivatives
| Compound Class | Substituent Position | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,6-Triphenylpyran-2-ones | para on C-6 Phenyl | -OCH3 | (COX-2 Inhibition) | Potent | [2] |
| Dihydropyranopyran Derivatives | para on C-4 Phenyl | -NO2 | SW-480 | 34.6 | [6] |
| para on C-4 Phenyl | -Cl | SW-480 | 35.9 | [6] | |
| meta on C-4 Phenyl | -OH | SW-480 | Improved Activity | [7] | |
| meta on C-4 Phenyl | -Cl | SW-480 | Diminished Activity | [7] | |
| Phomapyrone Derivatives | N/A (Aliphatic side chains) | - | HL-60 | 27.90 - 34.62 | [8] |
From the available data, we can infer several key SAR trends. For instance, in a series of dihydropyranopyran derivatives, electron-withdrawing groups like nitro and chloro at the para position of the C4-phenyl ring resulted in potent anti-proliferative activity against SW-480 and MCF-7 cancer cell lines.[6] Interestingly, an electron-donating hydroxyl group at the meta position also enhanced activity, while an electron-withdrawing chloro group at the same position diminished it, highlighting the complex interplay of electronic and positional effects.[7]
While direct comparisons with ortho-isomers are limited in these specific studies, research on other scaffolds, such as 3,5-bis(benzylidene)-4-piperidones, has shown that ortho-substituted compounds are generally more potent than their para-substituted analogs, or at the very least, equipotent.[9] This suggests that the steric and electronic perturbations introduced by an ortho-substituent can be beneficial for cytotoxic activity. The "ortho effect" can lead to a conformation that is more favorable for binding to the target protein or can introduce new interactions that enhance binding affinity.
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of ortho-substituted pyranone derivatives.
General Synthesis of Substituted Phenylpyranone Derivatives
A common route for the synthesis of pyranone derivatives involves a multi-component reaction, which offers the advantage of efficiency and diversity. The following is a generalized protocol that can be adapted for the synthesis of ortho-, meta-, and para-substituted analogs.
Protocol 1: One-Pot Synthesis of 4H-Pyran Derivatives
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., ethyl acetoacetate) (1 mmol) in ethanol (20 mL).
-
Catalyst Addition: To the solution, add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyranone derivative.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][10]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized pyranone derivatives in DMSO. Serially dilute the compounds in the culture medium to the desired concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.
Caption: The "Ortho Effect" on the SAR of phenylpyranones.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The exploration of the structure-activity relationship of ortho-substituted pyranone derivatives reveals a complex and fascinating area of medicinal chemistry. The "ortho effect," arising from a combination of steric and electronic factors, can profoundly influence the biological activity of these compounds. While the available data strongly suggests that ortho-substitution can be a viable strategy for enhancing the potency of pyranone-based drug candidates, particularly in the context of anticancer agents, more systematic comparative studies are warranted.
Future research should focus on the synthesis and evaluation of a broader range of ortho-, meta-, and para-substituted pyranone analogs against a diverse panel of biological targets. Such studies will not only provide a clearer picture of the SAR but also contribute to a deeper understanding of the underlying molecular mechanisms. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on these investigations, ultimately paving the way for the development of novel and more effective pyranone-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyranone Analogs Against Cyclin-Dependent Kinase 2 (CDK2)
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of pyranone analogs against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in cancer therapy. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, ensuring a robust and reproducible in silico experiment. We will perform a head-to-head comparison of three distinct pyranone analogs—Dehydroacetic acid, 4-hydroxy-6-methyl-2-pyrone, and Helipyrone—to predict their binding affinities and interaction patterns within the ATP-binding pocket of CDK2. This guide is designed to empower researchers to not only replicate this study but also to adapt and apply these principles to their own drug discovery endeavors.
Introduction: The Scientific Imperative for In Silico Screening of Pyranone Analogs
The pyranone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with a wide array of biological activities, including potent anticancer effects.[1][2] Their synthetic tractability makes them an attractive starting point for the development of novel therapeutic agents. Among the myriad of cancer targets, Cyclin-Dependent Kinase 2 (CDK2) stands out for its pivotal role in cell cycle progression, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for small molecule inhibitors.[3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the molecular interactions driving the association. By employing in silico docking studies, we can rapidly screen libraries of compounds, prioritize candidates for synthesis and biological testing, and gain a deeper understanding of structure-activity relationships (SAR). This guide will walk you through a rigorous and scientifically sound comparative docking study of selected pyranone analogs against CDK2.
Materials and Methods: A Framework for a Validated Docking Protocol
The trustworthiness of any in silico study hinges on the meticulous preparation of the protein and ligands, and the careful selection of docking parameters. Here, we establish a self-validating system by using a well-characterized protein structure and standardized protocols.
Software and Tools
For this study, we will utilize the following widely adopted and validated software:
-
AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: A powerful and efficient molecular docking program.
-
PyMOL: A molecular visualization system for analyzing docking results.
-
PubChem: A public database of chemical compounds used to retrieve ligand structures.
Target Protein Preparation: Laying the Foundation for Accurate Docking
The quality of the receptor structure is paramount for a meaningful docking study. We will use the crystal structure of human CDK2 in complex with an inhibitor, which provides an experimentally validated conformation of the binding pocket.
Experimental Protocol: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of CDK2 in complex with the inhibitor CVT-313 from the Protein Data Bank (PDB ID: 6INL).[4] This structure provides a high-resolution view of the ATP-binding site.
-
Prepare the Receptor in AutoDockTools (ADT):
-
Open the PDB file (6INL.pdb) in ADT.
-
Remove water molecules and any co-crystallized ligands (in this case, CVT-313). This is crucial as we want to dock our pyranone analogs into the unoccupied binding site.
-
Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.
-
Compute Gasteiger charges, which are partial atomic charges that account for the electrostatic interactions.
-
Save the prepared protein in the PDBQT format (e.g., cdk2.pdbqt). The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom information required by AutoDock Vina.
-
Ligand Selection and Preparation: Choosing Our Pyranone Challengers
For our comparative study, we have selected three pyranone analogs with varying complexity and known or potential biological activity:
-
Dehydroacetic acid (DHA): A common pyranone derivative with documented biological activities.[5][6][7] (PubChem CID: 54678494)[8]
-
4-hydroxy-6-methyl-2-pyrone: A simple pyranone core structure.[3][4][9][] (PubChem CID: 54675757)[4]
-
Helipyrone: A more complex, naturally occurring pyranone derivative.[11] (PubChem CID: 54709865)[11]
Experimental Protocol: Ligand Preparation
-
Retrieve Ligand Structures: Download the 3D structures of the selected pyranone analogs from the PubChem database.
-
Prepare Ligands in AutoDockTools (ADT):
-
Open each ligand file in ADT.
-
Detect the torsional root and define the rotatable bonds. This allows for ligand flexibility during the docking simulation, which is a more realistic representation of the binding process.
-
Save each prepared ligand in the PDBQT format (e.g., dha.pdbqt, hm_pyrone.pdbqt, helipyrone.pdbqt).
-
Molecular Docking Protocol: The In Silico Experiment
The docking simulation itself involves defining a search space on the receptor and running the AutoDock Vina algorithm to predict the best binding poses for each ligand.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
In ADT, with the prepared CDK2 receptor loaded, define a grid box that encompasses the entire ATP-binding site. The co-crystallized inhibitor from the original PDB file (6INL) can be used as a reference to accurately center the grid box.
-
The dimensions of the grid box should be large enough to allow the ligands to move and rotate freely within the binding site. For this study, a grid box with dimensions of 25 x 25 x 25 Å is recommended.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Results and Discussion: Comparing the Binding Potential of Pyranone Analogs
The primary output of our docking study is the predicted binding affinity of each pyranone analog for the CDK2 active site. A more negative binding affinity value indicates a stronger predicted interaction.
Table 1: Comparative Docking Results of Pyranone Analogs against CDK2
| Ligand | PubChem CID | Predicted Binding Affinity (kcal/mol) |
| Dehydroacetic acid | 54678494 | -6.8 |
| 4-hydroxy-6-methyl-2-pyrone | 54675757 | -6.2 |
| Helipyrone | 54709865 | -8.5 |
Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual values would be generated by running the described docking protocol.
From our hypothetical results, Helipyrone shows the most favorable predicted binding affinity, suggesting it may be the most potent inhibitor of CDK2 among the three analogs. Dehydroacetic acid also shows a good predicted affinity, while 4-hydroxy-6-methyl-2-pyrone has the weakest predicted binding.
Visualization and Interaction Analysis
To understand the structural basis for these predicted affinities, we will visualize the docked poses using PyMOL.
Experimental Protocol: Visualization of Docking Results
-
Load Structures in PyMOL: Open the prepared CDK2 receptor PDBQT file and the output PDBQT file for each ligand.
-
Analyze Interactions: For the best-scoring pose of each ligand, identify and visualize the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the CDK2 binding pocket.
A detailed analysis of these interactions can reveal why one analog is predicted to bind more strongly than another. For example, the additional functional groups in Helipyrone may allow it to form more extensive hydrogen bond networks or engage in more favorable hydrophobic interactions compared to the smaller pyranone analogs.
Visualizing the Workflow and Key Concepts
To further clarify the experimental and logical flow of this comparative docking study, the following diagrams are provided.
Experimental Workflow
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-6-methyl-2-pyrone CAS#: 675-10-5 [amp.chemicalbook.com]
- 4. 4-Hydroxy-6-methyl-2-pyrone | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in dehydroacetic acid-clubbed pyridine conjugates: design, synthesis, characterization, molecular docking investigations and evaluation of anti-cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | C8H8O4 | CID 54678494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-hydroxy-6-methyl-2-pyrone (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 11. Helipyrone | C17H20O6 | CID 54709865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Illuminating the Path to Programmed Cell Death: A Comparative Guide to Apoptosis Induction by Pyranones
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms by which pyranone compounds induce apoptosis, benchmarked against established chemotherapeutic agents. This report details the underlying signaling pathways, presents key quantitative data, and provides methodologies for the critical experiments cited.
Pyranones, a class of heterocyclic organic compounds, have emerged as promising candidates in oncology research due to their demonstrated ability to trigger apoptosis, or programmed cell death, in cancer cells. Understanding the precise molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for their development as targeted therapeutic agents. This guide dissects the apoptotic pathways initiated by various pyranone derivatives and compares their efficacy and mechanisms with two widely used chemotherapy drugs: doxorubicin and paclitaxel.
Comparative Analysis of Apoptotic Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The following tables summarize the IC50 values for various pyranone derivatives and the alternative chemotherapeutic agents, doxorubicin and paclitaxel, across a range of cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Pyranone Derivatives in Various Cancer Cell Lines
| Pyranone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Fused Pyran (Compound 14b) | A549 | Non-small-cell lung cancer | 0.23 ± 0.12 | [1] |
| Fused Pyran (Compound 8c) | HCT116 | Colorectal carcinoma | 7.58 ± 1.01 | [1] |
| Fused Pyran (Compound 6e) | MCF-7 | Breast adenocarcinoma | 12.46 ± 2.72 | [1] |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 | Murine leukemia | 3.15 | [2] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | Murine leukemia | 3.40 | [2] |
| 3′,6-dichloroflavanone | MDA-MB-231 | Breast cancer | 2.9 | [3] |
| Caged Garcinia xanthone (Compound 106) | HCT-116 | Colon cancer | 0.2 | [3] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast adenocarcinoma | 4 | [4] |
| MDA-MB-231 | Breast adenocarcinoma | 1 | [4] |
| HeLa | Cervical carcinoma | 1.00 | [5] |
| A549 | Non-small-cell lung cancer | 1.50 | [5] |
| PC3 | Prostate cancer | 8.00 | [5] |
| HepG2 | Hepatocellular carcinoma | 12.18 ± 1.89 | [6] |
Table 3: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast cancer (HER2+) | 2.5 - 7.5 | [7][8] |
| MDA-MB-231 | Breast cancer (triple negative) | 2.5 - 7.5 | [7][8] |
| T-47D | Breast cancer (luminal A) | 2.5 - 7.5 | [7][8] |
| NSCLC cell lines (median) | Non-small-cell lung cancer | 27 (120h exposure) | [9] |
| SCLC cell lines (median) | Small-cell lung cancer | 5000 (120h exposure) | [9] |
Mechanisms of Apoptosis Induction
Pyranones induce apoptosis through a variety of signaling pathways, demonstrating their potential to target cancer cells through multiple mechanisms. In contrast, doxorubicin and paclitaxel have well-defined primary mechanisms of action.
Pyranone-Induced Apoptosis
Several distinct mechanisms of pyranone-induced apoptosis have been identified:
-
Mitochondria-Dependent Pathway : Certain pyranone derivatives, such as 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), trigger the intrinsic apoptotic pathway. This involves the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspases.[10]
-
p53-Mediated Ras/Raf/ERK Suppression : Pyran-2-one derivatives isolated from Croton crassifolius have been shown to induce apoptosis in HepG2 liver cancer cells by upregulating the tumor suppressor protein p53, which in turn suppresses the Ras/Raf/ERK signaling pathway.
-
Inhibition of Tubulin Polymerization : Pyrano[3,2-c]pyridones can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
DNA Damage : Fused pyran derivatives have the potential to induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1]
Alternative Apoptosis-Inducing Agents
-
Doxorubicin : This anthracycline antibiotic primarily intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of the caspase cascade. Doxorubicin is also known to generate reactive oxygen species, contributing to oxidative stress and apoptosis.[11][12]
-
Paclitaxel : A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to the induction of apoptosis. Paclitaxel can also activate various signaling pathways, including the JNK/SAPK pathway, which contributes to its pro-apoptotic effects.[13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess apoptosis induction.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (pyranones, doxorubicin, or paclitaxel) and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[15][16]
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the test compounds as described for the MTT assay.
-
After the incubation period, harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[3][6][17]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Treat cells with the test compounds and harvest them at the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[7][8]
Conclusion
Pyranone derivatives represent a versatile class of compounds with significant potential as anticancer agents. Their ability to induce apoptosis through multiple, and in some cases novel, signaling pathways offers promising avenues for the development of targeted therapies that may overcome resistance to conventional chemotherapeutics. The comparative data presented in this guide highlights the potent apoptotic-inducing capabilities of specific pyranone compounds, often at concentrations comparable to or lower than established drugs like doxorubicin and paclitaxel. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and characterization of these promising apoptosis inducers.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Caffeic Acid Phenethyl Ester (CAPE) versus 6-Ethyl-4-methoxy-2-pyranone
Introduction
This guide provides a detailed comparative analysis of the biological efficacy of Caffeic Acid Phenethyl Ester (CAPE) and 6-Ethyl-4-methoxy-2-pyranone. CAPE, a natural polyphenolic compound derived from honeybee propolis, is extensively studied for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Its mechanism of action is well-documented, primarily involving the inhibition of the NF-κB signaling pathway.[2][3][4] In contrast, publicly available scientific literature on the biological activities of this compound is exceedingly scarce. While this compound is available commercially as a chemical reagent, comprehensive studies detailing its efficacy, mechanism of action, and therapeutic potential are not readily accessible. Therefore, this guide will provide a thorough review of the extensive data available for CAPE and highlight the significant data gap for this compound, precluding a direct, data-driven comparison at this time.
Caffeic Acid Phenethyl Ester (CAPE): A Profile of Efficacy
CAPE has demonstrated significant therapeutic potential across a range of preclinical models. Its biological activities are attributed to its unique chemical structure, featuring a catechol ring with hydroxyl groups that play a crucial role in its antioxidant and signaling inhibitory functions.[1]
Anti-Inflammatory and Immunomodulatory Efficacy
CAPE is a well-documented anti-inflammatory agent.[1][4] Its primary mechanism involves the potent and specific inhibition of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][5][6] By preventing the nuclear translocation of NF-κB subunits, CAPE effectively suppresses the inflammatory cascade.[7] Studies have shown that CAPE can inhibit the release of arachidonic acid and the activity of COX-1 and COX-2 enzymes, further contributing to its anti-inflammatory effects.[1][4]
Antioxidant Activity
The antioxidant properties of CAPE are robust, enabling it to scavenge reactive oxygen species (ROS) and protect against oxidative stress-induced cellular damage.[1][5] This activity is largely due to the catechol moiety in its structure. CAPE has been shown to inhibit lipid peroxidation and enhance the cellular antioxidant defense system.[1][8] For instance, in a lipid peroxidation assay using a linoleic acid emulsion, CAPE exhibited 97.9% inhibition, which is comparable to or greater than synthetic antioxidants like BHT (97.6%) and BHA (87.3%).[8]
Anti-Cancer Efficacy
CAPE exhibits significant anti-cancer and apoptosis-inducing activities across various cancer cell lines, including breast, prostate, lung, and colon cancers, while showing minimal toxicity to normal cells.[2][9][10] Its anti-tumor mechanisms are multifaceted, involving the induction of cell cycle arrest, promotion of apoptosis via caspase-dependent pathways, and inhibition of angiogenesis by suppressing Vascular Endothelial Growth Factor (VEGF).[10][11] A key aspect of its anti-cancer action is the inhibition of the NF-κB survival pathway, which can sensitize cancer cells to chemotherapy and radiotherapy.[2]
Quantitative Efficacy Data for CAPE
The following tables summarize key quantitative data from various preclinical studies, demonstrating the potency of CAPE in different biological assays.
Table 1: Anti-Cancer Activity of CAPE (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Leukemia | 1.0 (DNA synthesis) | Not Specified | [5] |
| HeLa | Cervical Cancer | 0.50 - 3.45 | Not Specified | [12] |
| C6 | Glioma | 0.50 - 3.45 | Not Specified | [12] |
| MCF-7 | Breast Cancer | 0.50 - 3.45 | Not Specified | [12] |
| A549 | Lung Cancer | 0.50 - 3.45 | Not Specified | [12] |
| HSC-2 | Oral Cancer | 0.50 - 3.45 | Not Specified | [12] |
| Me45 | Metastatic Melanoma | ~50 | 24 | [13] |
| MeWo | Primary Melanoma | >50 | 24 | [13] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-Inflammatory and Antioxidant Activity of CAPE
| Assay Type | Model System | Key Finding | Reference |
| NF-κB Inhibition | Various cell lines | Complete blockage of TNF-induced NF-κB activation | [5] |
| Lipid Peroxidation | Linoleic acid emulsion | 97.9% inhibition | [8] |
| COX-1 / COX-2 Inhibition | In vitro assays | Inhibition of enzyme activity | [1][4] |
| NO Production | LPS-induced RAW 264.7 cells | Significant inhibition | [5] |
This compound: A Data Deficit
In stark contrast to CAPE, there is a significant lack of published research on the biological efficacy of this compound. Searches of scientific databases did not yield studies evaluating its anti-inflammatory, antioxidant, or anti-cancer properties. While related structures, such as other 2-pyranone derivatives, have been investigated for various biological activities, including anti-cancer effects, this specific compound remains uncharacterized in the public domain.[10][14] Without experimental data, no objective comparison to CAPE can be made.
Signaling Pathways and Experimental Workflows
CAPE's Inhibition of the Canonical NF-κB Signaling Pathway
CAPE's primary molecular target is the NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. CAPE is believed to inhibit this pathway by preventing the degradation of IκBα or by directly modifying the NF-κB subunits to prevent their DNA binding.[11][15]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 106950-13-4 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
The Selectivity of Pyranone Derivatives in Targeting Cancer Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity remains a paramount challenge. Pyranone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the selectivity of different pyranone derivatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development in this area.
The diverse pharmacological activities of pyranone derivatives, including their potent anticancer properties, have drawn considerable attention in medicinal chemistry. Their mechanism of action often involves inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways essential for cancer cell proliferation and survival. This guide synthesizes data from multiple studies to offer an objective comparison of their performance against various cancer cell lines.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyranone derivatives against a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency and selectivity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Acrylic Phenethyl Ester-2-Pyranones | 5o | HeLa (Cervical Cancer) | 0.50 | [1][2] |
| C6 (Glioma) | 1.83 | [1] | ||
| MCF-7 (Breast Cancer) | 3.45 | [1][2] | ||
| A549 (Lung Cancer) | 2.11 | [1] | ||
| HSC-2 (Oral Squamous Carcinoma) | 1.25 | [1] | ||
| 5-Hydroxy-2-hydroxymethyl-4-Pyranones | 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [3] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [3] | |
| Fungal Pyranones | Phomapyrone B (3) | HL-60 (Promyelocytic Leukemia) | 27.90 | [4][5] |
| Phomapyrone A (2) | HL-60 (Promyelocytic Leukemia) | 34.62 | [4][5] | |
| Pyrano[3,2-a]carbazoles | Compound 3 | MCF-7 (Breast Cancer) | 1.77 | [6] |
| Compound 7i | MCF-7 (Breast Cancer) | 4.32 | [6] | |
| Sugar Fused Pyrano[3,2-c]pyranones | Compound 5g | MCF-7 (Breast Cancer) | 100 | [7] |
| Compound 5h | MCF-7 (Breast Cancer) | 100 | [7] | |
| Compound 5c | MCF-7 (Breast Cancer) | 120 | [7] | |
| Compound 5i | MCF-7 (Breast Cancer) | 120 | [7] | |
| Pyrano[2,3-d]pyrimidine-2,4-diones | Compound S8 | MCF-7 (Breast Cancer) | 0.66 | [8] |
| HCT116 (Colorectal Cancer) | 2.76 | [8] | ||
| Compound S7 | MCF-7 (Breast Cancer) | 1.28 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to assess the anticancer activity of pyranone derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the pyranone derivatives and incubated for a specified period (e.g., 96 hours).[3][4]
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 2 mg/mL in PBS) and incubated in the dark for a few hours.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[9]
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
-
Cell Treatment: Cancer cells are treated with the pyranone derivative at its IC50 concentration for a defined period.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Microscopy: Morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, can be observed using phase-contrast microscopy or after staining with a DNA-binding dye like DAPI.
Cell Cycle Analysis
The effect of pyranone derivatives on cell cycle progression is often investigated to understand their antiproliferative mechanisms.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Mechanisms of Action
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Caption: General workflow for evaluating the anticancer properties of pyranone derivatives.
Certain pyranone derivatives have been shown to induce apoptosis through the PI3K/Akt signaling pathway. High glucose uptake in some cancer cells can activate this pathway, and glucose-derivative compounds may interfere with this process, leading to apoptosis.[7]
Caption: Inhibition of the PI3K/Akt pathway by pyranone derivatives can lead to apoptosis.
Some pyranone derivatives exert their anticancer effects by causing cell cycle arrest, particularly at the G2/M phase, and by disrupting the actin cytoskeleton, which is crucial for cell division and migration.[1][2]
Caption: Dual mechanism of action involving cell cycle arrest and cytoskeleton disruption.
References
- 1. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 6. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and stereoselective synthesis of sugar fused pyrano[3,2-c]pyranones as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Ethyl-4-methoxy-2-pyranone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step framework for the safe handling and disposal of 6-Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4), ensuring compliance and minimizing risk.
Chemical Identity and Hazard Summary
A clear understanding of the substance's properties is the first step in safe handling. Below is a summary of key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 106950-13-4 |
| Molecular Formula | C₈H₁₀O₃ |
| GHS Pictogram | GHS07 (Warning) |
| Hazard Statement | H302: Harmful if swallowed |
Disposal Protocol: A Step-by-Step Approach
Due to the absence of a universally available, detailed Safety Data Sheet (SDS) in the public domain, the following procedure is based on general best practices for chemical disposal. It is imperative to consult the specific SDS provided by your chemical supplier and to adhere to all local, regional, and national waste disposal regulations.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors.
Waste Collection and Segregation
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), CAS number (106950-13-4), and appropriate hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety (EHS) officer.
Final Disposal
-
Internal Procedures: Follow your institution's established procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS department to arrange for collection.
-
External Disposal: The disposal of chemical waste must be carried out by a licensed and approved waste disposal company. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification in consultation with local, regional, and national hazardous waste regulations.
Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Personal protective equipment for handling 6-Ethyl-4-methoxy-2-pyranone
Essential Safety and Handling Guide for 6-Ethyl-4-methoxy-2-pyranone
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 106950-13-4[1][2][3][4] |
| Molecular Formula | C₈H₁₀O₃[1][3][4] |
| Molecular Weight | 154.16 g/mol [3][4] |
| Boiling Point (Predicted) | 291.5 ± 33.0 °C[3] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³[3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions)[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a splash hazard.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemically resistant gloves such as Nitrile or Neoprene.[5] Inspect gloves for integrity before each use.[5] | Prevents skin contact, which may cause irritation.[5] Nitrile is often preferred for chemical protection against incidental contact.[7] |
| Body Protection | A lab coat or a chemical-resistant apron. Closed-toe shoes are mandatory.[5] | Protects skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5] | Minimizes inhalation of potential vapors or dust, which may cause respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan is essential to minimize risks.
Preparation
-
Ensure the designated work area, specifically a chemical fume hood, is clean and uncluttered.[5]
-
Verify that a calibrated eyewash station and an accessible safety shower are nearby.[5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on all required PPE as specified in the table above.[5]
Handling
-
Conduct all manipulations of this compound within a certified chemical fume hood to control potential exposure to vapors or dust.[5]
-
Use appropriate tools, such as spatulas or scoops, for transferring the material to prevent dispersal.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
Post-Handling
-
Thoroughly clean the work area and decontaminate any reusable equipment according to standard laboratory procedures.[5]
-
Remove PPE in the correct order to prevent cross-contamination.
-
Dispose of single-use PPE and any contaminated materials in the appropriate waste stream.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[5][8]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Disposal: Dispose of contents and the container at an approved waste disposal plant.[6][8]
-
Local Regulations: Always follow all local, state, and federal regulations for chemical waste disposal. Do not let the product enter drains.[8]
-
Contaminated Clothing: Take off immediately all contaminated clothing and wash it before reuse.[6]
Experimental Protocols
The safety and handling information presented here is based on supplier data and analysis of structurally similar compounds. No specific experimental protocols, such as for synthesis or biological assays, were cited in the reviewed safety documents. All laboratory work should be conducted following a carefully designed and risk-assessed protocol specific to your experiment.
Safety Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
